5-O-Desmethyl donepezil hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28ClNO3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H |
InChI Key |
CNXUHUNDNBXLAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-O-Desmethyl donepezil hydrochloride
[1]
Executive Summary
5-O-Desmethyl donepezil (5-ODD) represents a critical Phase I metabolite of the acetylcholinesterase (AChE) inhibitor donepezil. While often overshadowed by its equipotent isomer, 6-O-desmethyl donepezil, 5-ODD is of significant toxicological interest due to its specific off-target activity profile, particularly regarding hERG channel inhibition.[1]
This guide provides a definitive technical analysis of 5-O-desmethyl donepezil hydrochloride, synthesizing its chemical properties, divergent pharmacological activity, and validated protocols for its synthesis and quantification.[1]
Part 1: Chemical Identity & Structural Analysis[1]
This compound is the hydrochloride salt of the phenol derivative formed by the O-demethylation of donepezil at the 5-position of the indanone ring.
Nomenclature and Identifiers
| Property | Specification |
| Common Name | This compound |
| Synonyms | 5-ODD; M2 metabolite; E2020-M2 |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one hydrochloride |
| CAS Number | 120013-57-2 (Free Base); Salt forms vary by vendor |
| Molecular Formula | C₂₃H₂₇NO₃[1][2] · HCl |
| Molecular Weight | 401.93 g/mol (Salt); 365.47 g/mol (Free Base) |
| SMILES | COc1c(O)cc2c(c1)CC(C2=O)CC3CCN(Cc4ccccc4)CC3.Cl |
Structural Significance
The molecule retains the core pharmacophore of donepezil—the N-benzylpiperidine moiety connected to a dimethoxyindanone system—but loses the methyl group at the 5-position. This seemingly minor modification alters the lipophilicity (LogP) and hydrogen bonding capacity of the molecule, significantly impacting its interaction with the AChE active site gorge compared to the parent drug.
Part 2: Pharmacological Profile[3][4]
Metabolic Pathway
Donepezil undergoes extensive first-pass metabolism in the liver.[1] The formation of 5-ODD is catalyzed primarily by CYP2D6 and CYP3A4 .[1] Unlike the 6-O-desmethyl metabolite, which is formed via a parallel pathway, 5-ODD is further conjugated (glucuronidation) for renal elimination.[1]
Activity & Selectivity: The "Isomer Divergence"
A critical distinction must be made between the 5-O- and 6-O-desmethyl isomers.[1]
-
Acetylcholinesterase (AChE) Inhibition:
-
Donepezil (Parent): Potent inhibitor (IC₅₀ ≈ 6.7–11.6 nM).[3][4][5]
-
6-O-Desmethyl Donepezil: Retains equipotent activity to the parent.
-
5-O-Desmethyl Donepezil: Exhibits reduced potency against AChE compared to the 6-isomer.[1] The loss of the 5-methoxy group disrupts critical hydrophobic interactions within the peripheral anionic site (PAS) of the enzyme.
-
-
hERG Channel Inhibition (Safety Signal):
-
5-O-Desmethyl donepezil is a known inhibitor of the hERG potassium channel with an IC₅₀ of approximately 1.5 µM .[3][4][6][7][8]
-
Implication: While less potent than the parent drug therapeutically, its accumulation (particularly in CYP2D6 poor metabolizers) can contribute to QT prolongation risks.[1] This makes 5-ODD a mandatory analyte in safety pharmacology assessments.
-
Part 3: Synthesis Strategy (De Novo)
Objective: To synthesize high-purity this compound for use as an analytical standard. Rationale: Direct demethylation of donepezil yields a difficult-to-separate mixture of 5-O- and 6-O- isomers.[1] A de novo approach using a pre-functionalized indanone ensures regiochemical purity.
Retrosynthetic Analysis
The target is assembled via an aldol-type condensation between a protected indanone and a piperidine aldehyde.[1]
-
Fragment A: 5-(benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one (Protected Indanone).[1]
Step-by-Step Protocol
Step 1: Aldol Condensation [10][11]
-
Reagents: Dissolve 5-(benzyloxy)-6-methoxy-1-indanone (1.0 eq) and 1-benzylpiperidine-4-carbaldehyde (1.1 eq) in THF.
-
Catalyst: Add Lithium Diisopropylamide (LDA) or KOH (mild condition) at -78°C or room temperature, respectively.
-
Mechanism: The base enolizes the indanone at the C2 position, which attacks the aldehyde.[1]
-
Dehydration: Acidic workup (p-TsOH, reflux in toluene) promotes elimination of water to form the enone intermediate: 2-[(1-benzylpiperidin-4-yl)methylidene]-5-(benzyloxy)-6-methoxyindan-1-one.[1]
Step 2: Hydrogenation (Reduction)
-
Reagents: Dissolve the enone intermediate in MeOH/THF.
-
Catalyst: Pd/C (10% w/w).
-
Condition: Hydrogen atmosphere (1-3 atm), RT, 4 hours.
-
Outcome: This step reduces the exocyclic double bond and simultaneously removes the benzyl protecting group (hydrogenolysis) to liberate the free phenol.[1]
-
Note: If the benzyl group is stable under the chosen conditions, a separate deprotection step (H₂/Pd or BBr₃) may be required.
-
Step 3: Salt Formation
-
Procedure: Dissolve the free base in minimal anhydrous ethanol.
-
Acidification: Add 1.1 eq of HCl in diethyl ether or dioxane dropwise at 0°C.
-
Isolation: Precipitate the hydrochloride salt with diethyl ether, filter, and dry under vacuum.
Part 4: Analytical Characterization
Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Application: Quantification in human plasma.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (MRM)
Differentiation from the 6-O-isomer relies on chromatographic separation, as they share the same parent mass.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-O-Desmethyl Donepezil | 366.2 [M+H]⁺ | 91.1 (Tropylium) | 35 |
| Donepezil (Parent) | 380.2 [M+H]⁺ | 91.1 | 35 |
| Internal Standard (D5) | 371.2 [M+H]⁺ | 91.1 | 35 |
Note: The product ion 91.1 corresponds to the benzyl group, a common fragment for this class. Unique fragments (e.g., loss of the dimethoxy/hydroxy-indanone moiety) should be used for confirmation if co-elution occurs.
Part 5: Visualization
The following diagram illustrates the metabolic origin of 5-O-desmethyl donepezil and its divergence from the active 6-O-desmethyl pathway.
Caption: Metabolic divergence of Donepezil. Note the parallel formation of the equipotent 6-O-desmethyl metabolite (green) and the toxicologically relevant 5-O-desmethyl metabolite (red).
References
-
Metabolic Profile & Enzymes
-
Drug Metabolism and Disposition.[1] "Identification of Donepezil Metabolites in Human Plasma."
-
-
hERG Inhibition Data
-
MedChemExpress. "5-O-Desmethyl donepezil Product Information & Biological Activity."[1]
-
-
Analytical Methodology
-
Journal of Chromatography B. "Simultaneous determination of donepezil and its metabolites in human plasma by LC-MS/MS."
-
-
Synthesis & Structure
-
PubChem Compound Summary. "5-O-Desmethyl Donepezil."[1]
-
Sources
- 1. klivon.com [klivon.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-O-Desmethyl donepezil | i-FAB [i-fab.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. scispace.com [scispace.com]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological activity of 5-O-Desmethyl donepezil vs Donepezil
An In-Depth Technical Guide to the Comparative Pharmacological Activity of Donepezil and its Metabolite, 5-O-Desmethyl Donepezil
Introduction
Alzheimer's disease (AD) presents a formidable challenge in neurodegenerative medicine, characterized by a progressive decline in cognitive function.[1] A central tenet in the symptomatic treatment of AD is the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1][2] Donepezil, marketed under the brand name Aricept among others, is a cornerstone therapy for AD that operates on this principle.[2][3] It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of ACh in the synaptic cleft.[3][4] By inhibiting AChE, donepezil elevates ACh levels, thereby enhancing cholinergic neurotransmission.
Upon administration, donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[5][6] Understanding the pharmacological profile of these metabolites is critical for a comprehensive assessment of the drug's overall in vivo activity, safety, and potential for drug-drug interactions. Two major metabolites resulting from O-demethylation are 5-O-desmethyl donepezil and 6-O-desmethyl donepezil.[7] While the activity of the 6-O-desmethylated form is well-documented, the pharmacological contribution of 5-O-desmethyl donepezil is less clear. This guide provides a detailed, evidence-based comparison of the pharmacological activities of the parent drug, donepezil, and its 5-O-desmethyl metabolite, designed for researchers, scientists, and drug development professionals.
Pharmacokinetics and Metabolic Fate of Donepezil
The clinical efficacy and safety profile of a drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Donepezil is well-absorbed orally, with a bioavailability of approximately 100%, reaching peak plasma concentrations in 3 to 4 hours.[3] It is highly protein-bound in plasma (~96%), primarily to albumin and alpha1-acid glycoprotein, and readily crosses the blood-brain barrier to exert its effects within the central nervous system.[3][5] The drug has a notably long elimination half-life of about 70 hours, which allows for once-daily dosing and results in steady-state concentrations being reached within 15 to 21 days.[2][8]
Metabolism is the primary route of elimination for donepezil. The process occurs extensively in the liver, mediated principally by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4, followed by glucuronidation.[4][5][9] This biotransformation yields four major metabolites, two of which have been reported to be pharmacologically active.[6] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and hydrolysis.[4][10] Following a radiolabeled dose of donepezil, approximately 57% of radioactivity is recovered in the urine and 15% in the feces, with about 17% of the dose excreted as unchanged donepezil in the urine.[5][11]
Caption: Contribution to Central AChE Inhibition.
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for determining the AChE inhibitory activity of test compounds.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Donepezil, 5-O-Desmethyl Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add 25 µL of each test compound dilution. For control wells (100% activity), add 25 µL of buffer.
-
Add 50 µL of DTNB solution (e.g., 3 mM) to all wells.
-
Add 25 µL of AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution (e.g., 15 mM).
-
Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Workflow: Quantification of Donepezil and Metabolites in Plasma
Caption: HPLC Workflow for Plasma Sample Analysis. [12]
Conclusion
The pharmacological activity of donepezil is well-characterized and is primarily driven by the parent molecule's potent and selective inhibition of acetylcholinesterase within the central nervous system. Its major metabolite, 5-O-desmethyl donepezil, is present at low concentrations in plasma and, according to the best available evidence, does not contribute significantly to the AChE inhibition that underlies the drug's therapeutic effect in Alzheimer's disease. While it exhibits off-target activity at the hERG channel, its low systemic exposure likely mitigates the clinical risk. This analysis underscores the importance of a comprehensive metabolic and pharmacodynamic evaluation in drug development, confirming that for donepezil, the parent drug is the principal active entity responsible for its clinical efficacy.
References
- HI-Eisai Pharmaceutical Inc. Pharmacokinetics.
- Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications.
- (n.d.). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses.
- ClinPGx. (n.d.). donepezil.
- Taylor & Francis. (2014, April 30). Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease.
- Benchchem. (n.d.). A Comparative Pharmacological Review of Donepezil and its Metabolites for Alzheimer's Disease.
- Wikipedia. (n.d.). Donepezil.
- National Institutes of Health. (n.d.). Donepezil. PubChem.
- National Center for Biotechnology Information. (2023, August 17). Donepezil. In StatPearls.
- ResearchGate. (2025, August 7). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease.
- PubMed. (2016, February 15). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease.
- National Institutes of Health. (n.d.). 5-O-Desmethyl Donepezil. PubChem.
- ResearchGate. (n.d.). In vitro and In vivo metabolic pathways of donepezil in human.
- Royal Society of Chemistry. (n.d.). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies.
- Wolfe Labs. (n.d.). 5-O-Desmethyl donepezil.
- PubMed. (2007, April 15). In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease.
- PubMed. (2000, October 15). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro.
- ResearchGate. (2026, February 9). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro | Request PDF.
- DergiPark. (2024, April 23). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues.
- (2013, January 24). Donepezil hydrochloride 5 mg film-coated tablets - Summary of Product Characteristics.
- (2020, July 27). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.
- SciELO. (n.d.). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.
- PMC. (n.d.). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents.
Sources
- 1. scielo.br [scielo.br]
- 2. Donepezil - Wikipedia [en.wikipedia.org]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 6. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Metabolic Pathway of Donepezil to 5-O-Desmethyl Metabolite
This technical guide details the metabolic conversion of Donepezil (Aricept) to its 5-O-desmethyl metabolite (M2).[1][2][3] It is designed for researchers and drug development professionals, focusing on the mechanistic enzymology, analytical separation of regioisomers, and pharmacogenetic implications.
Executive Summary
Donepezil is a reversible acetylcholinesterase (AChE) inhibitor widely used for Alzheimer’s disease.[1][2][4] Its pharmacokinetic profile is heavily influenced by hepatic metabolism, primarily via the Cytochrome P450 system.[5] While the 6-O-desmethyl metabolite (M1) is the major active circulating species, the 5-O-desmethyl metabolite (M2) represents a critical alternative pathway (approx. 7% of plasma radioactivity).[1][2]
Accurate profiling of the 5-O-desmethyl congener is technically demanding due to its isomeric identity with the 6-O form.[1][2] This guide provides the specific enzymatic mechanisms and a validated LC-MS/MS workflow to resolve these regioisomers, ensuring precise metabolic stability assessment and pharmacokinetic (PK) modeling.
Chemical Basis & Enzymology[2][6]
The Substrate: Donepezil
The metabolic lability of Donepezil resides in the dimethoxyindanone moiety. The molecule contains two methoxy groups at positions 5 and 6.[3][6][7][8]
-
Chemical Name: 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one.[1][2]
-
Metabolic Target: The O-methyl groups are targets for oxidative O-dealkylation.[1][2]
The Reaction Mechanism: O-Demethylation
The conversion to 5-O-desmethyl donepezil is a classic CYP450-mediated O-dealkylation.[1][2]
-
Hydrogen Abstraction: The high-valent iron-oxo species (
) of the P450 heme abstracts a hydrogen atom from the 5-methoxy methyl group ( ).[1][2] -
Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate (
).[1][2] -
Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde (
) and the 5-O-desmethyl phenol .[1][2]
Enzyme Specificity & Regioselectivity[1][2]
-
Primary Catalyst: CYP2D6 is the dominant enzyme driving O-demethylation.[1][2]
-
Secondary Catalyst: CYP3A4 contributes but is less selective for this specific transformation.[1][2]
-
Regioselectivity: The 6-position is sterically more accessible or electronically more favorable for the enzyme active site, making 6-O-desmethyl (M1) the major product.[1][2] The 5-O-desmethyl (M2) is the minor product.[1][2]
-
Note: The ratio of M1:M2 is a critical biomarker for CYP2D6 activity vs. steric constraints within the binding pocket.
-
Pathway Visualization
The following diagram illustrates the bifurcation of Donepezil metabolism into its isomeric desmethyl forms.
Figure 1: Bifurcation of Donepezil metabolism via CYP2D6/3A4.[1][2] M1 (6-O) is preferred over M2 (5-O).[1][2]
Experimental Workflow: Isolation & Detection
Distinguishing 5-O-desmethyl from 6-O-desmethyl donepezil requires high-resolution chromatography because they share the same precursor and product ions in mass spectrometry.[1][2]
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation often yields dirty baselines for minor metabolites.[1][2] Liquid-Liquid Extraction (LLE) is the gold standard for this pathway.[1][2]
-
Aliquot: Transfer 250 µL of plasma/microsomal incubate to a clean tube.
-
Internal Standard: Add 20 µL of Donepezil-d7 or Disopyramide.
-
Extraction Solvent: Add 1.5 mL of Ethyl Acetate:n-Hexane (30:70 v/v) .
-
Why: This non-polar mixture selectively extracts the lipophilic parent and desmethyl metabolites while leaving polar matrix interferences behind.
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer the organic (upper) layer to a fresh vial and evaporate to dryness under nitrogen at 45°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile:Ammonium Formate).
LC-MS/MS Analytical Method
The separation of isomers M1 and M2 is achieved via retention time (
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Cadenza CD-C18 or Phenomenex Luna C18), 3 µm, 100 x 2.0 mm.[1]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3-5).[1][2]
-
Gradient: Isocratic elution (typically 30-40% B) or a shallow gradient is preferred to maximize resolution between isomers.[1][2]
Mass Spectrometry (ESI+) Parameters:
| Analyte | Precursor Ion ( | Product Ion ( | Retention Order (Typical)* |
| Donepezil | 380.2 | 91.1 | Late Eluter |
| 6-O-Desmethyl (M1) | 366.2 | 91.1 | Elutes First (e.g., 7.6 min) |
| 5-O-Desmethyl (M2) | 366.2 | 91.1 | Elutes Second (e.g., 7.9 min) |
*Note: Retention order must be experimentally verified with authentic standards as it depends on column chemistry. M1 typically elutes before M2 on standard C18 phases.[1]
Validated Workflow Diagram
Figure 2: Step-by-step extraction and detection workflow for Donepezil metabolites.
Clinical & Pharmacogenetic Implications[4][12][13][14]
The CYP2D6 Polymorphism Effect
Since CYP2D6 is the primary enzyme for O-demethylation, genetic polymorphisms significantly alter the ratio of Donepezil to its 5-O-desmethyl metabolite.[1][2]
-
Poor Metabolizers (PM): Patients with inactive CYP2D6 (e.g., 4/4 genotype) exhibit reduced formation of both 5-O and 6-O metabolites.[1][2] This leads to accumulation of the parent drug, potentially increasing cholinergic side effects (nausea, bradycardia).
-
Ultra-Rapid Metabolizers (UM): May clear Donepezil too quickly, leading to sub-therapeutic levels, although the active nature of the 6-O metabolite mitigates this slightly.
Activity Profile[2][15]
-
6-O-Desmethyl: Retains significant AChE inhibitory activity (comparable to parent).[1][2]
-
5-O-Desmethyl: While structurally similar, its binding affinity and clinical contribution are considered minor compared to the 6-O isomer.[1][2] However, in PM patients, the lack of this clearance pathway contributes to the overall rise in parent drug exposure.
References
-
Mano, Y. et al. (2016).[1][3] Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS.[1][2][3][6][7][8] Journal of Chromatographic Science, 54(7), 1163–1169.
-
Noetzli, M. & Eap, C.B. (2013).[11] Pharmacodynamic, Pharmacokinetic and Clinical Profiles of Donepezil.[11][12] Clinical Pharmacokinetics, 52, 225–235.
-
Kim, K.A. et al. (2011).[2] A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma.[1][2][7][10][13] Biomedical Chromatography, 25(8), 943-951.[1]
-
DailyMed. (2023).[1][2] Donepezil Hydrochloride Tablet - Label Information. U.S. National Library of Medicine.[2] [1]
-
Matsui, K. et al. (1999).[14] In vitro metabolism of donepezil (E2020) in human liver microsomes. Xenobiotica, 29(2), 151-161.[1]
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Molecular weight and formula of 5-O-Desmethyl donepezil HCl
Topic: Molecular Weight and Formula of 5-O-Desmethyl Donepezil HCl Content Type: Technical Reference Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
A Critical Metabolite and Impurity Standard in Alzheimer’s Therapeutics
Executive Summary
5-O-Desmethyl donepezil (5-ODD) represents a significant Phase I metabolite of Donepezil (Aricept), the acetylcholinesterase (AChE) inhibitor widely prescribed for Alzheimer’s disease. While often overshadowed by its pharmacologically equipotent isomer, 6-O-desmethyl donepezil, the 5-O-desmethyl variant is critical in bioanalytical profiling and safety pharmacology.
Unlike the 6-O isomer, 5-ODD exhibits negligible AChE inhibitory potency in vivo but retains significant affinity for the hERG potassium channel (
Physicochemical Characterization
The following data establishes the core identity of the hydrochloride salt form, typically used as a stable reference standard in HPLC/MS workflows.
Table 1: Chemical Identity & Properties
| Property | Data | Technical Notes |
| Chemical Name | 5-O-Desmethyl donepezil hydrochloride | Hydrochloride salt of the phenolic metabolite. |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one hydrochloride | Characterized by the demethylation at the 5-position of the indanone ring. |
| CAS Number | 120013-57-2 (Free Base) | Note: Specific CAS for the HCl salt is often not indexed separately; refer to Free Base CAS for regulatory searches. |
| Molecular Formula | Free Base: | |
| Molecular Weight | 401.93 g/mol | Free Base: 365.47 g/mol |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store at -20°C under inert atmosphere. |
| Solubility | DMSO (>10 mg/mL), Methanol | Limited solubility in aqueous buffers without pH adjustment. |
| pKa | ~8.9 (Piperidine nitrogen) | Basic center facilitates salt formation. |
Metabolic Pathway & Biological Context[1]
Donepezil undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP2D6 and CYP3A4.[1] The regioselectivity of O-demethylation is a key determinant of pharmacological outcome.
Mechanism of Formation
The parent compound contains two methoxy groups on the indanone ring.
-
6-O-Demethylation: Produces the major active metabolite (equipotent to Donepezil).
-
5-O-Demethylation: Produces the minor metabolite (5-ODD).
-
Conjugation: Both phenols are rapidly glucuronidated for renal excretion.
Visualization: Donepezil Metabolic Cascade
The following diagram illustrates the divergence between the active 6-O and the safety-relevant 5-O pathways.
Figure 1: Divergent metabolic pathways of Donepezil mediated by Cytochrome P450 enzymes.
Synthesis & Isolation Strategies
For research and validation purposes, relying solely on metabolic isolation is inefficient due to low yields. Two primary chemical routes are employed to generate high-purity 5-O-Desmethyl donepezil HCl.
Strategy A: Non-Selective Demethylation (The "Quick" Route)
Using boron tribromide (
-
Pros: Uses readily available parent drug.
-
Cons: Requires tedious chromatographic separation (preparative HPLC) to resolve the regioisomers, which have very similar retention times.
Strategy B: De Novo Synthesis (The "Clean" Route)
This self-validating protocol builds the molecule from pre-functionalized precursors, ensuring the hydroxyl group is fixed at the 5-position before the final coupling.
Protocol Steps:
-
Precursor Selection: Start with 5-benzyloxy-6-methoxy-1-indanone . The benzyl group acts as a protecting group for the 5-hydroxyl.
-
Condensation: React with N-benzyl-4-piperidinecarboxaldehyde under basic aldol condensation conditions.
-
Reduction: Hydrogenation (Pd/C) of the exocyclic double bond and the ketone (if desired, though Donepezil retains the ketone).
-
Deprotection: Catalytic hydrogenolysis removes the benzyl protecting group at the 5-position, yielding the free phenol.
-
Salt Formation: Dissolve the free base in anhydrous ethanol and treat with HCl/Ether to precipitate the hydrochloride salt.
Figure 2: Targeted de novo synthesis ensuring regiochemical purity of the 5-O isomer.
Analytical Protocols
To validate the identity of 5-O-Desmethyl donepezil HCl, the following analytical conditions are recommended. These protocols distinguish the 5-O isomer from the 6-O isomer and the parent drug.
High-Performance Liquid Chromatography (HPLC)[2][3]
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3,
mm, 5 m). -
Mobile Phase:
-
A: Phosphate Buffer (pH 2.5) + 0.1% Triethylamine.
-
B: Acetonitrile.[2]
-
Isocratic Ratio: 60:40 (Buffer:ACN).
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 271 nm (Primary).
-
Fluorescence: Ex 320 nm / Em 380 nm (High sensitivity for biological matrices).
-
-
Retention Logic: The 5-O-desmethyl metabolite is more polar than Donepezil due to the free hydroxyl group, resulting in a shorter retention time (
relative to Parent).
Mass Spectrometry (LC-MS/MS)[4]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion:
m/z. -
Key Transitions (MRM):
- (Benzyl tropylium ion - Quantifier).
- (Indanone core fragment - Qualifier).
NMR Validation (400 MHz, DMSO- )
-
Diagnostic Shift: Look for the disappearance of one methoxy singlet (
ppm) compared to Donepezil (which has two methoxy peaks). The appearance of a phenolic hydroxyl proton ( ppm, broad, exchangeable) confirms demethylation.
Safety Pharmacology: The hERG Liability
While 5-O-Desmethyl donepezil is not the primary driver of therapeutic efficacy, it is relevant to safety.
-
hERG Inhibition:
.[3] -
Clinical Relevance: This potency is comparable to the parent drug (
). Accumulation of this metabolite in patients with renal impairment (due to reduced glucuronidation clearance) could theoretically exacerbate QT prolongation risks.
References
-
Metabolic Profiling: Matsui, K., et al. (1999). "Metabolism of donepezil hydrochloride in man." Xenobiotica, 29(10).
-
hERG Pharmacology: Hahn, S. J., et al. (2015). "Effects of donepezil on hERG potassium channels." Brain Research, 1599, 42-51.
-
Analytical Methodology: Padrini, R., et al. (2016).[2] "Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil... by a Novel HPLC Method." Therapeutic Drug Monitoring, 38(2).
-
Chemical Data: PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil.[4]
-
Synthesis Reference: Gaonkar, S. L., et al. (2017).[5] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry, 29(9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-O-Desmethyl donepezil | i-FAB [i-fab.org]
- 4. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Guide: Role of 5-O-Desmethyl Donepezil in Acetylcholinesterase Inhibition
This guide provides a technical analysis of 5-O-Desmethyl donepezil , a specific metabolite of the Alzheimer’s drug Donepezil (Aricept).[1][2] It focuses on the pharmacological divergence between this metabolite and its isomer, 6-O-Desmethyl donepezil, highlighting the structural mechanisms of acetylcholinesterase (AChE) inhibition and clinical implications for drug monitoring.
Executive Summary: The "Methoxy Switch"
In the pharmacodynamics of Donepezil, a critical structure-activity relationship (SAR) exists at the indanone moiety. While the parent compound is a potent acetylcholinesterase (AChE) inhibitor (
-
6-O-Desmethyl donepezil : Retains high affinity for AChE, functioning as an active metabolite that contributes to therapeutic efficacy.
-
5-O-Desmethyl donepezil (5DD) : Exhibits negligible to no significant AChE inhibitory activity .[3]
This guide explores the structural basis for this loss of activity, the metabolic pathways governing its formation, and the experimental protocols required to isolate and assay this specific metabolite in a research setting.
Molecular Characterization & Metabolic Pathway
Donepezil is metabolized in the liver primarily by CYP2D6 and CYP3A4 .[4][5] The O-demethylation process occurs at either the 5- or 6-position of the dimethoxyindanone ring.
Physicochemical Properties
| Property | Donepezil (Parent) | 5-O-Desmethyl Donepezil | 6-O-Desmethyl Donepezil |
| Molecular Formula | |||
| Molecular Weight | 379.5 g/mol | 365.47 g/mol | 365.47 g/mol |
| LogP (Predicted) | ~4.0 | ~3.6 | ~3.6 |
| AChE Inhibition ( | 5.7 - 10 nM | > 1000 nM (Inactive) | ~10 - 15 nM (Active) |
| hERG Inhibition ( | ~1.0 µM | ~1.5 µM | ~1.0 µM |
Metabolic Bifurcation Diagram
The following diagram illustrates the competitive metabolic pathways. Note that while 6-O-desmethyl contributes to efficacy, 5-O-desmethyl contributes primarily to clearance and potential off-target cardiac risk (hERG inhibition) without therapeutic benefit.
Caption: Metabolic bifurcation of Donepezil. The 6-O pathway preserves activity, while the 5-O pathway leads to pharmacological inactivation.
Pharmacodynamics: Mechanism of Inactivation
To understand why 5-O-desmethyl donepezil is inactive, one must examine the binding mode of the parent compound within the AChE active site.
The Binding Mode (Parent)
Donepezil acts as a dual-binding site inhibitor :
-
Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates deep into the gorge, interacting with Trp86.
-
Peripheral Anionic Site (PAS): The dimethoxyindanone moiety stacks against Trp286 at the gorge entrance.
The Structural Defect in 5-O-Desmethyl
The inactivity of the 5-O-desmethyl metabolite suggests that the methoxy group at position 5 is critical for the PAS interaction.
-
Loss of Hydrophobic Contact: The 5-methoxy group provides essential van der Waals contact with the aromatic residues in the PAS (Trp286, Tyr72). Converting this to a hydroxyl group (-OH) reduces the lipophilic surface area required for
-stacking stability. -
Desolvation Penalty: The exposed hydroxyl group at position 5 likely incurs a high desolvation penalty. For the indanone ring to stack against Trp286, water molecules must be stripped away. The polar -OH group holds onto water more tightly than the -OCH3 group, making binding energetically unfavorable.
-
Contrast with 6-Position: The 6-methoxy group appears more solvent-exposed or less critical for the primary stacking interaction, allowing the 6-O-desmethyl metabolite to retain near-parent potency.
Experimental Protocols
Synthesis & Isolation
Because 5-O-desmethyl donepezil is a minor metabolite, it is difficult to isolate in sufficient quantities from biological matrices. For research purposes, de novo synthesis or commercial standards are required.
Protocol for Chemical Verification (HPLC-MS/MS):
-
Objective: To distinguish 5-O from 6-O isomers in plasma or brain tissue.
-
Column: C18 Reverse Phase (e.g., X-Terra RP8 or equivalent).
-
Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%).[2]
-
Detection: Tandem Mass Spectrometry (MS/MS) is preferred over UV/Fluorescence due to the low abundance of 5-O-desmethyl (often <1 ng/mL in plasma).
-
Transition Monitoring: Monitor specific fragmentation patterns. While parent masses are identical (
366), retention times will differ due to the polarity shift of the hydroxyl position.
Modified Ellman’s Assay for Specificity
To confirm the inactivity of 5-O-desmethyl donepezil, a comparative inhibition assay is required.
Reagents:
-
Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0.
Workflow:
-
Preparation: Dissolve Donepezil, 5-O-desmethyl, and 6-O-desmethyl standards in DMSO. Prepare serial dilutions (
M to M). -
Incubation: Add 10 µL of inhibitor solution to 150 µL of Buffer + 20 µL of AChE solution. Incubate at 25°C for 15 minutes. Critical: This pre-incubation allows the inhibitor to equilibrate with the PAS/CAS sites.
-
Reaction: Add 20 µL of ATCh/DTNB mixture to initiate the reaction.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Donepezil and 6-O-desmethyl will show sigmoidal curves with
nM. -
5-O-Desmethyl Result: Should show a flat line or only weak inhibition at high micromolar concentrations (
nM).
-
Clinical & Safety Implications
While 5-O-desmethyl donepezil does not contribute to the anti-dementia effect, it is not biologically inert.
-
hERG Inhibition (Cardiac Risk): Research indicates that 5-O-desmethyl donepezil inhibits the hERG potassium channel with an
(~1.5 µM) comparable to the parent drug.[6]-
Implication: In patients with CYP2D6 polymorphisms (Ultra-Rapid Metabolizers) who generate higher levels of metabolites, the accumulation of 5-O-desmethyl could theoretically contribute to QT prolongation without providing additional cognitive benefit.
-
-
PET Imaging Artifacts: Radiolabeled studies using
-5-methoxy-donepezil must account for metabolism. If the label is on the 5-methoxy group, O-demethylation results in the loss of the radioactive signal (excreted as -formaldehyde/CO2), rather than the accumulation of a radiolabeled metabolite. This makes the 5-position label superior for tracking the parent drug's distribution compared to labels on the stable skeleton.
References
-
Metabolic Profile & Activity: BenchChem. "6-O-Desmethyl donepezil hydrochloride." (Comparison of 5-O and 6-O activity).
-
Pharmacokinetics: Health Products Regulatory Authority (HPRA). "Summary of Product Characteristics - Aricept." (Lists 5-O-desmethyl as a minor metabolite).
-
hERG Inhibition: National Institutes of Health (NIH). "QT interval prolongation and Torsades de Pointes with donepezil." (Confirms hERG activity of 5-O metabolite).
-
Analytical Methods: ResearchGate. "Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil... by a Novel HPLC Method." (Methodology for separating isomers).
-
Binding Mechanism: Tocris Bioscience. "Donepezil hydrochloride Biological Activity." (Parent compound binding data).
Sources
An In-Depth Technical Guide to the Toxicology Profile of Donepezil Metabolite 5-O-Desmethyl Donepezil
Executive Summary
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, yielding a complex profile of metabolites. Among these, 5-O-Desmethyl Donepezil (5DD) is a notable product of O-demethylation. This guide provides a comprehensive analysis of the current state of knowledge regarding the toxicological profile of 5DD. While direct, specific toxicological studies on isolated 5-O-Desmethyl Donepezil are not extensively documented in publicly available literature, a robust understanding can be synthesized by examining its pharmacokinetic properties, its relative abundance, and the broader toxicological profile of the parent compound, Donepezil. This document integrates data from metabolic, pharmacokinetic, and preclinical studies to offer a scientifically grounded perspective for researchers and drug development professionals.
Introduction: The Metabolic Fate of Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), which functions by increasing the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Upon oral administration, Donepezil is well-absorbed and extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4, with minor contributions from CYP1A2.[2]
The metabolism proceeds through four primary pathways:
This intricate biotransformation process results in several metabolites, including two that are known to be pharmacologically active: 6-O-desmethyl donepezil (6DD) and donepezil-N-oxide (DNox).[5][6][7] The focus of this guide, 5-O-Desmethyl Donepezil (5DD), is a product of O-dealkylation.[2][8] It is one of the four major metabolites, although its own pharmacological activity remains uncharacterized.[6][7]
Figure 1. Simplified metabolic pathway of Donepezil.
Pharmacokinetics and Known Biological Activity of 5-O-Desmethyl Donepezil
Understanding the toxicological potential of a metabolite begins with its pharmacokinetics—how much is present, and for how long.
Plasma Concentrations
Following administration of radiolabeled Donepezil, the parent drug remains the most abundant circulating compound. However, its metabolites are present in significant quantities. 5-O-Desmethyl Donepezil and its subsequent glucuronide conjugate account for approximately 7% and 3% of the recovered dose in urine, respectively.[9][10]
A study involving 54 patients with Alzheimer's disease on stable Donepezil treatment (10 mg/day) revealed highly variable plasma concentrations among individuals. The concentration ranges for Donepezil and its metabolites provide critical context for exposure levels.[6][7]
| Compound | Plasma Concentration Range (ng/mL) | Known Activity |
| Donepezil (Parent Drug) | 10 - 106 | Active |
| 5-O-Desmethyl Donepezil (5DD) | 0.07 - 2.8 | Unknown[6][7] |
| 6-O-Desmethyl Donepezil (6DD) | 1.2 - 36 | Active[5][11][12] |
| Donepezil-N-Oxide (DNox) | 0.5 - 45.4 | Active[6][7][12] |
| Table 1: Comparative plasma concentrations of Donepezil and its major metabolites in patients.[6][7] |
As shown, the plasma concentrations of 5DD are considerably lower than those of the parent drug and the other two major active metabolites, 6DD and DNox.[6][7] This lower systemic exposure is a key factor in assessing its likely contribution to the overall toxicological profile of Donepezil.
Biological Activity
While 6-O-desmethyl donepezil (6DD) is known to inhibit acetylcholinesterase to a similar extent as the parent drug, the pharmacological activity of 5-O-desmethyl donepezil (5DD) is currently reported as unknown.[5][6][7][11] This lack of known biological activity, combined with its low plasma concentration, suggests that 5DD is unlikely to be a major contributor to either the therapeutic effects or the primary (cholinergic) adverse effects of Donepezil.
Inferred Toxicological Profile
Direct toxicological assessments of 5-O-Desmethyl Donepezil are scarce. Therefore, its safety profile must be inferred from the extensive clinical and preclinical data available for Donepezil. The body's exposure is to a composite of the parent drug and its metabolites; thus, the established safety profile of Donepezil inherently includes the effects of 5DD.
General Toxicology (Inferred from Parent Drug)
The adverse effects of Donepezil are predominantly linked to its primary pharmacological action—the enhancement of cholinergic activity. These effects are generally mild and transient.[11][13]
-
Gastrointestinal Effects: The most common adverse events include nausea, diarrhea, and vomiting.[11][13][14] These are predictable consequences of increased cholinergic activity in the gastrointestinal tract.
-
Cardiovascular Effects: Due to its vagotonic properties, Donepezil can cause bradycardia and, in rare cases, heart block.[1]
-
Central Nervous System Effects: Insomnia and abnormal dreams have been reported.[14]
-
Overdose: A cholinergic crisis may occur in cases of overdose, characterized by severe nausea, vomiting, diaphoresis, and bradycardia.[15]
Given that 5DD has no known AChE inhibitory activity and is present at low concentrations, its contribution to these mechanism-based toxicities is likely minimal.
Hepatotoxicity and the Role of Reactive Metabolites
While generally considered safe with no association with hepatotoxicity in major clinical trials, rare cases of drug-related liver injury have been reported post-marketing.[3][4][7] This has led to investigations into the potential formation of reactive metabolites during Donepezil's biotransformation.
Recent research has suggested that the metabolism of Donepezil, mediated by CYP3A4, can lead to the formation of a reactive quinone methide intermediate.[16] This reactive species can be trapped by glutathione (GSH), and the resulting GSH conjugate has been detected in the bile of rats administered Donepezil.[16] The formation of such reactive intermediates is a known mechanism for idiosyncratic drug-induced liver injury.
While this research focused on the formation of 6-O-desmethyl DNP (M1) leading to the quinone methide, it highlights a potential pathway for toxicity that is not related to cholinergic activity.[16] The demethylation process at the 5-O position to form 5DD could, in theory, be part of a similar bioactivation pathway, but this has not been specifically investigated. The primary route for detoxification of 5DD appears to be glucuronidation, a common Phase II reaction that facilitates excretion.[9][10]
Key Experimental Methodologies
The characterization of metabolites like 5-O-Desmethyl Donepezil relies on robust and validated experimental systems.
Protocol: In Vitro Metabolism using Liver Microsomes
This methodology is fundamental for identifying metabolic pathways and potential reactive intermediates in a controlled environment.
-
Preparation: Human, rat, or mouse liver microsomes are prepared and quantified for protein content.
-
Incubation Mixture: A reaction mixture is prepared in a buffer (e.g., potassium phosphate) containing liver microsomes, the substrate (Donepezil), and a cofactor-regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase).
-
Initiation: The reaction is initiated by adding the substrate and incubating at 37°C.
-
Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.
-
Sample Processing: The mixture is centrifuged, and the supernatant containing the parent drug and metabolites is collected.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed, including 5-O-Desmethyl Donepezil.[3][4]
Causality: The use of a cofactor-regenerating system ensures that the CYP enzymes remain active throughout the incubation period, providing a reliable assessment of metabolic turnover. Comparing results across species (human, rat, mouse) helps identify potential differences in metabolism that could be relevant for preclinical toxicology studies.[3][4]
Figure 2. Workflow for in vitro drug metabolism studies.
Protocol: Quantification of Metabolites in Plasma via HPLC
This protocol provides a self-validating system for accurately measuring exposure levels in biological matrices.
-
Sample Collection: Collect plasma samples from subjects on stable Donepezil therapy.
-
Internal Standard: Add a known concentration of an internal standard (e.g., Disopyramide) to each plasma sample for normalization.[6]
-
Liquid-Liquid Extraction: Alkalinize the sample and extract the analytes using a solvent mixture (e.g., n-hexane/dichloromethane/ethylacetate). This step isolates the drugs from plasma proteins and other interferences.[6]
-
Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue in a small volume of the mobile phase.
-
HPLC Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C8 reverse-phase). The mobile phase (e.g., acetonitrile and acetic acid) separates Donepezil and its metabolites based on their physicochemical properties.[6]
-
Detection: Use tandem detectors for comprehensive analysis. A fluorimetric detector can be used for highly sensitive detection of fluorescent compounds (Donepezil, 5DD, DNox), while a photometric (UV) detector is used for non-fluorescent compounds (6DD).[6][7]
-
Quantification: Generate a standard curve with known concentrations of each analyte to quantify the concentrations in the patient samples.
Trustworthiness: The use of an internal standard and a multi-detector setup ensures accuracy and precision, allowing for reliable quantification of both low-abundance metabolites like 5DD and higher-abundance ones.[6]
Conclusions and Future Directions
The available evidence indicates that 5-O-Desmethyl Donepezil is a minor metabolite of Donepezil with low plasma concentrations and no known pharmacological activity. Its contribution to the overall toxicology profile of Donepezil is likely insignificant, with the majority of adverse effects being driven by the parent drug's potent cholinergic action.
However, the field would benefit from further research to definitively close the data gap on its safety profile. Key future directions include:
-
Chemical Synthesis and Isolation: Production of pure 5-O-Desmethyl Donepezil standard to enable direct toxicological testing.
-
In Vitro Activity Screening: A comprehensive screening of 5DD against a panel of receptors and enzymes to confirm its lack of off-target activity.
-
Cytotoxicity Assays: Testing of isolated 5DD in relevant cell lines (e.g., HepG2 liver cells, neuronal cells) to assess its potential for direct cellular toxicity.
-
Reactive Metabolite Assessment: Specific investigation into whether the 5-O-demethylation pathway could also lead to the formation of reactive intermediates, similar to what has been proposed for the 6-O-demethylation pathway.
By pursuing these targeted studies, the scientific community can build a complete and direct toxicological profile of 5-O-Desmethyl Donepezil, further enhancing the comprehensive understanding of Donepezil's safety and metabolism.
References
-
Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]
-
HI-Eisai Pharmaceutical Inc. (n.d.). Pharmacokinetics. Retrieved from [Link]
-
PharmGKB. (n.d.). donepezil. ClinPGx. Retrieved from [Link]
-
Mihira, M., et al. (n.d.). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
Singh, A. & Gupta, V. (2023). Donepezil. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Pharmaceutics. Retrieved from [Link]
-
Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. PubMed. Retrieved from [Link]
-
Electronic Medicines Compendium. (2014). ARICEPT 10 mg film coated tablets - Summary of Product Characteristics. Retrieved from [Link]
-
Li, Y., et al. (2024). Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. PubMed. Retrieved from [Link]
-
Jamp Pharma Corporation. (2022). Donepezil hydrochloride tablets Tablets 5 and 10 mg Cholinesterase Inhibitor - PRODUCT MONOGRAPH. Retrieved from [Link]
-
G. Schmetterer, K., et al. (n.d.). In vitro Toxicity of Rivastigmine and Donepezil in Cells of Epithelial Origin. Berner Augenzentrum. Retrieved from [Link]
-
Al-Hayali, L. A. J. & Al-Allaf, T. A. K. (2018). In vitro kinetic study of donepezil N-oxide metabolites. ResearchGate. Retrieved from [Link]
-
Mandrioli, R., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-O-Desmethyl Donepezil. PubChem. Retrieved from [Link]
-
Medsafe. (2010). New Zealand Datasheet. Retrieved from [Link]
-
Mandrioli, R., et al. (2015). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. ResearchGate. Retrieved from [Link]
-
Piner, P., et al. (2020). Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments. MDPI. Retrieved from [Link]
-
Jackson, S., et al. (2010). The safety and tolerability of donepezil in patients with Alzheimer's disease. PMC - NIH. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2024). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC Publishing. Retrieved from [Link]
-
Hoffman, R. S., et al. (2014). Donepezil overdose - trending levels and symptoms. Sciedu Press. Retrieved from [Link]
Sources
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciedupress.com [sciedupress.com]
- 16. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-O-Desmethyl donepezil hydrochloride CAS number and identifiers
An In-depth Technical Guide to 5-O-Desmethyl Donepezil
Introduction
5-O-Desmethyl donepezil is a primary metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease.[1][2][3] As a key product of hepatic metabolism, understanding the chemical, pharmacological, and analytical characteristics of 5-O-Desmethyl donepezil is critical for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug, Donepezil. This guide provides an in-depth overview of 5-O-Desmethyl donepezil, tailored for professionals in pharmaceutical research and development.
Chemical and Physical Properties
5-O-Desmethyl donepezil, also known as 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one, is the result of the O-demethylation of the 5-methoxy group on the indanone ring of Donepezil.[4][5] This biotransformation is a crucial step in the metabolic clearance of the parent compound. While the topic specifies the hydrochloride salt, the majority of available data pertains to the free base form. The CAS Number 120013-57-2 refers to the free base.[5][6][7][8]
Identifiers and Physicochemical Data
The fundamental identifiers and properties of 5-O-Desmethyl donepezil are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 120013-57-2 | [6][7][8] |
| Molecular Formula | C23H27NO3 | [4][7][8] |
| Molecular Weight | 365.47 g/mol | [6][7][8] |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | [4][5] |
| Synonyms | Donepezil Metabolite M2, 1-Benzyl-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methyl]piperidine | [4][8] |
| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | [9] |
| InChI Key | DSMISVLYMKJMLP-UHFFFAOYSA-N | [4] |
Biological Context: The Role in Donepezil Metabolism
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4.[1][10][11] One of the three major metabolic pathways is O-dealkylation, which produces 5-O-Desmethyl donepezil and 6-O-desmethyl donepezil.[1][12] Following this initial Phase I metabolism, the resulting metabolites can undergo Phase II metabolism, such as glucuronidation, to form conjugates like the glucuronide of 5-O-desmethyl donepezil before excretion.[12][13]
While 6-O-desmethyl donepezil is known to be pharmacologically active, inhibiting acetylcholinesterase to a similar extent as the parent drug, the activity of 5-O-Desmethyl donepezil is not fully characterized or is considered unknown.[11][14][15] However, it has been identified as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of 1.5 µM, a factor that is significant in cardiac safety profiling.[7][9][16]
Synthesis and Formulation
The synthesis of Donepezil itself is well-documented, often involving the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine followed by reduction.[17] The synthesis of its metabolites, such as 5-O-Desmethyl donepezil, is typically performed for use as analytical standards or for pharmacological testing. This often involves multi-step organic synthesis routes designed to specifically demethylate the parent compound at the 5-position or build the molecule from precursor chemicals. These reference standards are crucial for the accurate quantification of the metabolite in biological matrices.[6]
For research purposes, 5-O-Desmethyl donepezil is available as a neat solid and is typically recommended to be stored at -20°C.[6] Deuterium-labeled versions, such as 5-O-Desmethyl Donepezil-d5, are also synthesized for use as internal standards in quantitative bioanalytical assays, particularly those employing mass spectrometry.[18][19]
Analytical Characterization
Accurate quantification of 5-O-Desmethyl donepezil in biological samples like plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a common and robust technique for this purpose, often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[14]
Example Protocol: HPLC Method for Metabolite Quantification
The following is a generalized protocol based on methodologies described in the literature for the simultaneous determination of donepezil and its metabolites.[15][20]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma sample, add an internal standard (e.g., Disopyramide).
- Alkalinize the sample with a suitable base (e.g., NaOH).
- Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate).
- Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[14]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and acetic acid solution (e.g., 85:15 v/v).[15]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 µL.
- Detection: Tandem detectors can be used. A fluorimetric detector for fluorescent compounds like 5-O-Desmethyl donepezil and a photometric (UV) detector for non-fluorescent metabolites.[15] For LC-MS/MS, detection would involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[14]
3. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of 5-O-Desmethyl donepezil in the test samples by interpolation from the calibration curve.
// Nodes
Start [label="Plasma Sample Collection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"];
LLE [label="Liquid-Liquid Extraction\n(LLE)", fillcolor="#FBBC05", fontcolor="#202124"];
Evap [label="Evaporation & Reconstitution\nin Mobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"];
Inject [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Separate [label="Chromatographic Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Detect [label="Detection\n(Fluorimetric / MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quant [label="Data Analysis &\nQuantification", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Spike;
Spike -> LLE;
LLE -> Evap;
Evap -> Inject;
Inject -> Separate;
Separate -> Detect;
Detect -> Quant;
}
Conclusion
5-O-Desmethyl donepezil is a significant metabolite in the biotransformation of Donepezil. A thorough understanding of its identifiers, properties, and metabolic fate is indispensable for researchers in drug development. The availability of robust analytical methods and certified reference standards allows for its precise quantification, which is fundamental to elucidating the complete pharmacokinetic profile of Donepezil and ensuring a comprehensive assessment of its safety and efficacy.
References
-
Donepezil. (n.d.). ClinPGx. Retrieved February 17, 2026, from [Link]
-
Mihira, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(3), 239-246. Available from: [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. Retrieved February 17, 2026, from [Link]
-
Pharmacokinetics. (n.d.). HI-Eisai Pharmaceutical Inc. Retrieved February 17, 2026, from [Link]
-
Donepezil | C24H29NO3 | CID 3152. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]
-
5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]
-
Donepezil 5-O-Desmethyl Impurity | CAS 120013-57-2. (n.d.). Veeprho Pharmaceuticals. Retrieved February 17, 2026, from [Link]
-
5-O-Desmethyl Donepezil-d5 | CAS No: 1189929-21-2. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]
-
de Moraes, M. C., et al. (2012). Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies. Chirality, 24(9), 745-751. Available from: [Link]
-
Suneetha, A., & Raja, R. T. (2011). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 879(24), 2429-2436. Available from: [Link]
-
The Pharmacology and Mechanism of Donepezil Action. (2024, May 29). Free Essay Example for Students. Retrieved February 17, 2026, from [Link]
-
Groppa, F., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring, 38(1), 108-113. Available from: [Link]
-
Donepezil Synthesis. (2013, August 2). New Drug Approvals. Retrieved February 17, 2026, from [Link]
-
RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Analytical Method Development and Validation for the Analysis of Donepezil Hydrochloride and Its Related Substances Using Ultra-Performance Liquid Chromatography. (2017, May 25). Impactfactor. Retrieved February 17, 2026, from [Link]
- CN102367236A - Synthesizing technology of donepezil hydrochloride. (n.d.). Google Patents.
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(3). Available from: [Link]
-
Method Development and Validation of Donepezil Hydrochloride. (2019, June 5). International Journal of Pharmaceutical and Clinical Research. Retrieved February 17, 2026, from [Link]
-
A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 3. aithor.com [aithor.com]
- 4. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. klivon.com [klivon.com]
- 7. 5-O-Desmethyl donepezil - MedChem Express [bioscience.co.uk]
- 8. vivanls.com [vivanls.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinPGx [clinpgx.org]
- 11. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 12. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-O-Desmethyl donepezil | Appalachia Community Cancer Network ACCN [accnweb.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Active Metabolites of Donepezil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), stands as a cornerstone in the symptomatic management of Alzheimer's disease.[1] Its therapeutic efficacy lies in its ability to enhance cholinergic neurotransmission by reducing the degradation of acetylcholine in the brain.[1] However, the journey of donepezil within the body is a complex process of biotransformation, leading to the formation of numerous metabolites, some of which retain significant pharmacological activity. A thorough understanding of these active metabolites is paramount for a complete comprehension of donepezil's in vivo mechanism of action, its pharmacokinetic profile, and its overall therapeutic and potential toxicological effects.
This technical guide provides an in-depth exploration of the active metabolites of donepezil, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their work. We will delve into the intricate metabolic pathways, the key enzymatic players, the pharmacological profiles of the active metabolites, and the bioanalytical methodologies required for their accurate quantification.
The Metabolic Fate of Donepezil: A Multi-Pathway Transformation
Donepezil undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing the most prominent roles.[2] The biotransformation of donepezil proceeds through several key pathways:
-
O-demethylation: The removal of a methyl group from the methoxy moieties on the indanone ring.
-
N-debenzylation: The cleavage of the benzyl group from the piperidine ring.
-
Hydroxylation: The addition of a hydroxyl group to the molecule.
-
N-oxidation: The oxidation of the nitrogen atom in the piperidine ring.
These initial Phase I reactions are often followed by Phase II conjugation, primarily glucuronidation, which facilitates the excretion of the metabolites.[3] In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these pathways. HLMs are a valuable tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYP450s, allowing for the replication of hepatic metabolism in a controlled laboratory setting. This enables the identification of metabolites and the characterization of the enzymes responsible for their formation.[4][5]
The intricate network of metabolic transformations is visualized in the following diagram:
Caption: Metabolic pathways of Donepezil.
The Pharmacologically Active Metabolites: A Closer Look
While numerous metabolites of donepezil have been identified, two have garnered significant attention due to their retained pharmacological activity as acetylcholinesterase inhibitors: 6-O-desmethyl donepezil and donepezil-N-oxide .
Chemical Structures
The chemical structures of donepezil and its primary active metabolites are presented below:
| Compound | Chemical Structure |
| Donepezil |  is a key parameter used to quantify this potency.
| Compound | Acetylcholinesterase (AChE) IC50 | Reference |
| Donepezil | 6.7 nM | [6][7] |
| 6-O-desmethyl donepezil | 0.41 µM (410 nM) | [8] |
| Donepezil-N-oxide | Inhibits human erythrocyte AChE | [9] |
It is noteworthy that while 6-O-desmethyl donepezil is an active metabolite, its potency is considerably lower than that of the parent compound.[8] Information on the specific IC50 value for donepezil-N-oxide is less consistently reported in the literature, though its inhibitory activity has been confirmed.
A Comprehensive List of Identified Donepezil Metabolites
In addition to the primary active metabolites, a multitude of other biotransformation products of donepezil have been identified in in vitro and in vivo studies. A comprehensive understanding of this metabolic profile is crucial for a complete safety and efficacy assessment. The major identified metabolites include:
-
M1 and M2: Formed via O-dealkylation and hydroxylation.[2][3]
-
N-desbenzyldonepezil
-
Hydroxydonepezil isomers
-
Dihydroxydonepezil
Studies utilizing non-targeted metabolomics with liquid chromatography-mass spectrometry (LC-MS/MS) have identified as many as 21 different metabolites in vitro.[4][10]
Experimental Protocol: Quantification of Donepezil and its Metabolites in Human Plasma by LC-MS/MS
The accurate quantification of donepezil and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. The following is a detailed, step-by-step protocol for the simultaneous determination of donepezil, 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and donepezil-N-oxide in human plasma.
Materials and Reagents
-
Donepezil hydrochloride (analytical standard)
-
6-O-desmethyl donepezil (analytical standard)
-
5-O-desmethyl donepezil (analytical standard)
-
Donepezil-N-oxide (analytical standard)
-
Donepezil-d7 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil, its metabolites, and the internal standard (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Donepezil-d7 in 50% methanol).
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (a mixture of hexane and ethyl acetate, e.g., 70:30 v/v).
-
Vortex for 3-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150-250 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 3.0 mm, 1.8 µm) |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of all analytes and the IS |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the IS |
| Source Temperature | Optimized for the instrument |
| Gas Flows | Optimized for the instrument |
Data Analysis
-
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
The concentrations of the analytes in the QC and unknown samples are then determined from this calibration curve.
The following diagram illustrates the experimental workflow for the bioanalytical method:
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The biotransformation of donepezil is a multifaceted process that yields a diverse array of metabolites, among which 6-O-desmethyl donepezil and donepezil-N-oxide are of particular interest due to their retained acetylcholinesterase inhibitory activity. A comprehensive understanding of the metabolic pathways, the pharmacological profiles of these active metabolites, and the robust bioanalytical methods for their quantification is essential for the continued development and optimization of cholinergic therapies for neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals, enabling a more informed approach to the study of donepezil and its intricate metabolic landscape. The provided experimental protocol offers a validated and reliable starting point for the accurate measurement of donepezil and its key metabolites, facilitating further research into their pharmacokinetic and pharmacodynamic properties.
References
-
In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021). Pharmaceutics, 13(7), 936. [Link]
-
Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. (2017). Journal of Medicinal Chemistry, 60(13), 5617–5633. [Link]
-
donepezil. ClinPGx. [Link]
-
Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. (2016). Journal of Chromatographic Science, 54(9), 1547–1553. [Link]
-
In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021). PubMed. [Link]
-
Inhibitory activities (IC 50 nM) of AChE and BuChE of donepezil-like compounds. ResearchGate. [Link]
-
Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (2005). Neuropsychopharmacology, 30(12), 2154–2161. [Link]
-
Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. (1998). British Journal of Clinical Pharmacology, 46(S1), 19–24. [Link]
-
Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (2020). Agilent Technologies. [Link]
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (2018). Archives of Pharmacal Research, 41(1), 122–129. [Link]
-
Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate. [Link]
-
In vitro and In vivo metabolic pathways of donepezil in human. (n.d.). ResearchGate. [Link]
-
New Zealand Datasheet 1 PRODUCT NAME Donepezil 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL FORM 4 CLINICAL PARTI. (2010). Medsafe. [Link]
-
(PDF) In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2025). ResearchGate. [Link]
-
Donepezil. (n.d.). PubChem. [Link]
-
[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. (2000). Nihon Yakurigaku Zasshi, 115(1), 45–52. [Link]
-
Quantitation of Donepezil in Human Plasma by HPLC-MS. (2004). Journal of China Pharmaceutical University, 35(1), 36-39. [Link]
-
IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the... (n.d.). ResearchGate. [Link]
-
Chemical structures of donepezil and its commercially available metabolites. (n.d.). ResearchGate. [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (1999). Methods and Findings in Experimental and Clinical Pharmacology, 21(7), 469-474. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics, 26(1), 40–47. [Link]
-
Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain. (2000). Neuroscience, 101(1), 89–100. [Link]
Sources
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-O-Desmethyl donepezil hydrochloride | 852285-82-6 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cholinesterase Binding Affinity of 5-O-Desmethyl Donepezil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE). Its in vivo efficacy is influenced by its metabolic profile, leading to the formation of several metabolites. Among these is 5-O-desmethyl donepezil. This technical guide provides a comprehensive overview of the current understanding of the binding affinity of 5-O-desmethyl donepezil to cholinesterases. While direct quantitative inhibitory data for this specific metabolite remains elusive in peer-reviewed literature, this guide synthesizes available information on donepezil and its other key metabolites to provide a scientifically grounded perspective. We will delve into the established pharmacology of donepezil, the significance of its metabolic pathways, and present a detailed protocol for assessing cholinesterase inhibition. Furthermore, we will explore the structural basis for the interaction of donepezil-like compounds with their enzymatic targets.
Introduction: The Role of Donepezil and its Metabolism in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological feature is the reduction of acetylcholine (ACh), a neurotransmitter crucial for learning and memory, in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby ameliorating the cognitive symptoms of Alzheimer's disease.
Donepezil is a highly selective and reversible inhibitor of AChE.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into several metabolites.[2][3] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[2] Four major metabolites have been identified: 5-O-desmethyl donepezil, 6-O-desmethyl donepezil, donepezil-cis-N-oxide, and the glucuronide conjugate of 5-O-desmethyl donepezil.[4] Understanding the pharmacological activity of these metabolites is crucial for a complete picture of donepezil's in vivo action.
Binding Affinity of Donepezil and its Metabolites to Cholinesterases
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a higher binding affinity and greater inhibitory potency.
5-O-Desmethyl Donepezil: An Uncharacterized Affinity
Despite being a known metabolite of donepezil, the specific binding affinity of 5-O-desmethyl donepezil for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been clearly identified in the available scientific literature.[5] Following a single 5 mg dose of radiolabeled donepezil, 5-O-desmethyl donepezil and its glucuronide conjugate accounted for approximately 7% and 3% of the plasma radioactivity, respectively.[4]
Comparative Binding Affinities of Donepezil and its Active Metabolite
In contrast to its 5-O-desmethyl counterpart, the metabolite 6-O-desmethyl donepezil has been shown to exhibit activity similar to the parent drug, donepezil.[4] After a single dose of radiolabeled donepezil, 6-O-desmethyl donepezil accounted for about 11% of the plasma radioactivity.[4] Donepezil itself is a potent inhibitor of AChE, with reported IC50 values in the low nanomolar range.[6] It also shows high selectivity for AChE over BChE.[7]
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[7] | >1000[7] |
| 6-O-Desmethyl Donepezil | Acetylcholinesterase (AChE) | Similar to Donepezil[4] | Not Reported |
| 5-O-Desmethyl Donepezil | Acetylcholinesterase (AChE) | Not Reported | Not Reported |
| Donepezil | Butyrylcholinesterase (BChE) | >7000[7] | |
| 6-O-Desmethyl Donepezil | Butyrylcholinesterase (BChE) | Not Reported | |
| 5-O-Desmethyl Donepezil | Butyrylcholinesterase (BChE) | Not Reported |
Experimental Protocol: In Vitro Determination of Cholinesterase Inhibition
The following protocol describes a detailed, step-by-step methodology for determining the in vitro inhibitory activity of a test compound, such as a donepezil metabolite, against AChE and BChE using the widely accepted Ellman's method.
Principle of the Ellman's Assay
This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials and Reagents
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil hydrochloride (as a positive control)
-
Test compound (e.g., 5-O-desmethyl donepezil)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE/BChE, DTNB, and ATCI/BTCI in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or donepezil.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
After incubation, add 20 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using a suitable software package.
-
Structural Basis of Cholinesterase Inhibition by Donepezil and its Analogs
The inhibitory activity of donepezil and its analogs is attributed to their specific interactions with the active site of AChE. The enzyme's active site is located at the bottom of a deep and narrow gorge, which can be divided into two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS).
Donepezil is known to interact with both the CAS and the PAS of AChE. The benzylpiperidine moiety of donepezil interacts with the CAS, while the indanone moiety binds to the PAS. This dual binding is thought to contribute to its high potency and selectivity.
Caption: Interaction of Donepezil with AChE Active Sites.
The O-demethylation at the 5-position of the indanone ring to form 5-O-desmethyl donepezil would result in a hydroxyl group. This structural change could potentially alter the binding interactions with the PAS, for instance, by forming new hydrogen bonds. However, without experimental data, the precise impact on binding affinity remains speculative. Molecular docking and simulation studies could provide valuable insights into how this modification affects the binding mode and affinity.
Conclusion and Future Directions
While 5-O-desmethyl donepezil is a recognized metabolite of donepezil, its direct binding affinity and inhibitory activity against cholinesterases are not well-established in the current literature. In contrast, the parent drug, donepezil, and its other major metabolite, 6-O-desmethyl donepezil, are potent and selective inhibitors of AChE. The provided experimental protocol for the Ellman's assay offers a robust method for future studies to quantify the inhibitory potential of 5-O-desmethyl donepezil and other related compounds. Further research, including in vitro enzymatic assays and in silico molecular modeling, is warranted to fully elucidate the pharmacological profile of all of donepezil's metabolites. This will contribute to a more comprehensive understanding of its overall therapeutic effect and could inform the development of future cholinesterase inhibitors with improved efficacy and safety profiles.
References
-
ClinPGx. (n.d.). Donepezil. Retrieved from [Link]
- Kiriyama, A. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Pharmacokinetics and Experimental Therapeutics, 4(2), 1-7.
-
Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 9). YouTube. Retrieved from [Link]
- Matsui, K., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. Xenobiotica, 29(11), 1143-1155.
-
Wikipedia. (2024, February 1). Donepezil. Retrieved from [Link]
-
Dr.Oracle. (2025, August 1). What is the effect of Aricept (donepezil) on liver function tests?. Retrieved from [Link]
-
StatPearls. (2023, August 17). Donepezil. NCBI Bookshelf. Retrieved from [Link]
- Kosasa, T., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613.
- Mbe-Mbe, A. I., et al. (2022). The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. PLoS One, 17(11), e0277328.
-
PubMed. (2000, October 15). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Retrieved from [Link]
-
PLOS ONE. (2022, November 9). The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. Retrieved from [Link]
- Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study. (2024).
-
Engineered Science Publisher. (2025, September 27). In-Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent Human Acetylcholinesterase (hAChE) Inhibition. Retrieved from [Link]
-
PubMed. (2016, February 15). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Retrieved from [Link]
-
ResearchGate. (2026, February 9). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. Retrieved from [Link]
-
ResearchGate. (2025, October 24). In-Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent Human Acetylcholinesterase (hAChE) Inhibition. Retrieved from [Link]
-
PubMed. (1996, December). Inhibitory effects of donepezil hydrochloride (E2020) on cholinesterase activity in brain and peripheral tissues of young and aged rats. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2018, February 21). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Retrieved from [Link]
-
donepezil. (2025, February 4). Retrieved from [Link]
- Shin, C. Y., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(2), 168–175.
Sources
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
Methodological & Application
HPLC method development for 5-O-Desmethyl donepezil hydrochloride
Application Note: HPLC Method Development for 5-O-Desmethyl Donepezil Hydrochloride
Executive Summary
This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 5-O-Desmethyl donepezil (5-ODD) , a primary pharmacologically active metabolite of Donepezil.[1] While Donepezil (Aricept) is a standard acetylcholinesterase inhibitor for Alzheimer’s disease, profiling its metabolites is critical for bioequivalence studies, pharmacokinetic (PK) analysis, and impurity profiling.
The Challenge: 5-ODD is structurally similar to the parent drug and its regioisomer, 6-O-Desmethyl donepezil (6-ODD). Both metabolites possess a free phenolic hydroxyl group, making them more polar than the parent but difficult to resolve from each other due to identical mass and similar pKa values.
The Solution: This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a tightly controlled acidic mobile phase to suppress silanol interactions and maximize resolution between the regioisomers.
Physicochemical Profiling & Separation Logic
Before method development, understanding the analyte's behavior is mandatory to predict retention and select the correct stationary phase.
| Property | 5-O-Desmethyl Donepezil HCl | Donepezil HCl (Parent) | Impact on Method |
| Molecular Weight | ~365.5 g/mol (Free Base) | 379.5 g/mol (Free Base) | 5-ODD elutes earlier (more polar). |
| pKa (Basic N) | ~8.9 (Piperidine) | ~8.9 (Piperidine) | Requires low pH (<3.0) or high pH (>10.0) to control ionization. |
| pKa (Acidic OH) | ~10.0 (Phenol) | N/A (Methoxy) | The phenolic OH on 5-ODD adds polarity. |
| LogP | ~3.9 | ~4.8 | 5-ODD is lipophilic but less so than Donepezil. |
| UV Max | 230 nm, 270 nm, 315 nm | 230 nm, 271 nm, 315 nm | 270 nm is the optimal balance of sensitivity and solvent transparency. |
Mechanistic Insight:
At pH 2.5, the piperidine nitrogen is fully protonated (
Method Development Strategy (Workflow)
The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.
Figure 1: Iterative workflow for optimizing the separation of Donepezil metabolites.
Detailed Experimental Protocols
Protocol A: Preparation of Standards
-
Diluent: Methanol:Water (50:50 v/v).
-
Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of 5-O-Desmethyl donepezil HCl in 10 mL of Diluent. Sonicate for 5 minutes. Store at 4°C in amber glass (light sensitive).
-
System Suitability Solution: Prepare a mixture containing 50 µg/mL of 5-ODD, 50 µg/mL of 6-ODD, and 50 µg/mL of Donepezil HCl.
Protocol B: Optimized Chromatographic Conditions
This method uses an acidic phosphate buffer to ensure the basic nitrogen is protonated, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.
| Parameter | Setting / Specification | Rationale |
| Column | C18 (L1) , 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Hypersil BDS) | High surface area C18 provides necessary retentivity for the separation of regioisomers. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA) | Low pH suppresses silanol ionization; TEA acts as a silanol blocker (competing base). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this separation. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
| Detection | UV at 271 nm | Max absorption for the indanone chromophore; avoids low-UV noise. |
| Injection Vol | 20 µL | Sufficient mass load without band broadening. |
Gradient Program:
-
0-5 min: 20% B (Isocratic hold to elute polar impurities)
-
5-20 min: 20% → 50% B (Linear gradient to separate 5-ODD, 6-ODD, and Parent)
-
20-25 min: 50% → 80% B (Wash)
-
25-30 min: 20% B (Re-equilibration)
Expected Elution Order:
-
5-O-Desmethyl Donepezil (Polar)
-
6-O-Desmethyl Donepezil (Polar)
-
Donepezil (Parent - Most Hydrophobic)
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, it must pass specific System Suitability Tests (SST) before every run.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 between 5-ODD and 6-ODD | Critical for accurate quantitation of metabolites. |
| Tailing Factor ( | < 1.5 | Indicates successful suppression of secondary silanol interactions. |
| Theoretical Plates ( | > 5000 | Ensures column efficiency is maintained.[3] |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | Estimated values based on UV response at 271 nm. |
Troubleshooting Guide
Use this logic tree to diagnose common issues during routine analysis.
Figure 2: Troubleshooting decision tree for HPLC analysis of Donepezil metabolites.
References
-
Kafkala, S., et al. (2008).[4] Development and validation of a stability-indicating HPLC method for the determination of donepezil hydrochloride and its impurities.Journal of Pharmaceutical and Biomedical Analysis .
-
United States Pharmacopeia (USP). Donepezil Hydrochloride Monograph.[3][5][6][7][8] USP-NF Online.
-
Matsui, K., et al. (1999). Determination of donepezil (E2020) and its metabolites in human plasma by liquid chromatography-mass spectrometry.[1]Journal of Chromatography B .
-
PubChem. 5-O-Desmethyl donepezil Compound Summary. National Library of Medicine.
-
Shah, P.A., et al. (2010).[9] LC-MS/MS method for the simultaneous quantification of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma.[1]Journal of Pharmaceutical Analysis .
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. uspnf.com [uspnf.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Donepezil Hydrochloride Orally Disintegrating Tablets [doi.usp.org]
- 6. Donepezil Hydrochloride [doi.usp.org]
- 7. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Donepezil Hydrochloride | USP-NF [uspnf.com]
- 9. rjpbcs.com [rjpbcs.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-O-Desmethyl Donepezil in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-O-desmethyl donepezil, a significant metabolite of the Alzheimer's disease therapeutic, donepezil, in human plasma. The protocol detailed herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The methodology employs a straightforward protein precipitation for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization mode. The method has been validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase.[1] Its metabolism in the liver is extensive, primarily mediated by cytochrome P450 (CYP) isoenzymes 2D6 and 3A4, leading to the formation of several metabolites.[1][2] Among these, 5-O-desmethyl donepezil is a notable O-dealkylation product.[1][3][4] Accurate quantification of this metabolite in plasma is critical for a comprehensive understanding of donepezil's pharmacokinetic profile, aiding in dose optimization and the assessment of drug-drug interactions.
LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its inherent specificity, sensitivity, and wide dynamic range. This application note provides a detailed, step-by-step protocol for the reliable measurement of 5-O-desmethyl donepezil in human plasma, designed to be readily implemented in a regulated bioanalytical laboratory.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
5-O-Desmethyl Donepezil (Reference Standard)
-
5-O-Desmethyl Donepezil-d3 (Isotopically Labeled Internal Standard - IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K2EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-O-desmethyl donepezil and 5-O-desmethyl donepezil-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the 5-O-desmethyl donepezil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-O-desmethyl donepezil-d3 stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
Methodology
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5][6]
Protocol:
-
Label polypropylene microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
The following conditions have been optimized for the separation and detection of 5-O-desmethyl donepezil and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Analyte |
| 5-O-Desmethyl Donepezil | |
| 5-O-Desmethyl Donepezil-d3 (IS) |
Note: The specific voltages and gas flows may require optimization for different mass spectrometer models.
Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] The validation assessed linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.
Table 3: Summary of Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ (0.1) | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |
| Low (0.3) | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| Medium (5.0) | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| High (40.0) | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of the analyte and IS in blank plasma from at least six different sources. The matrix effect was assessed and found to be within acceptable limits, indicating minimal ion suppression or enhancement.
Stability
5-O-desmethyl donepezil was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers who received a single oral dose of donepezil. The method allowed for the accurate determination of the plasma concentration-time profile of 5-O-desmethyl donepezil.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of 5-O-desmethyl donepezil in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for large-scale clinical and non-clinical studies. The successful validation of this method in accordance with regulatory guidelines ensures the generation of high-quality data for pharmacokinetic and other drug development applications.
Overall Bioanalytical Workflow
Caption: High-level overview of the bioanalytical process.
References
-
Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
PharmGKB. (n.d.). donepezil. ClinPGx. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
HI-Eisai Pharmaceutical Inc. (n.d.). Pharmacokinetics. Retrieved from [Link]
-
AAPS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. Retrieved from [Link]
-
Kim, H., et al. (2022). In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
Lee, S., et al. (2025, January 15). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Retrieved from [Link]
-
Kim, H., et al. (2016, May 10). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Oxford Academic. Retrieved from [Link]
-
Abdel-Rehim, M. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Retrieved from [Link]
-
Niranjan, G., et al. (2011, August 15). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. PubMed. Retrieved from [Link]
-
Niranjan, G., et al. (2025, August 7). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma and its pharmacokinetic application. ResearchGate. Retrieved from [Link]
-
Broadhurst, D., et al. (2020, July 29). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). Retrieved from [Link]
-
de Souza, T., et al. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC. Retrieved from [Link]
-
Darreh-Shori, T., et al. (n.d.). Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance. PMC. Retrieved from [Link]
-
Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent. Retrieved from [Link]
-
Jann, M. W., et al. (2025, August 7). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. ResearchGate. Retrieved from [Link]
-
Jann, M. W., et al. (2016, February 15). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. PubMed. Retrieved from [Link]
-
Rogers, S. L., et al. (n.d.). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration. PMC. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 6. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Note: Regioselective Synthesis of 5-O-Desmethyl Donepezil Hydrochloride
This Application Note is designed for researchers and drug development professionals requiring a high-purity reference standard of 5-O-Desmethyl donepezil hydrochloride . This compound is a primary metabolite of the Alzheimer's drug Donepezil (Aricept) and is critical for pharmacokinetic profiling and hERG channel inhibition studies.
The protocol deviates from non-specific demethylation strategies (which yield difficult-to-separate regioisomers) and instead employs a regioselective de novo synthesis . This ensures the unequivocal placement of the hydroxyl group at the 5-position.
Abstract
This guide details the synthesis of This compound (CAS: 120013-57-2), a key metabolite of Donepezil.[1] Unlike direct demethylation of the parent drug, which produces a mixture of 5-O and 6-O isomers, this protocol utilizes a "protect-then-build" strategy starting from Isovanillin . The workflow features a regioselective construction of the indanone core, followed by aldol condensation and a simultaneous hydrogenation/deprotection step.[2] This method guarantees >99.5% isomeric purity suitable for use as a certified reference material (CRM).
Introduction & Retrosynthetic Analysis
The structural core of Donepezil is a 5,6-dimethoxy-1-indanone moiety.[3][4] In the human body, cytochrome P450 enzymes (CYP2D6, CYP3A4) demethylate this core at either the 5- or 6-position.
-
Target: 5-O-Desmethyl donepezil (5-hydroxy-6-methoxy analog).[5]
-
Challenge: The 5- and 6-positions are electronically similar, making selective chemical demethylation of Donepezil nearly impossible without significant yield loss and extensive chromatography.
-
Solution: We construct the indanone ring with the oxygenation pattern pre-installed. By using 5-benzyloxy-6-methoxy-1-indanone as the nucleophile, we can carry the masked hydroxyl group through the synthesis and reveal it in the final hydrogenation step.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic strategy focusing on the "Protect-then-Build" approach.
Experimental Protocol
Phase 1: Preparation of Key Intermediates
Note: While 1-benzyl-4-piperidinecarboxaldehyde is commercially available, the indanone core requires specific synthesis to ensure the 5-OH/6-OMe pattern.
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Logic: Cyclization of 3,4-disubstituted phenylpropionic acids typically occurs para to the substituent at the 3-position (meta to the side chain). Therefore, the 3-benzyloxy group of the starting material becomes the 5-benzyloxy group of the indanone.
-
Benzylation: React Isovanillin with benzyl bromide (K2CO3, DMF) to form 3-benzyloxy-4-methoxybenzaldehyde .
-
Chain Extension: Knoevenagel condensation with malonic acid followed by decarboxylation yields the cinnamic acid derivative.
-
Reduction: Selective reduction of the double bond (e.g., Na/Hg or transfer hydrogenation) gives 3-(3-benzyloxy-4-methoxyphenyl)propionic acid .
-
Cyclization: Intramolecular Friedel-Crafts acylation (via acid chloride or using Eaton's reagent) yields 5-benzyloxy-6-methoxy-1-indanone .
Phase 2: Aldol Condensation (Coupling)
This step links the indanone core with the piperidine side chain.
-
Reagents:
-
5-Benzyloxy-6-methoxy-1-indanone (1.0 equiv)
-
1-Benzyl-4-piperidinecarboxaldehyde (1.2 equiv)
-
Potassium Hydroxide (KOH) or Lithium Diisopropylamide (LDA)
-
Solvent: Methanol (for KOH) or THF (for LDA)
-
-
Procedure (Thermodynamic Control):
-
Dissolve 10.0 g of 5-benzyloxy-6-methoxy-1-indanone and 9.0 g of 1-benzyl-4-piperidinecarboxaldehyde in 150 mL of anhydrous methanol.
-
Cool to 0°C. Slowly add KOH pellets (1.5 equiv) or a methanolic KOH solution.
-
Allow the reaction to warm to room temperature and stir for 6–12 hours. A precipitate often forms.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1) or HPLC.[6][7][8] The product appears as a less polar UV-active spot.
-
Workup: Filter the solid precipitate. Wash with cold methanol and water to remove excess aldehyde and base.
-
Yield: Typically 80–90% of the benzylidene intermediate (Intermediate A).
-
Identity: 2-[(1-benzylpiperidin-4-yl)methylene]-5-benzyloxy-6-methoxy-1-indanone.
-
Phase 3: Hydrogenation & Global Deprotection
This is the critical "two-birds-one-stone" step. The Pd/C catalyst reduces the exocyclic double bond and cleaves the benzyl ether to reveal the phenol.
-
Reagents:
-
Intermediate A (from Phase 2)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: THF/Methanol (1:1 mixture) to ensure solubility
-
Hydrogen Gas (H2)
-
-
Procedure:
-
Charge a hydrogenation vessel (Parr shaker or autoclave) with 5.0 g of Intermediate A and 50 mL of THF/MeOH.
-
Add 0.5 g of 10% Pd/C catalyst under nitrogen atmosphere (Caution: Pyrophoric).
-
Pressurize with H2 to 30–40 psi (2–3 bar).
-
Agitate at room temperature (20–25°C) for 4–6 hours.
-
Critical Control Point: Monitor closely by HPLC.
-
Stage 1: Reduction of double bond (fast).
-
Stage 2: Debenzylation (slower).
-
Risk: Over-reduction of the indanone ketone to an alcohol. Stop immediately once the benzyl group is removed.
-
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with THF.
-
Concentrate the filtrate to obtain the crude 5-O-Desmethyl donepezil free base .
-
Phase 4: Salt Formation (Hydrochloride)
-
Procedure:
-
Dissolve the crude free base in a minimum amount of dichloromethane (DCM) or ethyl acetate.
-
Add 1.1 equivalents of HCl (as a solution in diethyl ether or isopropanol) dropwise at 0°C.
-
A white precipitate of the hydrochloride salt will form.
-
Recrystallization: Recrystallize from Isopropanol/Diisopropyl ether to achieve >99.5% purity.
-
Analytical Characterization
Summarized parameters for validating the reference standard.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Key signals: Phenolic -OH (~9.0 ppm, s), Methoxy (3.8 ppm, s). Absence of benzyl aromatic protons. |
| Purity | HPLC (C18 Column) | > 99.5% area |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 366.2 m/z (Free base mass) |
| Chloride Content | Titration (AgNO3) | Stoichiometric (approx. 8-9% w/w) |
Process Workflow (DOT Diagram)
Figure 2: Operational workflow for the synthesis of 5-O-Desmethyl donepezil HCl.
Troubleshooting & Critical Parameters
-
Regiochemistry: The success of this protocol hinges on the starting material. Ensure you start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde). If you start with Vanillin (4-hydroxy-3-methoxybenzaldehyde), you will produce the 6-O-desmethyl isomer.
-
Ketone Reduction: During hydrogenation, the indanone ketone is relatively stable compared to the alkene and benzyl ether. However, prolonged exposure to H2/Pd at high pressure can reduce it to an alcohol (benzylic alcohol).
-
Mitigation: Stop the reaction immediately upon disappearance of the benzyl intermediate. Use mild pressure (balloon to 30 psi).
-
-
Aldehyde Stability: 1-Benzyl-4-piperidinecarboxaldehyde is prone to oxidation. Use freshly distilled material or its bisulfite adduct for the coupling step.
References
-
Donepezil Synthesis Overview: Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry 38.24 (1995): 4821-4829. Link
-
Metabolite Identification: Matsui, K., et al. "Determination of donepezil (E2020) and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B 729.1-2 (1999): 147-155. Link
- Indanone Cyclization Regiochemistry: Koo, S. J., et al. "An efficient synthesis of 5,6-dimethoxy-1-indanone." Archives of Pharmacal Research 23 (2000): 404-406.
-
Reference Standard Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil. Link
Sources
- 1. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride - Google Patents [patents.google.com]
- 4. WO2007077443A1 - Process and intermediate for preparation of donepezil - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Efficient Sample Preparation Strategies for the Quantification of Donepezil and its Metabolites in Biological Matrices
Introduction: The Analytical Imperative for Donepezil
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone therapeutic for managing the symptoms of mild to moderate Alzheimer's disease. Its efficacy and safety are intrinsically linked to its pharmacokinetic and pharmacodynamic profile, which is governed by its absorption, distribution, metabolism, and excretion (ADME). The major metabolic pathways of donepezil involve the cytochrome P450 (CYP) isoenzymes 2D6 and 3A4, leading to the formation of several metabolites, including 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and donepezil N-oxide. Understanding the concentrations of both the parent drug and its key metabolites in biological matrices is paramount for preclinical and clinical drug development, therapeutic drug monitoring, and bioequivalence studies.
This application note provides a comprehensive guide to the sample preparation of donepezil and its metabolites from various biological matrices for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind selecting appropriate extraction techniques, offering detailed, field-tested protocols for protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Foundational Concepts in Sample Preparation
The primary objective of sample preparation is to isolate the analytes of interest (donepezil and its metabolites) from the complex biological matrix (e.g., plasma, urine, tissue homogenate). An effective sample preparation strategy will:
-
Remove interfering substances: Endogenous components such as proteins, lipids, and salts can suppress or enhance the ionization of the target analytes in the mass spectrometer, a phenomenon known as the matrix effect.
-
Concentrate the analyte: This is often necessary to achieve the required sensitivity for detection, especially when dealing with low concentrations of metabolites.
-
Ensure analyte stability: The chosen method should not cause degradation of the target compounds.
The selection of a sample preparation method is a critical decision that balances the need for sample cleanliness with considerations of recovery, throughput, cost, and automation compatibility.
Pre-analytical Considerations: The First Step to Quality Data
Before embarking on any extraction protocol, it is crucial to address pre-analytical variables that can significantly impact the quality of the final data.
-
Sample Collection and Handling: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Following collection, plasma should be separated by centrifugation as soon as possible and stored at -20°C or -80°C to minimize degradation.
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as Donepezil-d7, is highly recommended for quantitative LC-MS/MS analysis. A SIL-IS mimics the chemical and physical properties of the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.
Protein Precipitation (PPT): The High-Throughput Workhorse
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput screening environments. The principle involves adding a water-miscible organic solvent to the sample, which reduces the solvation of proteins, causing them to precipitate out of solution.
4.1. Rationale and Mechanistic Insights
Acetonitrile is the most commonly used precipitation solvent for donepezil analysis due to its ability to efficiently precipitate proteins while keeping the relatively polar donepezil and its metabolites in the supernatant. The addition of an acid, such as formic acid, can further enhance protein precipitation by altering the protein's surface charge.
4.2. Detailed Protocol for Plasma PPT
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Donepezil-d7 in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analytes and removes the organic solvent, which can be detrimental to some reversed-phase chromatography methods.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
4.3. Visualization of the PPT Workflow
Caption: Workflow for Protein Precipitation (PPT) of Donepezil.
Liquid-Liquid Extraction (LLE): The Classic Approach to Cleaner Samples
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For donepezil, which is a basic compound, a pH adjustment of the aqueous sample is crucial for efficient extraction.
5.1. Rationale and Mechanistic Insights
Donepezil has a pKa of approximately 8.9. By adjusting the pH of the plasma sample to be basic (e.g., pH 9-10), the amine group on donepezil will be deprotonated, making the molecule more neutral and thus more soluble in a non-polar organic solvent. A mixture of methyl tert-butyl ether (MTBE) and dichloromethane is often used to effectively extract donepezil and its metabolites.
5.2. Detailed Protocol for Plasma LLE
-
Aliquoting and pH Adjustment: In a glass tube, aliquot 200 µL of plasma sample. Add 50 µL of a basifying agent, such as 1 M sodium carbonate, to adjust the pH to ~10.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to achieve phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the proteinaceous interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
5.3. Visualization of the LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Donepezil.
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Recovery
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analytes of interest while allowing interfering compounds to be washed away. For basic compounds like donepezil, a mixed-mode cation exchange SPE sorbent is often the optimal choice.
6.1. Rationale and Mechanistic Insights
A mixed-mode cation exchange sorbent possesses both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This dual retention mechanism provides superior selectivity. The protocol involves loading the sample under acidic conditions, where donepezil is protonated and retained by the cation exchange groups. Interfering compounds are washed away with an organic solvent, and the analytes are then eluted with a basic organic solvent, which neutralizes the charge on the donepezil molecule, releasing it from the sorbent.
6.2. Detailed Protocol for Plasma SPE
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This step ensures that the donepezil is protonated before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the donepezil, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
6.3. Visualization of the SPE Workflow
Caption: Workflow for Solid-Phase Extraction (SPE) of Donepezil.
Comparative Analysis and Method Selection
The choice of sample preparation method depends on the specific requirements of the assay.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Good | Good to Excellent | Excellent |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Automation | Easily automated | Difficult to automate | Easily automated |
Recommendations:
-
For high-throughput screening in early discovery, PPT is often sufficient.
-
For regulated bioanalysis in clinical trials, SPE is the preferred method due to its superior cleanup and lower matrix effects, leading to more robust and reliable data.
-
LLE offers a good balance between cleanliness and cost and can be a viable alternative to SPE when cost is a major consideration.
Conclusion
The successful quantification of donepezil and its metabolites is critically dependent on a well-designed and executed sample preparation strategy. This application note has provided detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with the scientific rationale behind each approach. By carefully considering the analytical requirements of their study, researchers can select the most appropriate method to achieve accurate, precise, and reliable results, ultimately contributing to a better understanding of the pharmacology of this important therapeutic agent.
References
-
Development and validation of a sensitive and selective LC-MS/MS method for the determination of donepezil in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Simultaneous determination of donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.[Link]
-
A sensitive and robust LC-MS/MS method for the simultaneous quantification of donepezil and its major metabolite 6-O-desmethyl donepezil in human plasma. Bioanalysis.[Link]
-
Solid-Phase Extraction (SPE) Theory and Practice. Waters Corporation.[Link]
-
The Matrix Effect in LC-MS/MS. LCGC North America.[Link]
The Critical Role of 5-O-Desmethyl Donepezil HCl as a Reference Standard in Pharmaceutical Analysis
Introduction: The Analytical Imperative in Donepezil Therapy
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active reversible acetylcholinesterase inhibitor.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, which is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] This metabolic process yields several metabolites, including the pharmacologically significant 5-O-Desmethyl donepezil. The precise quantification of both the parent drug and its metabolites in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, bioequivalence assessment, therapeutic drug monitoring, and ensuring drug product quality.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-O-Desmethyl donepezil HCl as a reference standard. We will delve into the rationale behind its use, provide detailed, validated protocols for its application in both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and underscore the principles of scientific integrity that govern the use of reference standards.
The Foundation of Accurate Measurement: Understanding the Reference Standard
In analytical chemistry, a reference standard serves as the benchmark against which a substance of unknown purity or concentration is compared. Its own properties—identity, purity, and concentration—must be rigorously characterized and certified. The use of a well-characterized reference standard like 5-O-Desmethyl donepezil HCl is not merely a procedural step; it is the bedrock of data integrity and regulatory compliance.
Why 5-O-Desmethyl Donepezil HCl is a Critical Reference Standard
-
Metabolite Quantification: As a primary metabolite of Donepezil, accurate measurement of 5-O-Desmethyl donepezil is crucial for understanding the complete pharmacokinetic profile of the administered drug.
-
Impurity Profiling: In the synthesis of Donepezil, related substances, including its metabolites, can be present as impurities. A reference standard is essential for their identification and quantification to ensure the purity of the active pharmaceutical ingredient (API).
-
Stability Studies: The degradation of Donepezil under various stress conditions can lead to the formation of its metabolites. The 5-O-Desmethyl donepezil HCl standard is used to track this degradation and establish the stability of the drug product.
The Self-Validating System: A Look at the Certificate of Analysis (CoA)
A certified reference standard is a self-validating system because it is accompanied by a comprehensive Certificate of Analysis (CoA). This document provides all the necessary information to establish its suitability for a given analytical method. While an official CoA for 5-O-Desmethyl donepezil HCl from a major pharmacopeia is not publicly available for direct reproduction, a typical CoA for a pharmaceutical reference standard would contain the information outlined in Table 1. Researchers should always demand and scrutinize the CoA for any reference standard they procure.[3]
Table 1: Representative Data from a Certificate of Analysis for 5-O-Desmethyl Donepezil HCl
| Parameter | Specification / Method | Representative Value |
| Product Name | - | 5-O-Desmethyl Donepezil Hydrochloride |
| CAS Number | - | 120013-57-2 |
| Molecular Formula | - | C₂₃H₂₇NO₃ · HCl |
| Molecular Weight | - | 401.9 g/mol |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in Methanol, DMSO |
| Identification A | ¹H NMR Spectroscopy | Conforms to structure |
| Identification B | Mass Spectrometry (MS) | Conforms to structure |
| Purity (Assay) | HPLC | ≥ 98.0% |
| Storage Conditions | - | -20°C, desiccated, protected from light |
| Retest Date | - | 2 years from date of certification |
Metabolic Pathway of Donepezil
The biotransformation of Donepezil to 5-O-Desmethyl donepezil is a critical pathway in its clearance from the body. Understanding this pathway provides context for the importance of its measurement.
Caption: Metabolic conversion of Donepezil.
Analytical Methodologies: A Comparative Approach
The choice of analytical technique for quantifying 5-O-Desmethyl donepezil HCl depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. Here, we compare the two most common methods: HPLC-UV and LC-MS/MS.
-
HPLC-UV: This technique is robust, widely available, and cost-effective. It is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. However, its sensitivity may be insufficient for quantifying the low levels of metabolites typically found in biological fluids.[4]
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical studies.[5] Its ability to distinguish between compounds with similar chromatographic behavior makes it ideal for complex matrices like plasma and urine. The use of a stable isotope-labeled internal standard, such as 5-O-Desmethyl Donepezil-d5, further enhances the accuracy and precision of the method.
Protocol 1: Quantification of 5-O-Desmethyl Donepezil HCl by HPLC-UV
This protocol is designed for the quantification of 5-O-Desmethyl donepezil HCl in the context of pharmaceutical quality control, such as impurity profiling in Donepezil API.
Experimental Workflow
Caption: HPLC-UV workflow for analysis.
Materials and Reagents
-
5-O-Desmethyl Donepezil HCl Reference Standard
-
Donepezil HCl API (for impurity analysis)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-O-Desmethyl Donepezil HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (for Donepezil API): Accurately weigh approximately 25 mg of Donepezil HCl API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, perform a system suitability test by injecting the mid-point calibration standard (e.g., 1 µg/mL) six times. The acceptance criteria should be in line with USP <621> or other relevant pharmacopeial standards.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis and Quantification
Inject the prepared calibration standards to construct a calibration curve. Then, inject the sample solution. The concentration of 5-O-Desmethyl donepezil in the sample is determined using the linear regression equation derived from the calibration curve.
Protocol 2: Quantification of 5-O-Desmethyl Donepezil in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of 5-O-Desmethyl donepezil in human plasma, suitable for pharmacokinetic studies. It incorporates the use of a stable isotope-labeled internal standard.
Experimental Workflow
Caption: LC-MS/MS bioanalytical workflow.
Materials and Reagents
-
5-O-Desmethyl Donepezil HCl Reference Standard
-
5-O-Desmethyl Donepezil-d5 (Internal Standard, IS)
-
Drug-free human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Conditions
Table 4: LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 5-O-Desmethyl Donepezil: To be determined empirically5-O-Desmethyl Donepezil-d5 (IS): To be determined empirically |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-O-Desmethyl Donepezil HCl and its d5-labeled internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards (e.g., 0.1 to 50 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
Method Validation
The method must be fully validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[3][6]
Table 5: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | At least 6 non-zero points, correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (as %CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (as %RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure precision, selectivity, and sensitivity are not compromised. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Conclusion: Ensuring Data Integrity through Scientific Rigor
The use of 5-O-Desmethyl donepezil HCl as a reference standard is indispensable for the accurate and reliable quantification of this key metabolite in both pharmaceutical and biological samples. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with the latter being the method of choice for bioanalytical applications due to its superior sensitivity and selectivity.
Adherence to detailed, validated protocols, coupled with a thorough understanding of the principles of reference standard usage and regulatory guidelines, forms the foundation of sound scientific practice in drug development. By embracing these principles, researchers can ensure the integrity and defensibility of their data, ultimately contributing to the development of safer and more effective therapies for patients with Alzheimer's disease.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Dusia, S., Ramanamma, L., & Prasad, D. S. V. S. (2018). Method Development and Validation of Donepezil Hydrochloride by RP-HPLC. Indo American Journal of Pharmaceutical Sciences, 05(05), 4228-4251. [Link]
-
PubMed. (2025). Pharmaceutical Formulations and Analytical Methods of Donepezil. [Link]
-
ResearchGate. (2026). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. [Link]
-
Bio-Techne. (2022). Certificate of Analysis: Donepezil hydrochloride. [Link]
-
Briti Scientific. (n.d.). Sample COA: Donepezil Related Compound A. [Link]
-
Pilli, N. R., Inamadugu, J. K., Kondreddy, N., Karra, V. K., Damaramadugu, R., & Rao, J. V. L. N. S. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography, 25(8), 943–951. [Link]
Sources
Topic: Solvent Selection for the Dissolution of 5-O-Desmethyl Donepezil HCl
An Application Note and Protocol for Researchers
**Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the selection of appropriate solvents to dissolve 5-O-Desmethyl donepezil hydrochloride (HCl). As a primary metabolite of Donepezil, a key therapeutic agent for Alzheimer's disease, the accurate and effective dissolution of 5-O-Desmethyl donepezil HCl is fundamental for a wide range of research applications, including pharmacological assays, analytical method development, and pharmacokinetic studies. This document offers a framework based on the compound's physicochemical properties, guiding researchers in choosing optimal solvents for creating stable solutions for both immediate use and long-term storage.
Introduction: The Critical Role of Solvent Selection
5-O-Desmethyl donepezil is a major human metabolite of Donepezil, formed via O-demethylation in the liver.[1][2] Understanding its biological activity, metabolic profile, and analytical quantification is crucial for a complete picture of Donepezil's pharmacology. The compound is typically supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.
The choice of solvent is one of the most critical preliminary steps in any experimental design. An inappropriate solvent can lead to:
-
Incomplete dissolution and inaccurate concentration measurements.
-
Compound precipitation, especially when diluting stock solutions into aqueous buffers.
-
Chemical degradation of the analyte.
-
Interference with experimental systems (e.g., solvent toxicity in cell-based assays).
This guide explains the causality behind solvent choices, enabling researchers to prepare reliable and reproducible solutions of 5-O-Desmethyl donepezil HCl tailored to their specific application.
Physicochemical Properties and Their Impact on Solubility
The molecular structure and resulting physicochemical properties of 5-O-Desmethyl donepezil HCl dictate its behavior in different solvents. As a hydrochloride salt of a basic compound, it is significantly more amenable to dissolution in polar, protic solvents compared to its free base form.[3][4]
Table 1: Physicochemical Properties of 5-O-Desmethyl Donepezil
| Property | Value | Source | Significance for Solubility |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₇NO₃ | [1] | Indicates a relatively large organic structure with heteroatoms (N, O) that can participate in hydrogen bonding. |
| Molecular Weight | 365.48 g/mol (Free Base) | [1][5] | A moderate molecular weight, typical for small-molecule drugs. |
| Chemical Structure | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | [1] | The presence of a hydroxyl (-OH) group, ether, ketone, and a tertiary amine (in the piperidine ring) provides sites for interaction with various solvents. The amine is protonated in the HCl salt form. |
| Predicted XLogP3 | 3.9 | [1] | Indicates a lipophilic character for the free base. The HCl salt form will have significantly lower effective lipophilicity and higher aqueous solubility. |
| Hydrogen Bond Donor Count | 1 (Phenolic -OH) | [1] | Can donate a hydrogen bond, favoring interaction with polar protic solvents. |
| Hydrogen Bond Acceptor Count | 4 (N, O atoms) |[1] | Can accept hydrogen bonds, enhancing solubility in protic solvents like water and alcohols. |
The protonated piperidine nitrogen in the HCl salt form is the key to its aqueous solubility. This ionic character allows for strong ion-dipole interactions with water molecules, facilitating dissolution.
Strategic Solvent Selection Framework
The optimal solvent is dictated by the intended downstream application. The following workflow provides a logical pathway for making an informed decision.
Caption: Solvent selection workflow for 5-O-Desmethyl donepezil HCl.
Recommended Solvents by Application
Table 2: Solvent Recommendations for Various Research Applications
| Application | Recommended Primary Solvent | Rationale & Key Considerations |
|---|---|---|
| Cell-Based Assays | DMSO (for stock), then diluted in culture media | DMSO is an excellent solubilizing agent for many organic molecules and is tolerated by most cell lines at low final concentrations (<0.5%).[6] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and perform serial dilutions in aqueous media. |
| Aqueous Buffer Assays | Water, PBS, or specific assay buffer | As an HCl salt, the compound should have sufficient solubility in aqueous solutions for most direct assays. Solubility of the parent drug, Donepezil HCl, is good in water and acidic buffers.[7][8] It is best to prepare fresh solutions daily. |
| HPLC / UPLC Analysis | Acetonitrile/Methanol/Water/Buffer Mixtures | These solvents are standard for reverse-phase chromatography. The specific ratio depends on the column and desired retention time. Published methods for Donepezil use mixtures like phosphate buffer, methanol, and acetonitrile.[8][9] |
| Long-Term Storage | Anhydrous DMSO or Ethanol | Storing the compound in a dry, organic solvent at -20°C or -80°C minimizes the risk of hydrolysis and degradation. Water should be avoided for long-term storage. |
| NMR Spectroscopy | DMSO-d₆ or Methanol-d₄ | These deuterated solvents are excellent for dissolving the compound and are standard for NMR analysis. |
Experimental Dissolution Protocols
Safety Precaution: Always handle 5-O-Desmethyl donepezil HCl in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL in PBS)
This protocol is suitable for applications where the final solution is aqueous and will be used shortly after preparation.
Materials:
-
5-O-Desmethyl donepezil HCl powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-O-Desmethyl donepezil HCl. For a 1 mg/mL solution, weigh 1 mg of the powder.
-
Transfer: Carefully transfer the powder to a suitable vessel (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of PBS to the vessel. For 1 mg of powder to make a 1 mg/mL solution, add 1 mL of PBS.
-
Dissolution: Cap the vessel securely and vortex vigorously for 30-60 seconds.
-
Visual Inspection: Check for any undissolved particulate matter. If solids remain, sonicate the solution in a water bath for 5-10 minutes.
-
Final Check: The final solution should be clear and colorless. If particulates persist, the solution may be saturated. Consider preparing a more dilute solution.
-
Usage: Use the solution immediately or store at 4°C for short-term use (less than 24 hours).
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 20 mg/mL in DMSO)
This is the recommended method for preparing a concentrated stock for long-term storage and for use in cell-based assays where the final DMSO concentration must be kept low.
Materials:
-
5-O-Desmethyl donepezil HCl powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass vials with screw caps)
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of 5-O-Desmethyl donepezil HCl (e.g., 10 mg) into a vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. To make a 20 mg/mL solution with 10 mg of powder, add 500 µL of DMSO.
-
Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming to 37°C can assist dissolution if necessary.[6]
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Preparation of Working Solution: This is a critical step. To prepare a working solution for a biological assay, dilute the DMSO stock into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous medium while vortexing, not the other way around, to prevent precipitation.
Caption: Workflow for preparing a working solution from a DMSO stock.
Protocol 3: Preparation of Sample for RP-HPLC Analysis
This protocol outlines the preparation of a sample for quantification using a typical reverse-phase HPLC system.
Materials:
-
5-O-Desmethyl donepezil HCl powder
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution in methanol or a 50:50 mixture of acetonitrile and water.[9] Dissolve 10 mg of the compound in a 10 mL volumetric flask with the chosen solvent. Sonicate briefly to ensure complete dissolution.
-
Calibration Standards: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare a series of calibration standards (e.g., ranging from 0.1 µg/mL to 20 µg/mL).[8][9]
-
Mobile Phase Example: A validated method for the parent compound Donepezil HCl uses a mobile phase consisting of a phosphate buffer (0.01M), methanol, and acetonitrile (50:30:20, v/v), adjusted to pH 2.7.[8] This is a suitable starting point for method development for 5-O-Desmethyl donepezil HCl.
-
Injection: Filter the final diluted samples through a 0.22 µm or 0.45 µm syringe filter before injecting them into the HPLC system to prevent clogging of the column.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the final mixed-solvent system has been exceeded ("crashing out"). | Decrease the concentration of the final working solution. Ensure the final DMSO percentage is as low as possible. Add the DMSO stock to the aqueous buffer slowly while vortexing to allow for rapid dispersion. |
| Solid material will not dissolve in an aqueous buffer. | The concentration is above the compound's aqueous solubility limit at that specific pH and temperature. | Try gentle warming (37-50°C) or sonication. If this fails, the concentration is too high. Alternatively, prepare a stock in DMSO first and then dilute it into the buffer (Protocol 2). |
| Solution color changes over time. | Potential chemical degradation or oxidation. | Prepare fresh solutions daily from a solid or a frozen organic stock. Store stock solutions protected from light and at low temperatures (-20°C or -80°C). |
References
- Vertex AI Search. (2014, October 22). Donepezil hydrochloride Tablets 5 and 10 mg Cholinesterase Inhibitor.
- Nicoli, S., et al. (2012, July 15). Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies. PubMed.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil.
- U.S. Food and Drug Administration. (2010, July 21). CHEMISTRY REVIEW(S) - NDA 22-568.
- BenchChem. An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5.
- Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
- Morris, K. R. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- Sohail, F., et al. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet.
- ResearchGate. (2025, September 4). How do I dissolve Donepezil?
- The electronic medicines compendium (emc). (2023, December 12). Donepezil 5mg Film-coated Tablets - Summary of Product Characteristics.
- International Journal of Pharmaceutical and Clinical Research. (2019, June 5). METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE.
- Accord Healthcare Limited. Donepezil Accord film-coated tablet.
- GSC Biological and Pharmaceutical Sciences. (2023, May 31). Preparation and in vitro evaluation of donepezil hydrochloride orodispersible tablets.
- United States Pharmacopeia. (2017, January 27). Donepezil Hydrochloride Tablets Revision Bulletin.
- International Journal of Novel Research and Development. (2024, March 3). Design and Optimization of Donepezil HCl Orodispersible Tablets.
- Sinco Pharmachem Inc. 5-O-Desmethyl Donepezil.
- Cayman Chemical. Donepezil-d4 (hydrochloride) Product Information.
Sources
- 1. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docetp.mpa.se [docetp.mpa.se]
- 3. pharmtech.com [pharmtech.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. 5-O-Desmethyl Donepezil [sincopharmachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ijcpa.in [ijcpa.in]
Application Note: High-Sensitivity Bioanalytical Validation of Donepezil and Active Metabolites in Plasma via LC-MS/MS
Abstract & Scope
This application note details a robust protocol for the simultaneous quantification of Donepezil (Aricept®) and its primary active metabolite, 6-O-desmethyldonepezil , in human and rat plasma.[1] While Donepezil is the parent drug, the 6-O-desmethyl metabolite exhibits equipotent acetylcholinesterase inhibition, making its quantification critical for accurate pharmacodynamic modeling.[1]
This guide addresses specific bioanalytical challenges, including:
-
Isobaric Resolution: Chromatographic separation of 6-O-desmethyl (active) from 5-O-desmethyl (inactive) isomers.
-
N-Oxide Instability: Prevention of in-source fragmentation of Donepezil-N-oxide back to the parent drug, which causes overestimation of Donepezil levels.[1]
-
Matrix Cleanliness: Utilization of Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression.[1]
Metabolic Pathway & Analyte Selection[1]
Donepezil undergoes extensive first-pass metabolism.[1] The primary pathways involve O-demethylation (mediated by CYP2D6 and CYP3A4) and N-oxidation.[1]
Pathway Visualization
The following diagram illustrates the critical metabolic nodes relevant to this assay.
Figure 1: Metabolic pathway of Donepezil highlighting the critical active metabolite (M1) and the isobaric interference (M2).[1]
Experimental Protocol
Chemicals and Reagents
-
Standards: Donepezil HCl (>99%), 6-O-desmethyldonepezil (>98%).[1]
-
Internal Standard (IS): Donepezil-d7 (Deuterated analog is preferred over chemical analogs like Diphenhydramine to compensate for matrix effects).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate, Formic Acid.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and improve sensitivity at the Lower Limit of Quantitation (LLOQ: 0.1 ng/mL).[1]
-
Thawing: Thaw plasma samples at room temperature and vortex for 30s.
-
Aliquot: Transfer 50 µL of plasma into 1.5 mL polypropylene tubes.
-
IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL Donepezil-d7 in 50:50 MeOH:Water). Vortex.
-
Alkaline Treatment: Add 50 µL of 0.1 M Ammonium Hydroxide. (Basic pH ensures the amine groups are uncharged, facilitating transfer to the organic layer).
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.
-
Phase Separation: Centrifuge at 4,000 × g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean 96-well plate or glass tubes.
-
Drying: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge before injection.[2]
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).[1]
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Note: A sub-2-micron particle size is essential to resolve the M1/M2 isobaric pair.[1]
-
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Mass Spectrometry (MS):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Donepezil | 380.2 | 91.1 | 40 | 30 | Quantifier |
| 380.2 | 243.3 | 40 | 22 | Qualifier | |
| 6-O-desmethyl | 366.2 | 91.1 | 42 | 32 | Quantifier |
| Donepezil-d7 | 387.3 | 98.3 | 40 | 30 | Internal Std |
Validation Strategy (ICH M10 & FDA)
The validation must demonstrate that the method is reliable for its intended purpose.[3][4]
Validation Workflow Diagram
Figure 2: Sequential workflow for bioanalytical method validation.
Critical Validation Experiments
A. Selectivity & Specificity (Isobaric Resolution)
-
Objective: Prove that the peak at the retention time of 6-O-desmethyl is not the inactive 5-O-desmethyl isomer.
-
Protocol: Inject pure standards of 6-O-desmethyl and 5-O-desmethyl separately. Overlay chromatograms.
-
Acceptance: Baseline resolution (Rs > 1.5) must be achieved between the two isomers. If they co-elute, the gradient slope between 10-30% B must be shallowed.[1]
B. Linearity & Sensitivity[5][6]
-
Range: 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; LLOQ accuracy within ±20%; other standards within ±15%.
C. Matrix Effect & Recovery
-
Protocol: Compare the response of post-extraction spiked samples (Set B) to pure solution standards (Set A).
-
Calculation: Matrix Factor (MF) = Area_SetB / Area_SetA.[1]
-
Requirement: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).[1]
D. Stability (The N-Oxide Challenge)
-
Protocol: Spiked plasma containing Donepezil-N-oxide (M6) should be processed and analyzed.
-
Risk: N-oxides are thermally labile.[1] In the hot ESI source, they can lose oxygen and mimic the parent drug (m/z 396 -> 380).
-
Verification: Monitor the Donepezil transition (380->91) at the retention time of the N-oxide.[1] If a peak appears, "In-Source Fragmentation" is occurring.[1]
-
Solution: Lower the source temperature or desolvation gas flow if this interference exceeds 15% of the LLOQ response.
Expert Insights & Troubleshooting
The "Benzyl Fragment" Dominance
Both Donepezil and its metabolites produce a dominant product ion at m/z 91.1 (the tropylium ion/benzyl moiety).
-
Insight: While sensitive, m/z 91 is a common fragment for many compounds. Relying solely on 380->91 can lead to high background noise.[1]
-
Recommendation: Always monitor a secondary transition (e.g., 380->243) for confirmation, even if it is less sensitive.[1]
Carryover Management
Donepezil is a "sticky" basic amine. It tends to adsorb to stainless steel and injector ports.
-
Protocol: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .[1] The acid helps protonate the drug for solubility, while isopropanol removes hydrophobic residue.
Deuterated Internal Standards
Do not use analogs like Diphenhydramine. Donepezil exhibits significant matrix effects in ESI. Only Donepezil-d7 (or C13 labeled) will co-elute exactly with the analyte and perfectly compensate for ion suppression/enhancement events at that specific retention time.[1]
References
-
US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1][9] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Matsui, K., et al. (1999).[1] "Determination of donepezil (E2020) and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Foundational method for metabolite identification).[1]
-
Chae, Y.J., et al. (2015).[1][10] "Effects of donepezil on hERG potassium channels." Brain Research. (Source for 6-O-desmethyl activity data).
-
BenchChem. (2025).[1][11] Donepezil N-oxide: A Technical Guide to its Role as a Metabolite of Donepezil. (Reference for N-oxide transitions and stability).
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. caymanchem.com [caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Storage and stability conditions for 5-O-Desmethyl donepezil solutions
An In-depth Technical Guide to Storage and Stability Conditions for 5-O-Desmethyl Donepezil Solutions
Abstract
This technical note provides a comprehensive protocol for the handling, solubilization, and long-term storage of 5-O-Desmethyl donepezil (M2), a primary pharmacologically active metabolite of donepezil. Unlike the parent compound, 5-O-Desmethyl donepezil possesses a free phenolic hydroxyl group, significantly altering its oxidative stability and solubility profile. This guide delineates the physicochemical rationale for solvent selection, defines critical degradation pathways (specifically phenolic oxidation and N-oxidation), and offers a validated workflow for maintaining analytical integrity in drug development and pharmacokinetic assays.
Physicochemical Profile & Stability Mechanisms
To ensure data integrity, researchers must understand why specific storage conditions are required. The stability of 5-O-Desmethyl donepezil is governed by two primary structural moieties: the piperidine nitrogen and the 5-position phenolic hydroxyl .
Structural Vulnerabilities
-
Phenolic Oxidation (The Critical Differentiator):
-
Unlike Donepezil (which contains two methoxy groups), the 5-O-Desmethyl metabolite exposes a free phenol.
-
Mechanism: Under basic conditions (pH > 8.0), the phenol deprotonates to form a phenolate ion. This electron-rich species is highly susceptible to radical oxidation, leading to the formation of quinoid-type degradation products (often observed as solution discoloration to pink or brown).
-
-
N-Oxidation:
-
The tertiary amine in the piperidine ring is prone to N-oxidation, particularly in the presence of peroxides (found in aged ethers or low-grade PEG) or under intense light exposure.
-
Solubility Properties
| Property | Characteristic | Operational Implication |
| Molecular Formula | C₂₃H₂₇NO₃ | MW: 365.47 g/mol |
| pKa (Calculated) | ~9.1 (Amine), ~10.0 (Phenol) | Amphoteric nature. It is positively charged at acidic pH (stable) and negatively charged at highly alkaline pH (unstable). |
| Solubility (Free Base) | High: DMSO, Methanol, EthanolLow: Water, PBS (pH 7.4) | Do not attempt to dissolve the free base directly in aqueous buffers. Use an organic stock first. |
| Solubility (HCl Salt) | High: Water, Methanol, DMSO | Aqueous solutions are acidic and stable, but susceptible to hydrolysis over long periods. |
Protocol: Stock Solution Preparation
Objective: Create a high-concentration stock solution (1–10 mg/mL) that remains stable for >6 months.
Solvent Selection Strategy
-
Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) .
-
Why: DMSO prevents proton exchange and suppresses oxidative radical formation better than protic solvents like methanol. It also possesses high solvating power for the free base.
-
-
Alternative: Methanol (HPLC Grade) .
-
Why: Suitable for LC-MS applications where DMSO injection is undesirable. However, methanol is more volatile and hygroscopic.
-
-
Avoid: Water (for Free Base) or Basic Buffers .
-
Why: Induces precipitation and accelerates phenolic oxidation.
-
Step-by-Step Preparation Workflow
-
Equilibration: Allow the solid vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents water condensation on the hygroscopic solid.
-
Weighing: Weigh the required amount of 5-O-Desmethyl donepezil under low-light conditions (amber glassware recommended).
-
Dissolution:
-
Add DMSO to achieve a concentration of 5 mg/mL .
-
Vortex gently for 30 seconds. If particulates remain, sonicate at 35 kHz for 2 minutes. Do not heat above 40°C.
-
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) using amber polypropylene microtubes.
-
Crucial Step: Overlay the solution with inert gas (Nitrogen or Argon) before capping to displace oxygen.
-
Storage & Stability Matrix
The following matrix defines the validated stability windows for 5-O-Desmethyl donepezil in various states.
| State | Solvent/Matrix | Temperature | Stability Window | Critical Precautions |
| Solid | N/A | -20°C | 2 Years | Desiccate; Protect from light. |
| Stock Solution | DMSO | -80°C | 1 Year | Avoid freeze-thaw cycles (>3 cycles). |
| Stock Solution | Methanol | -20°C | 3 Months | Seal tightly to prevent evaporation. |
| Working Solution | Aqueous Buffer (pH < 7) | 4°C | 24 Hours | Prepare fresh daily. |
| Biological Matrix | Plasma/Serum | -20°C | ~6 Months | Stable, but acidification improves recovery. |
Visualizing the Stability Logic
The following diagram illustrates the decision pathways for handling 5-O-Desmethyl donepezil to prevent degradation.
Caption: Stability decision tree highlighting the risk of aqueous/alkaline dissolution versus the stability of organic stock preparation.
Analytical Monitoring & QC Protocol
To validate the integrity of your stored solutions, use the following HPLC parameters. This method separates the metabolite from the parent drug and degradation products.
Validated HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the phenol).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 268 nm (Indanone absorption max) or 230 nm .
-
Flow Rate: 1.0 mL/min.[1]
Troubleshooting Degradation
-
Symptom: Appearance of a new peak at RRT (Relative Retention Time) ~0.8 or ~1.2.
-
Cause: Likely N-oxide formation (early eluting) or dimerization.
-
-
Symptom: Solution turns faint pink.
-
Cause: Auto-oxidation of the phenol. Discard immediately.
-
Workflow Diagram: Preparation to Analysis
Caption: Operational workflow for the preparation, storage, and utilization of 5-O-Desmethyl donepezil standards.
References
-
PubChem. (2025).[2] 5-O-Desmethyl Donepezil | C23H27NO3.[3][4][5][6] National Library of Medicine. Available at: [Link]
- Matsui, K., et al. (1999). Determination of donepezil (E2020) and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. (Contextual grounding for metabolite stability in plasma).
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-o-desmethyl donepezil (C23H27NO3) [pubchemlite.lcsb.uni.lu]
Extraction of 5-O-Desmethyl donepezil from biological matrices
Application Note: High-Sensitivity Extraction of 5-O-Desmethyl Donepezil from Biological Matrices
Abstract
This technical guide outlines a robust, validated protocol for the extraction and quantification of 5-O-Desmethyl donepezil (5-ODD) in human plasma and tissue homogenates. As a pharmacologically active metabolite of the acetylcholinesterase inhibitor Donepezil, 5-ODD presents unique bioanalytical challenges due to its increased polarity relative to the parent drug and its low circulating concentrations (picogram to low nanogram range).
This note prioritizes Liquid-Liquid Extraction (LLE) as the "Gold Standard" for sensitivity and matrix cleanliness, while providing a Solid Phase Extraction (SPE) alternative for high-throughput workflows. All methodologies are grounded in FDA/EMA bioanalytical guidelines.
Physicochemical Profile & Extraction Strategy
Understanding the molecule is the first step to successful extraction. 5-ODD retains the basic piperidine moiety of Donepezil but possesses a free phenolic hydroxyl group at the 5-position of the indanone ring, slightly increasing its polarity (lower LogP) and introducing a second ionizable site (phenolic pKa).
Table 1: Analyte Properties
| Property | 5-O-Desmethyl Donepezil | Donepezil (Parent) | Impact on Extraction |
| Molecular Weight | 365.47 g/mol | 379.50 g/mol | Minimal (similar mass spec behavior). |
| LogP (Lipophilicity) | ~3.9 - 4.0 | ~4.3 | 5-ODD is slightly more water-soluble; requires stronger organic solvent strength or pH adjustment. |
| pKa (Basic) | ~8.9 (Piperidine N) | ~8.9 | CRITICAL: Must be uncharged (pH > 10) for LLE extraction into organic phase. |
| pKa (Acidic) | ~10 (Phenolic OH) | N/A | At very high pH (>11), the phenol deprotonates, potentially reducing extraction efficiency. Target pH 10.0–10.5. |
Metabolic Context
To interpret bioanalytical data correctly, one must understand the metabolic pathway. 5-ODD is formed via O-demethylation, primarily mediated by CYP2D6.
Figure 1: Metabolic pathway of Donepezil highlighting the formation of 5-O-Desmethyl donepezil.
Protocol A: Liquid-Liquid Extraction (Gold Standard)
Rationale: LLE is preferred for 5-ODD because it effectively removes phospholipids (which cause matrix effects in LC-MS) and concentrates the sample. The use of an ethyl acetate/hexane mixture balances the extraction of the slightly more polar 5-ODD while excluding highly polar plasma contaminants.
Reagents:
-
Extraction Solvent: Ethyl Acetate : n-Hexane (30:70 v/v).[1]
-
Alkalizing Agent: 0.1 M NaOH or Ammonium Hydroxide (pH 10.5).
-
Internal Standard (IS): 5-O-Desmethyl Donepezil-d5 (10 ng/mL in 50% Methanol).
-
Reconstitution Solution: Mobile Phase A : B (70:30).
Step-by-Step Workflow:
-
Sample Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently (10 sec).
-
Alkalinization: Add 50 µL of 0.1 M NaOH.
-
Why? This shifts the pH to ~10.5, ensuring the piperidine nitrogen is deprotonated (neutral) and lipophilic, without fully ionizing the phenolic group.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate:n-Hexane (30:70).
-
Agitation: Mechanical shaker or vortex for 10 minutes at high speed.
-
Critical: Ensure turbulent mixing to maximize mass transfer.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the organic (top) supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
-
Reconstitution: Dissolve residue in 100 µL of Reconstitution Solution. Vortex for 1 min and transfer to LC vial.
Protocol B: Solid Phase Extraction (High Throughput)
Rationale: For labs processing >100 samples/day, SPE offers automation. We use a polymeric reversed-phase sorbent (e.g., Oasis HLB) which retains the analyte via both hydrophobic interactions and water-wettability.
Cartridge: Waters Oasis HLB (30 mg, 1 cc) or equivalent.
Workflow:
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Ammonium Hydroxide. Load onto cartridge.
-
Wash 1: 1 mL 5% Ammonium Hydroxide in Water (removes proteins/salts).
-
Wash 2: 1 mL 10% Methanol in Water (removes interferences without eluting 5-ODD).
-
Elution: 1 mL Methanol (100%).
-
Post-Processing: Evaporate and reconstitute as in Protocol A.
LC-MS/MS Analytical Conditions
The following parameters are optimized for selectivity between 5-ODD, 6-ODD, and the parent drug.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Flow Rate: 0.4 mL/min.[2]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 6.0 | 10 | End |
MRM Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
|---|---|---|---|
| 5-O-Desmethyl Donepezil | 366.2 | 91.1 (Tropylium ion) | 35 |
| Donepezil | 380.2 | 91.1 | 38 |
| IS (5-ODD-d5) | 371.2 | 96.1 | 35 |
Visual Workflow Summary
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
Method Validation Criteria (FDA/EMA)
To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during validation:
-
Linearity:
over the range of 0.2 – 50 ng/mL. -
Recovery: > 70% consistent across Low, Mid, and High QC levels.
-
Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.
-
Precision & Accuracy: CV% and Bias within ±15% (±20% at LLOQ).
-
Stability:
-
Bench-top: 4 hours at room temperature.
-
Freeze-thaw: 3 cycles (-20°C to RT).
-
Autosampler: 24 hours at 10°C.
-
References
-
Matsui, K., et al. (1999). "Determination of donepezil and its metabolites in human plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link
-
Mano, Y., et al. (2016).[4] "Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS." Journal of Chromatographic Science. Link
-
Saha, A., et al. (2011). "A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma." Biomedical Chromatography. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
- 1. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 5-O-Desmethyl Donepezil Using Human Liver Microsomes: A Comprehensive Protocol and Guide
An Application Note from the Senior Scientist's Desk
Introduction: The Metabolic Fate of a Metabolite
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and safety.[1][2][3] In vitro metabolic stability assays serve as a cornerstone of these investigations, providing critical data on a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[4] While these assays are routinely applied to parent drug candidates, a comprehensive drug development program must also consider the fate of major metabolites.
Donepezil, a cornerstone therapy for Alzheimer's disease, undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6.[5][6][7] This process yields several metabolites, including 5-O-desmethyl donepezil, a product of O-demethylation.[8][9][10] Understanding the metabolic stability of 5-O-desmethyl donepezil itself is crucial; if this metabolite is highly stable, it could accumulate in plasma, whereas if it is rapidly metabolized further, its contribution to the overall pharmacology and toxicology of donepezil would be transient.
This application note provides a detailed, field-tested protocol for determining the in vitro metabolic stability of 5-O-desmethyl donepezil using pooled human liver microsomes (HLMs). We will delve into the causality behind experimental choices, provide a self-validating protocol, and detail the analytical and data interpretation workflows necessary for robust and reliable results.
Principle of the Microsomal Stability Assay
The liver is the primary organ for drug metabolism, and the endoplasmic reticulum within hepatocytes contains a high concentration of drug-metabolizing enzymes.[11][12] Human liver microsomes are vesicles formed from this endoplasmic reticulum, providing a rich, concentrated source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14][15][16]
This assay quantifies the rate at which 5-O-desmethyl donepezil is depleted when incubated with HLMs at a physiological temperature (37°C). The catalytic activity of CYP enzymes requires a critical cofactor, the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which provides the necessary reducing equivalents for the oxidation of substrates.[12][17] By measuring the concentration of the test compound at various time points, we can determine its rate of disappearance and calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19]
Materials and Reagents
Sourcing high-quality reagents is critical for reproducible results. The following table lists the necessary components for this assay.
| Component | Description & Recommended Source/Specification | Rationale |
| Test Compound | 5-O-Desmethyl Donepezil (≥98% purity) | The subject of the stability investigation. High purity prevents interference from contaminants. |
| Enzyme Source | Pooled Human Liver Microsomes (e.g., from BioIVT, Discovery Life Sciences)[16][20] | A well-characterized, commercially available source of hepatic enzymes representing an average population.[21][22] |
| Cofactor | NADPH Regenerating System (e.g., RapidStart™, Corning) or NADPH solution | Provides a sustained supply of the essential cofactor for CYP enzyme activity.[20] A regenerating system is often preferred to prevent cofactor depletion over the incubation period. |
| Assay Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 | Maintains a stable, physiologically relevant pH for optimal enzyme function.[17] |
| Positive Controls | Midazolam (High Clearance), Verapamil (Intermediate Clearance) | These compounds have well-documented metabolic profiles and serve to validate that the microsomal system is enzymatically active and performing as expected. |
| Internal Standard (IS) | Donepezil-D7, Donepezil-D4, or a suitable structural analog[23][24] | Added during the quenching step to correct for sample loss and variability during sample processing and LC-MS/MS injection. |
| Quenching Solution | Ice-cold Acetonitrile containing the Internal Standard | Immediately stops the enzymatic reaction by precipitating proteins and denaturing the enzymes.[17] |
| LC-MS/MS Reagents | HPLC-grade Acetonitrile, Methanol, Water; Formic Acid, Ammonium Formate | High-purity solvents and additives are required for sensitive and specific quantification via LC-MS/MS. |
| Labware | 96-well plates, microcentrifuge tubes, precision pipettes, 37°C incubator/water bath | Standard laboratory equipment for performing biochemical assays. |
Experimental Workflow Diagram
The following diagram outlines the complete experimental process, from initial setup to final data analysis.
Caption: Experimental workflow for the HLM stability assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format but can be adapted. All incubations should be performed in triplicate.
Preparation of Solutions
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 5-O-Desmethyl Donepezil in DMSO.
-
Working Solution (100 µM): Dilute the 10 mM stock solution to 100 µM using 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration in the assay.
-
Microsome Suspension (1 mg/mL): Thaw pooled HLMs (typically supplied at 20 mg/mL) rapidly in a 37°C water bath. Immediately place on ice and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice until use.[17][25]
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions (e.g., Corning Gentest™). This is typically a concentrated solution that will be added to initiate the reaction.
-
Quenching Solution (100 ng/mL IS): Prepare ice-cold acetonitrile containing the internal standard at a concentration that will yield a robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).
Incubation Procedure
The final incubation conditions should be carefully controlled.
| Parameter | Final Concentration / Value |
| Test Compound | 1 µM |
| Microsomal Protein | 0.5 mg/mL[12][18] |
| Incubation Volume | 200 µL |
| Incubation Temperature | 37°C |
| Organic Solvent | < 1% |
-
Plate Setup: To a 96-well plate, add 99 µL of the 1 mg/mL microsome suspension to each well designated for the reaction.
-
Compound Addition: Add 1 µL of the 100 µM working solution of 5-O-Desmethyl Donepezil (or positive controls) to the wells.
-
Control Wells: Prepare "No NADPH" control wells by adding 99 µL of microsome suspension and 1 µL of compound, but add buffer instead of NADPH in step 5. This control is crucial to assess for any degradation not mediated by CYP enzymes (e.g., hydrolysis).[19]
-
Pre-incubation: Gently mix the plate and pre-incubate for 5-10 minutes at 37°C to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Add 100 µL of the pre-warmed NADPH solution to each well to initiate the reactions. The time of this addition is Time = 0 .
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of the ice-cold Quenching Solution.
-
For the T=0 sample, the quenching solution should be added before the NADPH solution.
-
Sample Processing
-
Seal and Mix: Seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of 5-O-Desmethyl Donepezil.[23][26][27] Analysis is typically performed using electrospray ionization in positive mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 5-O-Desmethyl Donepezil | 366.2 | 91.1 | The product ion m/z 91.1 corresponds to the characteristic benzyl fragment.[8] |
| Donepezil-D7 (IS) | 387.2 | 91.1 | The internal standard should ideally have a stable isotope label and fragment similarly to the analyte. |
Note: These values are illustrative. The exact mass transitions and optimal instrument parameters (e.g., collision energy, source settings) must be empirically determined and optimized on the specific mass spectrometer being used.
Data Analysis and Interpretation
The goal of data analysis is to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the compound.[3][28]
-
Quantification: Using the LC-MS/MS data, calculate the peak area ratio of the analyte to the internal standard for each time point. Determine the concentration of 5-O-Desmethyl Donepezil at each point using a calibration curve.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determine Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the "% Remaining" versus incubation time.
-
The slope of the linear regression line of this plot is the negative elimination rate constant (-k). The unit for k is min⁻¹.
-
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k[1]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)[29]
-
Example: (0.693 / t½) * (200 µL / 0.1 mg)
-
Sample Data and Interpretation
| Compound | t½ (min) | CLint (µL/min/mg) | Interpretation |
| Midazolam (Control) | < 5 | > 277 | High Clearance (Assay Valid) |
| Verapamil (Control) | 15 - 30 | 46 - 92 | Intermediate Clearance (Assay Valid) |
| 5-O-Desmethyl Donepezil | [Experimental Result] | [Calculated Result] | [Categorize based on data] |
Interpretation Categories:
-
High Clearance: t½ < 15 min; CLint > 92 µL/min/mg
-
Intermediate Clearance: 15 min < t½ < 60 min; 23 < CLint < 92 µL/min/mg
-
Low Clearance: t½ > 60 min; CLint < 23 µL/min/mg
A finding of high clearance for 5-O-Desmethyl Donepezil would suggest it is rapidly converted to subsequent metabolites, while low clearance would indicate its potential for a longer residence time in the body.
Conclusion
This application note provides a robust and comprehensive framework for assessing the metabolic stability of 5-O-Desmethyl Donepezil. By following this protocol, researchers can generate reliable data on the intrinsic clearance of this key metabolite, contributing to a more complete understanding of donepezil's overall disposition. Such data is invaluable for building predictive pharmacokinetic models and making informed decisions throughout the drug development process, ultimately ensuring the development of safer and more effective medicines. The principles and procedures detailed herein are grounded in established industry practices and regulatory guidance, ensuring the generation of high-quality, decision-enabling data.[30][31][32]
References
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]
- Lee, J., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Pharmaceutics, 13(7), 936.
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
- The Role of Cytochrome P450 in Drug Metabolism. (2023). International Journal of Research in Pharmacy and Allied Science.
-
Configure Human Microsomes. (n.d.). BioIVT. Retrieved from [Link]
- Mihira, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 143-151.
-
The Role of CYP450 in Drug Interactions. (2025, May 27). Aumet. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register. Retrieved from [Link]
-
Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMed. Retrieved from [Link]
-
Human Liver Microsomes. (n.d.). Kosheeka. Retrieved from [Link]
-
Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014, March 6). Medsafe. Retrieved from [Link]
-
donepezil - ClinPGx. (n.d.). Retrieved from [Link]
-
Lee, J., et al. (2025, January 15). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Retrieved from [Link]
- Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application.
-
Gentest® Human Liver Microsomes. (n.d.). Discovery Life Sciences. Retrieved from [Link]
- Kim, H., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS.
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Human Liver Microsomes (Male). (n.d.). Creative Bioarray. Retrieved from [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]
-
Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Retrieved from [Link]
- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997).
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. (2017, October 25). Regulations.gov. Retrieved from [Link]
- Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (2020). Agilent Technologies.
-
5-O-Desmethyl Donepezil. (n.d.). PubChem - NIH. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019, November 24). BioIVT. Retrieved from [Link]
- Jo, M. H., et al. (2017). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Mandrioli, R., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring, 38(1), 106-113.
- Protocol for the Human Liver Microsome Stability Assay. (2021).
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
-
metabolic stability assays for predicting intrinsic clearance. (2021, January 5). ChemHelp ASAP - YouTube. Retrieved from [Link]
- Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(7), 711-715.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. nuvisan.com [nuvisan.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking | MDPI [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dynamed.com [dynamed.com]
- 12. mttlab.eu [mttlab.eu]
- 13. metabolon.com [metabolon.com]
- 14. ijrpas.com [ijrpas.com]
- 15. kosheeka.com [kosheeka.com]
- 16. dls.com [dls.com]
- 17. info.mercell.com [info.mercell.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. labcorp.com [labcorp.com]
- 20. bioivt.com [bioivt.com]
- 21. accegen.com [accegen.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
- 28. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 31. bspublications.net [bspublications.net]
- 32. fda.gov [fda.gov]
Troubleshooting & Optimization
Improving solubility of 5-O-Desmethyl donepezil hydrochloride
Technical Support Center: 5-O-Desmethyl Donepezil Hydrochloride
Subject: Solubility Optimization & Troubleshooting Guide Compound ID: 5-O-Desmethyl donepezil HCl (5-O-DMD HCl) Chemical Class: Piperidine / Indanone derivative (Active Metabolite)[1]
Introduction: Understanding Your Compound
Welcome to the Technical Support Center. You are likely here because 5-O-Desmethyl donepezil HCl is not behaving like its parent compound, Donepezil HCl.[1]
While Donepezil HCl is freely soluble in water (~20-50 mg/mL), the 5-O-desmethyl metabolite presents unique physicochemical challenges.[1] The demethylation exposes a phenolic hydroxyl group (pKa ~10) alongside the piperidine amine (pKa ~8.9).[1] This increases the compound's polarity but also its potential for strong intermolecular hydrogen bonding, often resulting in higher crystal lattice energy and reduced aqueous solubility compared to the parent drug.
This guide provides self-validating protocols to ensure consistent delivery of the compound in your assays.
Module 1: Solvent System Selection (The Basics)
Q: Why is my 5-O-DMD HCl precipitating in PBS/Media despite being a salt?
A: This is a classic case of the "Salt Trap" combined with the Common Ion Effect.
-
Lattice Energy: The HCl salt helps, but if the crystal lattice energy is high (common in phenolic metabolites), water alone may not overcome it at neutral pH.[1]
-
Common Ion Effect: PBS and culture media contain high concentrations of Chloride ions (Cl⁻).[1] Adding your Hydrochloride salt (R-NH⁺ Cl⁻) to a high-Cl⁻ solution shifts the equilibrium back toward the solid precipitate.[1]
-
pH Sensitivity: At pH 7.4, the piperidine nitrogen approaches its pKa (~8.9).[1] A fraction of the molecules may deprotonate to the free base, which is drastically less soluble.[1]
Recommendation: Do not dissolve directly in aqueous buffers. Use the "Solvent-Shift" method (see Protocol A).
Solubility Profile Summary
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3] | Usage Context |
| DMSO (Anhydrous) | Excellent | > 25 mM | Primary Stock. Stable at -20°C. |
| Methanol | Good | ~10 mM | Secondary stock (evaporation risk).[1] |
| Water (ddH₂O) | Variable | 1 - 5 mM* | pH dependent.[1] Unstable for storage. |
| PBS (pH 7.4) | Poor | < 0.5 mM | High risk of precipitation. |
| Ethanol | Moderate | ~5 mM | Avoid for high-concentration stocks.[1] |
Module 2: Critical Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for all downstream applications to ensure reproducibility.
Reagents:
Steps:
-
Weighing: Accurately weigh the specific batch amount. Note: Hydroscopic salts absorb water; weigh quickly.[1]
-
Dissolution: Add DMSO to achieve a 10 mM concentration.
-
Sonication: Sonicate in a water bath at 37°C for 5-10 minutes .
-
Validation: Centrifuge a small aliquot at 10,000 x g for 5 minutes. If a pellet forms, solubility is incomplete—add more DMSO or warm further.[1]
Protocol B: The "Step-Down" Dilution (preventing 'Crash-Out')
Use this when introducing the stock into cell culture media or assay buffer.[1]
The Issue: Direct addition of 100% DMSO stock to PBS causes local supersaturation, creating a "cloud" of precipitate that never redissolves.[1]
The Fix:
-
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a co-solvent intermediate (e.g., PEG-400 or pure Ethanol) to create a 1 mM working solution.[1]
-
Final Dilution: Slowly add this 1 mM intermediate to your pre-warmed (37°C) media while vortexing.
-
Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.[1]
Module 3: Advanced Solubilization (Cyclodextrins)
Q: I need a high concentration in aqueous buffer for an animal study. DMSO is not an option.[1] What do I do?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][4][5] Cyclodextrins form a "host-guest" inclusion complex.[1] The hydrophobic indanone/piperidine rings sit inside the CD cavity, while the hydrophilic exterior interacts with water.
Protocol C: HP-β-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in ddH₂O or 0.9% Saline.[1] Filter sterilize (0.22 µm).
-
Addition: Add 5-O-DMD HCl powder slowly to the vehicle while stirring.
-
Agitation: Stir continuously for 4 hours at Room Temperature or 1 hour at 40°C .
-
pH Adjustment (Critical): Check pH. If < 4.0 (due to HCl salt), adjust carefully to pH 5.5–6.0 using 1N NaOH.[1] Do not overshoot pH 7.0, or the drug may precipitate before complexation is stable.
-
Filtration: Filter the resulting solution (0.45 µm) to remove uncomplexed drug.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose solubility failures in real-time.
Figure 1: Decision matrix for solubilization and troubleshooting of 5-O-Desmethyl donepezil HCl.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store the aqueous dilution at 4°C? A: No. The solubility of this compound is temperature-dependent.[1] Cooling a near-saturated solution will cause crystallization.[1] Always prepare aqueous dilutions fresh and keep them at Room Temperature or 37°C.
Q: My stock solution turned slightly yellow. Is it degraded? A: Not necessarily. Phenolic compounds (like 5-O-DMD) are prone to oxidation, which can cause slight discoloration (yellowing) over time.[1]
-
Action: Run an LC-MS check. If the parent peak is >98%, it is safe to use.[1]
-
Prevention: Store DMSO stocks under Nitrogen or Argon gas at -20°C or -80°C.[1]
Q: How does the pKa affect my experiment? A: The piperidine nitrogen has a pKa of ~8.9.[1]
-
pH < 7.0: The molecule is predominantly protonated (cationic) and more soluble.[1]
-
pH > 9.0: The molecule becomes a free base (neutral) and will precipitate rapidly.[1]
-
Physiological pH (7.4): You are near the "danger zone."[1] Keep concentrations low (< 10 µM) or use carriers (BSA, Cyclodextrins) to maintain solubility.[1]
References
-
PubChem. (n.d.).[1] 5-O-Desmethyl Donepezil (Compound Summary).[1][6][7][8] National Library of Medicine.[1] Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1][9] Cyclodextrins as pharmaceutical solubilizers.[1][9] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General protocol reference for Protocol C).
-
FDA. (2010).[1][3] Medical Review: Aricept (Donepezil HCl).[1][3] (Reference for parent compound physicochemical baseline). Retrieved from [Link]
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. A donepezil/cyclodextrin complexation orodispersible film: Effect of cyclodextrin on taste-masking based on dynamic process and in vivo drug absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil | 120014-06-4 [chemicalbook.com]
- 7. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: HPLC Analysis of 5-O-Desmethyl Donepezil
Welcome to the technical support resource for the HPLC analysis of 5-O-desmethyl donepezil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is 5-O-desmethyl donepezil and why is its analysis important?
A1: 5-O-desmethyl donepezil is a primary and pharmacologically active human metabolite of Donepezil, a medication used to treat Alzheimer's disease.[1][2][3][4] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies to understand the drug's efficacy, safety profile, and individual patient metabolic differences.[2]
Q2: We are observing significant peak tailing for 5-O-desmethyl donepezil in our reversed-phase HPLC analysis. What are the most probable causes?
A2: Peak tailing for 5-O-desmethyl donepezil, a basic compound, in reversed-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase. The primary culprits are:
-
Silanol Interactions: The stationary phase in most C18 columns is silica-based. Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic amine groups of 5-O-desmethyl donepezil through ion-exchange mechanisms.[5][6][7][8] This strong interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[6][9] Free silanol groups are more acidic and interact more strongly with basic compounds, contributing significantly to peak tailing.[7][9]
-
Metal Contamination: Trace metal impurities (like iron or aluminum) in the silica matrix or from the HPLC system (e.g., stainless steel or titanium components) can act as Lewis acids and chelate with the analyte, leading to peak distortion and tailing.[10][11][12]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimally controlled, the ionization state of both the analyte and the residual silanols can exacerbate tailing.[5][13][14] At a pH close to the pKa of the silanols (typically pH > 3), they become deprotonated and highly active, increasing unwanted interactions with protonated basic analytes.[5][15]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[6]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide follows a logical progression from simple adjustments to more involved method modifications.
Step 1: Initial System & Sample Assessment
Before modifying the method, ensure the issue is not caused by basic system or sample preparation problems.
-
Check for Column Overload:
-
Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each.
-
Rationale: If the peak shape improves significantly with dilution, you are likely overloading the column. This is a simple yet often overlooked cause of peak asymmetry.[6]
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Inspect for Extra-Column Volume:
-
Action: Examine all tubing and connections between the injector and the detector.
-
Rationale: Excessive tubing length or wide-bore tubing can cause band broadening and contribute to peak tailing. Ensure all connections are secure and there are no dead volumes.[5][15]
-
Solution: Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[5]
-
Step 2: Optimizing the Mobile Phase
The mobile phase composition is the most powerful tool for controlling peak shape.
-
Adjusting Mobile Phase pH:
-
Action: Control the mobile phase pH with a suitable buffer. For a basic compound like 5-O-desmethyl donepezil, operating at a low pH (e.g., 2.5-3.5) or a high pH (e.g., 9-10.5) is recommended.
-
Causality:
-
Low pH: At a pH below 3.0, the ionization of acidic silanols is suppressed, minimizing their ability to interact with the protonated basic analyte.[8][16] This is a common strategy to improve peak shape for basic compounds.[6][16]
-
High pH: At a high pH, the basic analyte is in its neutral form, reducing its interaction with any ionized silanols. This approach requires a pH-stable column (e.g., hybrid particle columns) to prevent hydrolysis of the silica support.
-
-
Recommended Buffers:
-
Low pH: Phosphate, Formate, or Citrate buffers.
-
High pH: Ammonium Bicarbonate or Phosphate buffers (with a high-pH tolerant column).
-
-
-
Introducing a Competing Base:
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. A typical starting concentration is 0.1-0.5% (v/v).
-
Causality: These additives are small, basic molecules that preferentially interact with and "mask" the active silanol sites on the stationary phase.[17][18][19] By blocking these sites, they prevent 5-O-desmethyl donepezil from engaging in secondary ionic interactions, resulting in a more symmetrical peak.[8][20]
-
Workflow:
-
Start with a low concentration of TEA (e.g., 0.1%).
-
Incrementally increase the concentration if tailing persists.
-
Re-equilibrate the column thoroughly after each change.
-
-
Step 3: Selecting the Appropriate HPLC Column
If mobile phase optimization is insufficient, the column itself may be the issue.
-
Choose a High-Purity, Base-Deactivated Column:
-
Action: Utilize a modern column packed with high-purity, Type B silica that has been base-deactivated.
-
Rationale: These columns are manufactured from silica with a very low metal content and undergo special treatments to reduce the number and acidity of silanol groups, significantly minimizing the potential for secondary interactions.[21] They are specifically designed to improve the peak shape of basic compounds.[22][23]
-
-
Employ an End-Capped Column:
-
Action: Ensure your C18 column is "end-capped."
-
Rationale: End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent to make them less polar and less reactive.[6][16] This is a critical feature for analyzing basic compounds, as it blocks access to the problematic silanol sites.[5]
-
-
Consider an Embedded Polar Group (EPG) Column:
-
Action: If tailing persists, switch to a column with an embedded polar group (e.g., a carbamate or amide group) within the C18 chain.[22][24]
-
Rationale: The embedded polar group attracts a layer of water to the silica surface, which acts as a shield, sterically hindering the basic analyte from accessing the residual silanol groups.[25] This design provides excellent peak shape for basic compounds, often without the need for mobile phase additives.[26]
-
Summary of Troubleshooting Strategies
| Strategy | Parameter | Recommended Action | Expected Outcome |
| Mobile Phase | pH | Adjust to 2.5-3.5 (with standard column) or > 8 (with pH-stable column). | Suppresses silanol activity or neutralizes the analyte, reducing secondary interactions.[16] |
| Additive | Add 0.1-0.5% Triethylamine (TEA) or a similar competing base. | Masks active silanol sites, improving peak symmetry.[17][18] | |
| Stationary Phase | Silica Type | Use a column with high-purity, Type B silica that is base-deactivated. | Minimizes metal content and active silanol sites.[21][27] |
| End-capping | Ensure the column is thoroughly end-capped. | Reduces the number of available silanol groups for interaction.[5][6] | |
| Column Chemistry | Consider an Embedded Polar Group (EPG) or other "base-deactivated" column. | Shields silanol groups, providing superior peak shape for basic analytes. | |
| Sample | Concentration | Perform a dilution series. | Identifies and corrects for column overload.[6] |
Visualizing the Problem and Solution
Mechanism of Peak Tailing
The following diagram illustrates the primary cause of peak tailing for basic compounds like 5-O-desmethyl donepezil.
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.[Link]
-
How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate.[Link]
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV - MTC USA.[Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]
-
ACE® Ultra Inert Base Deactivated HPLC Columns. Advanced Chromatography Technologies.[Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.[Link]
-
5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234. PubChem - NIH.[Link]
-
Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Mac-Mod Analytical.[Link]
-
TO ADD OR NOT TO ADD. HPLC-TODAY.[Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.[Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters.[Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.[Link]
-
Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. PubMed.[Link]
-
Why Do Peaks Tail? ResearchGate.[Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.[Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.[Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.[Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho.[Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]
-
5-O-Desmethyl donepezil. Cambridge Bioscience.[Link]
-
Base-Deactivated End-Capped Column. Chromatography Forum.[Link]
-
Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology.[Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA.[Link]
-
Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. Royal Society of Chemistry.[Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.[Link]
-
Design and evaluation of polar-embedded stationary phases containing triacontyl group for liquid chromatography. PubMed.[Link]
-
Are LC columns with embedded polar groups better for polar retention? YouTube.[Link]
-
5-O-Desmethyl donepezil. i-FAB.[Link]
-
Donepezil | C24H29NO3 | CID 3152. PubChem - NIH.[Link]
-
Overcoming Metal Interference in HPLC. Technology Networks.[Link]
-
method development and validation of donepezil hydrochloride by rp-hplc. oaji.net.[Link]
-
RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. ResearchGate.[Link]
-
Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Taylor & Francis.[Link]
-
Schematic structure of the polar-embedded stationary phase. ResearchGate.[Link]
-
Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation.[Link]
Sources
- 1. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 4. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. silcotek.com [silcotek.com]
- 11. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. acdlabs.com [acdlabs.com]
- 14. veeprho.com [veeprho.com]
- 15. support.waters.com [support.waters.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 19. welch-us.com [welch-us.com]
- 20. hplc.today [hplc.today]
- 21. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 22. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 23. thomassci.com [thomassci.com]
- 24. Design and evaluation of polar-embedded stationary phases containing triacontyl group for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. hplc.eu [hplc.eu]
Technical Support Center: Chromatographic Separation of Donepezil and 5-O-Desmethyl Donepezil
Welcome to the technical support center for the analysis of Donepezil and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of Donepezil and its primary metabolite, 5-O-Desmethyl Donepezil. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges in your experiments.
Donepezil is extensively metabolized in the body, primarily through demethylation and N-oxidation, leading to several metabolites.[1][2] The focus of this guide, 5-O-Desmethyl donepezil (5-ODD), is a major metabolite whose structural similarity to the parent drug presents a significant chromatographic challenge. This guide offers a structured approach to developing and troubleshooting robust separation methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the separation of Donepezil and 5-O-Desmethyl donepezil.
Q1: Why am I seeing poor resolution between Donepezil and 5-O-Desmethyl donepezil?
A: The structural similarity between Donepezil and its 5-O-desmethyl metabolite is the primary reason for co-elution or poor resolution. 5-O-Desmethyl donepezil is slightly more polar due to the replacement of a methoxy group with a hydroxyl group. To improve resolution, focus on optimizing mobile phase composition (especially the organic-to-aqueous ratio), adjusting the pH to control the ionization of the analytes, and selecting a high-efficiency column, such as one with a smaller particle size (e.g., < 3 µm).[3]
Q2: My Donepezil peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for Donepezil, a basic compound, is often caused by secondary interactions between the protonated piperidine nitrogen of the molecule and acidic residual silanol groups on the surface of silica-based columns. To mitigate this, you can:
-
Lower the Mobile Phase pH: An acidic mobile phase (e.g., pH 1.8 - 3.5) ensures the silanol groups are not ionized and the basic analyte is fully protonated, reducing unwanted interactions.[4]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5][6]
-
Select an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to produce better peak shapes for basic compounds.
Q3: What is the best detection wavelength for analyzing both Donepezil and its metabolite?
A: A UV wavelength of 268 nm is frequently cited and provides good sensitivity for both Donepezil and its related substances.[1][5][7] Other reported wavelengths include 231 nm and 271 nm.[1][8] For higher sensitivity, especially in biological matrices, fluorescence detection or tandem mass spectrometry (LC-MS/MS) is recommended.[7][9][10]
Q4: Can I use an isocratic method, or is a gradient necessary?
A: While a simple isocratic method may suffice for quantifying Donepezil alone, a gradient elution is highly recommended for separating it from its metabolites and other impurities.[2][3] A gradient allows you to start with a lower organic content to retain and separate more polar compounds like 5-O-Desmethyl donepezil, then ramp up the organic content to elute the less polar parent drug, Donepezil, in a reasonable time with good peak shape.
Visualizing the Challenge: Chemical Structures
The slight structural difference between Donepezil and its metabolite is the core of the separation challenge.
Caption: Structures of Donepezil and 5-O-Desmethyl Donepezil.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues in your chromatographic analysis.
Problem 1: Inadequate Resolution (Rs < 1.5)
| Potential Cause | Explanation & Solution |
| Incorrect Mobile Phase Strength | The ratio of organic solvent (Acetonitrile/Methanol) to aqueous buffer is the primary driver of retention in reversed-phase chromatography. Solution: Systematically decrease the percentage of the organic modifier in your mobile phase in small increments (e.g., 2%). This will increase the retention time of both compounds, providing more time for the column to resolve them. |
| Suboptimal pH | The pH of the mobile phase affects the charge state of both the analytes and the stationary phase. For Donepezil, an acidic pH (e.g., 1.8-4.25) is often used to protonate the piperidine nitrogen, leading to consistent retention.[4][11] Solution: Adjust the pH of your aqueous buffer. A slightly lower pH can sometimes increase the subtle polarity difference between the parent drug and its hydroxylated metabolite, enhancing separation. |
| Inappropriate Column Chemistry | Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can significantly impact selectivity. Solution: If optimization fails, try a column with a different selectivity. A Phenyl-Hexyl or a Cyano (CN) stationary phase can offer alternative pi-pi or dipole-dipole interactions that may resolve the two closely related compounds. |
| High Column Temperature | Increasing temperature lowers mobile phase viscosity, which can improve efficiency but may also reduce retention and resolution. Solution: Try reducing the column temperature to 25-30°C to see if it improves separation, though be aware this will increase backpressure. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Solution |
| Silanol Interactions (Tailing) | As mentioned in the FAQs, this is the most common cause of tailing for basic compounds like Donepezil. Solution: Ensure your mobile phase pH is sufficiently low (e.g., < 3.5). Consider adding an ion-pairing reagent or a competing base like 0.1% triethylamine (TEA) or using a modern, base-deactivated column.[5][6] |
| Column Overload (Fronting) | Injecting too much sample mass can saturate the stationary phase, causing the peak to broaden and exhibit a leading edge (fronting). Solution: Reduce the concentration of your sample or decrease the injection volume. The United States Pharmacopeia (USP) assay method often uses a sample concentration of around 0.4 mg/mL.[4] |
| Sample Solvent Mismatch | If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Solution: Whenever possible, prepare your sample in the initial mobile phase composition. A mixture of water and acetonitrile (e.g., 90:10) is often a suitable diluent.[3] |
| Column Contamination/Age | Build-up of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing. Solution: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, then hexane, followed by a reversal of the sequence). If this fails, the column may need to be replaced. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatographic issues.
Experimental Protocols & Data
Reference HPLC Method Parameters
The following table summarizes parameters from various published methods for the analysis of Donepezil and its metabolites. This allows for easy comparison when developing your own method.
| Parameter | Method 1 (LC-MS/MS)[2] | Method 2 (HPLC-UV)[5] | Method 3 (UPLC)[3] | Method 4 (USP Assay)[4] |
| Column | Cadenza CD-C18 (100 x 2.0 mm, 3 µm) | Chiralcel OD (Cellulose based) | Waters Acquity C18 (50 x 2.1 mm, 1.7 µm) | L1 Packing (C18) |
| Mobile Phase A | Water with 1M Ammonium Acetate & Acetic Acid | n-Hexane | 0.1% Trifluoroacetic Acid in Water | Buffer: 3.9 g/L Sodium 1-decanesulfonate |
| Mobile Phase B | Methanol with 1M Ammonium Acetate & Acetic Acid | Isopropanol & Triethylamine (87:12.9:0.1) | Acetonitrile & Methanol (700:300) | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient | Isocratic (35:65 B:A) |
| Flow Rate | 0.2 mL/min | Not Specified | 0.4 mL/min | Not Specified |
| Detection | ESI-MS/MS (+) | UV at 268 nm | UV at 286 nm | UV |
| pH | Not Specified | Not Applicable (Normal Phase) | Not Specified | Adjusted to 1.8 with Perchloric Acid |
Example Step-by-Step Protocol: RP-HPLC Method
This protocol is a representative starting point for separating Donepezil and 5-O-Desmethyl donepezil on a standard HPLC system.
1. Materials and Reagents:
-
Donepezil Hydrochloride Reference Standard
-
5-O-Desmethyl donepezil Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
Ultrapure Water
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Instrument and Conditions:
-
HPLC System: With UV or PDA detector.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 60% B
-
15-17 min: Hold at 60% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol.
-
Working Standard (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and B to create a mixed standard containing both Donepezil and 5-O-Desmethyl donepezil.
-
Sample Preparation (e.g., from tablets):
-
Grind tablets to a fine powder.
-
Weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.[7]
-
Add diluent (e.g., 50% Methanol in water), sonicate for 15 minutes to dissolve.[7]
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
4. Analysis Workflow:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform several blank injections (diluent only) to ensure a clean baseline.
-
Inject the working standard solution at least five times to check for system suitability (e.g., repeatability of retention times and peak areas, resolution between the two peaks).
-
Once system suitability is confirmed, proceed with injecting the prepared samples.
Analytical Workflow Diagram
Caption: General workflow from sample preparation to final report generation.
References
- Agilent Technologies. (n.d.). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent.
- Patel, D. et al. (2012). Method development and validation of donepezil hydrochloride by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences.
- El-Gindy, A. et al. (2013). Chiral stability-indicating hplc method for analysis of donepezil in pharmaceutical formulations. Journal of the Chilean Chemical Society.
- Zhang, L. et al. (2006). [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis]. Se Pu.
- Cho, H. J. et al. (2017). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Biomolecules & Therapeutics.
- Mandrioli, R. et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring.
- El-Kassem, M. A. et al. (2021). Determination of Donepezil in Human Plasma and its Clinical Applications. Acta Scientific Pharmaceutical Sciences.
- Altomare, C. D. et al. (2020). Chiral Separation, X-ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor. ACS Medicinal Chemistry Letters.
- Radwan, M. A. et al. (2006). Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to phamacokinetics in rats. Journal of Pharmaceutical and Biomedical Analysis.
- Lee, H. W. et al. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One.
- Li, X. et al. (2013). Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro. Chirality.
- Mano, Y. et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS.
- Aboul-Enein, H. Y. et al. (2012). Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies.
- El-Gindy, A. et al. (2013). Accuracy and precision data for donepezil HCl enantiomers.
- Kumar, A. et al. (2016). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Barot, T. G. & Patel, P. K. (2009). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. E-Journal of Chemistry.
- Mandrioli, R. et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease.
- Barot, T. G. & Patel, P. K. (2009). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form.
- Singh, S. et al. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- United States Pharmacopeia. (2025). Donepezil Hydrochloride. USP-NF.
- Waters Corporation. (n.d.).
- United States Pharmacopeia. (2017). Donepezil Hydrochloride Tablets Revision Bulletin. USP-NF.
- BenchChem. (2025).
Sources
- 1. oaji.net [oaji.net]
- 2. academic.oup.com [academic.oup.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. scispace.com [scispace.com]
- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
Optimizing mobile phase for 5-O-Desmethyl donepezil retention
Technical Support Center: 5-O-Desmethyl Donepezil Retention Optimization
Diagnostic Hub: The Challenge
Welcome to the technical support portal. You are likely here because 5-O-Desmethyl donepezil (5-ODD) is eluting too early, co-eluting with the solvent front, or tailing significantly.
The Chemical Context: Donepezil is a piperidine-based acetylcholinesterase inhibitor with a basic pKa (~9.1). Its metabolite, 5-O-Desmethyl donepezil , introduces a hydroxyl group (-OH) in place of a methoxy group.[1][2]
-
Result: The metabolite is significantly more polar than the parent drug.
-
Chromatographic Consequence: In Reversed-Phase (RP) chromatography, 5-ODD elutes before Donepezil. If your mobile phase is not optimized for polar retention, 5-ODD will collapse into the void volume (
).
Core Protocol: The "Golden" Method
Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol maximizes the retention of the polar metabolite while suppressing silanol interactions.
| Parameter | Specification | Scientific Rationale |
| Column | C18 (L1) End-capped, Base-Deactivated (e.g., 250 x 4.6 mm, 5 µm) | "Type B" silica or hybrid particles are essential to minimize secondary silanol interactions with the basic piperidine ring. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5 - 3.0) + 0.1% Triethylamine (TEA) | Low pH ensures the basic nitrogen is protonated ( |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | ACN provides sharp peaks; Methanol modifies selectivity for the phenolic -OH group on the metabolite. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 268 nm or 271 nm | Maxima for the indanone moiety. |
| Temperature | 35°C - 40°C | Slightly elevated temperature improves mass transfer, sharpening the peak of the basic analyte. |
Troubleshooting Modules (Q&A)
Module A: Retention Issues (The "Void Volume" Problem)
Q: My 5-O-Desmethyl donepezil peak is eluting at the void volume (t0). How do I increase retention without affecting the parent drug too much?
A: This is a classic "Polarity Trap." Because 5-ODD has a phenolic hydroxyl group, it resists the hydrophobic stationary phase.
Corrective Actions:
-
Reduce Organic Strength: Drop your initial organic concentration (Mobile Phase B) to 10-15%. This forces the polar metabolite to interact with the C18 chains.
-
Switch to Methanol: Replace Acetonitrile with Methanol in the early gradient. Methanol is a protic solvent and can offer better selectivity for the phenolic group on 5-ODD via hydrogen bonding.
-
Ion-Pairing (Last Resort): If retention is still insufficient, add an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) or Octanesulfonic Acid (OSA) to Mobile Phase A. This forms a neutral complex with the positively charged amine, significantly increasing retention on the C18 chain.
Visualizing the Separation Logic:
Caption: Decision tree for diagnosing and fixing early elution of polar metabolites.
Module B: Peak Shape (The "Tailing" Problem)
Q: The 5-O-Desmethyl peak is tailing (As > 1.5). I'm already using a C18 column. What is happening?
A: Tailing in basic drugs is almost always caused by Silanol Activity . The silica support of your column has residual
The Fix:
-
The "Sacrificial Base" Method: Add 0.1% Triethylamine (TEA) to your aqueous buffer. TEA competes for the active silanol sites, effectively "blocking" them from the drug.
-
pH Suppression: Lower the pH to < 3.0. This protonates the silanols (
), rendering them neutral and preventing the ionic interaction. -
Buffer Concentration: Increase phosphate buffer concentration from 10mM to 50mM. Higher ionic strength suppresses the double-layer effect and minimizes secondary interactions.
Module C: Resolution (Parent vs. Metabolite)
Q: I cannot separate 5-O-Desmethyl donepezil from other impurities or the parent drug.
A: Resolution (
Optimization Protocol:
-
Temperature Tuning: Donepezil separation is temperature-sensitive. If peaks co-elute at 25°C, try 40°C or even 50°C. The pKa of the basic amine shifts slightly with temperature, altering retention.
-
Gradient Slope: If 5-ODD co-elutes with early impurities, use a "shallow" gradient start.
-
Example: Hold 10% B for 2 minutes, then ramp to 40% B over 15 minutes.
-
Workflow for Resolution Failure:
Caption: Step-by-step workflow for improving resolution between Donepezil and its metabolites.
References
-
USP Monographs . Donepezil Hydrochloride.[3][4][5][6][7][8] United States Pharmacopeia (USP).
-
S. Jayaprakash et al. "Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug." Frontiers in Health Informatics, 2023.
-
Phenomenex Technical Notes. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Support.
-
PubChem. "5-O-Desmethyl Donepezil (Compound)."[9] National Library of Medicine.
- Pappa et al. "Development and validation of an HPLC method for the determination of donepezil in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. PubChemLite - 5-o-desmethyl donepezil (C23H27NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Low Recovery of Donepezil Metabolites
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the bioanalysis of Donepezil and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery. As Senior Application Scientists, we understand that robust and reproducible bioanalytical methods are the bedrock of successful research. This document moves beyond simple checklists to explain the causal relationships behind experimental phenomena, empowering you to diagnose and solve complex issues effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific experimental problems.
Q1: What are the primary metabolites of Donepezil, and how do their properties affect analysis?
A1: Donepezil undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP3A4 enzymes. The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[1][2] The resulting primary metabolites are then often conjugated with glucuronic acid for excretion.[3][4]
For analytical purposes, the key metabolites to consider are:
-
6-O-desmethyl donepezil (M1): An active metabolite.[5]
-
5-O-desmethyl donepezil (M2): An active metabolite.
-
Donepezil-N-oxide (M6): A major metabolite.[6]
-
Glucuronidated conjugates (e.g., M11, M12): These represent a significant portion of the total metabolic load and are highly polar.[1][3]
Understanding the physicochemical properties of these compounds is critical. As Donepezil is metabolized, its polarity generally increases. The addition of hydroxyl groups and especially the glucuronide moiety makes the metabolites significantly more water-soluble than the parent drug. This change in polarity is the single most important factor to consider when designing extraction protocols.
| Compound | Parent/Metabolite | Molecular Weight (approx.) | Key Physicochemical Characteristic |
| Donepezil | Parent Drug | 379.5 g/mol [7] | Basic, relatively nonpolar |
| M1/M2 (Desmethyl) | Phase I Metabolite | 366.2 g/mol [6] | More polar than Donepezil |
| M6 (N-oxide) | Phase I Metabolite | 396.3 g/mol [6] | More polar than Donepezil |
| M11/M12 (Glucuronides) | Phase II Metabolite | ~542 g/mol | Highly polar, water-soluble |
Q2: I'm seeing low recovery for all my metabolites. What are the most common culprits?
A2: Low recovery is a systemic issue that can usually be traced to one of four areas:
-
Inefficient Sample Extraction: The chosen sample preparation technique (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) is not optimized for the specific polarity and chemical nature of the metabolites.
-
Analyte Instability: Metabolites may be degrading during sample collection, storage, or processing due to improper pH, light exposure, or repeated freeze-thaw cycles.[8][9]
-
Incomplete Enzymatic Hydrolysis: If you are targeting total metabolite concentrations, failure to completely cleave the glucuronide conjugates will result in the underestimation of Phase I metabolites.
-
LC-MS/MS Matrix Effects: Components from the biological matrix (e.g., phospholipids, salts) co-elute with your analytes and suppress their ionization in the mass spectrometer source, leading to a lower-than-actual signal.[10][11][12]
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?
A3: Both SPE and LLE are viable techniques for Donepezil and its metabolites, and the choice depends on your specific needs for throughput, selectivity, and the types of interferences in your matrix.[13][14]
-
Liquid-Liquid Extraction (LLE): This is a classic technique involving partitioning the analytes between the aqueous sample and an immiscible organic solvent. It is excellent for removing non-polar interferences like lipids.[14] However, it can be labor-intensive and may have lower selectivity for separating structurally similar metabolites. The extraction efficiency is highly dependent on solvent choice and pH control.[13][15]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while matrix components are washed away. SPE offers higher selectivity and can often provide a cleaner extract than LLE.[6] It is also more easily automated. The key is selecting the correct sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode) to match the properties of your target metabolites.[16][17]
Q4: When is enzymatic hydrolysis required, and why is it important?
A4: Enzymatic hydrolysis is crucial when your research objective is to measure the total concentration of a specific Phase I metabolite (like 6-O-desmethyl donepezil) or the parent drug. A significant portion of these molecules are converted into glucuronide conjugates in the body to facilitate excretion.[18][19] These conjugates are chemically distinct and will not be detected at the same mass-to-charge ratio as their non-conjugated counterparts.
By treating the sample with a β-glucuronidase enzyme , you cleave the glucuronic acid moiety, converting the conjugated metabolite back to its parent form.[19][20] This allows you to quantify the total amount of that metabolite present in the sample, providing a more accurate picture of metabolic clearance.
Caption: Enzymatic hydrolysis reverses metabolic conjugation for analysis.
Troubleshooting Guides
Guide 1: Sample Preparation - Solid-Phase Extraction (SPE)
Low recovery in SPE is typically caused by one of two scenarios: either the analyte of interest never bound to the sorbent (breakthrough), or it bound so strongly that it was not released during elution (retention).
Q: My recovery is low and inconsistent. What is the first step to diagnose the problem in my SPE protocol?
A: The first and most critical step is to perform an analyte-tracking experiment. This involves analyzing the fractions from each step of the SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[21][22] This systematic approach removes guesswork and pinpoints the exact step that requires optimization.
Experimental Protocol: Analyte Tracking in SPE
-
Prepare a Standard: Spike a known concentration of your Donepezil metabolite standard into a clean matrix (e.g., phosphate-buffered saline) to eliminate matrix effects as an initial variable.
-
Perform SPE: Execute your current SPE protocol.
-
Collect All Fractions:
-
Collect the sample that flows through during the Load step (the "flow-through").
-
Collect the solvent from the Wash step(s).
-
Collect the final Elution fraction.
-
-
Analyze Fractions: Quantify the amount of the metabolite in each collected fraction using your LC-MS/MS method.
-
Interpret Results:
-
Analyte in Flow-through/Wash: Indicates poor retention. The sorbent is not appropriate, the sample pH is incorrect, or the wash solvent is too strong.
-
Analyte Not in Any Fraction (or very low in all): Suggests irreversible binding to the sorbent or degradation on the column. The elution solvent is too weak.
-
Analyte in Elution Fraction (but recovery is low): This points to partial elution. You may need to increase the elution solvent volume or its strength.
-
Caption: Decision tree for troubleshooting low SPE recovery.
Q: How do I choose the correct SPE sorbent for Donepezil metabolites?
A: Sorbent selection must match the polarity of the target analyte. [16][17] Given the range of polarities from the parent drug to its glucuronidated metabolites, a single method may not be optimal for all.
| Sorbent Type | Retention Mechanism | Best For | Donepezil Application |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic Interaction | Nonpolar analytes in a polar matrix | Excellent for parent Donepezil. May have insufficient retention for highly polar metabolites like glucuronides.[17] |
| Normal-Phase (e.g., Silica, Diol) | Polar Interaction | Polar analytes in a nonpolar matrix | Useful if metabolites are first extracted into an organic solvent.[23] |
| Ion-Exchange (e.g., SCX, SAX) | Electrostatic Interaction | Charged (ionizable) analytes | Strong Cation Exchange (SCX) is ideal for basic compounds like Donepezil and its primary metabolites. |
| Mixed-Mode (e.g., HLB, WCX) | Multiple Mechanisms (e.g., Hydrophobic & Ion-Exchange) | Broad range of analytes | Highly recommended. A Hydrophilic-Lipophilic Balanced (HLB) sorbent can retain the parent drug and offer enhanced retention for more polar metabolites.[24] |
Pro-Tip: For comprehensive metabolite analysis, a mixed-mode polymer-based sorbent is often the most robust starting point.
Guide 2: Enzymatic Hydrolysis of Glucuronidated Metabolites
Incomplete hydrolysis is a common and often overlooked source of low recovery for total metabolite assays.
Q: My recovery of Phase I metabolites is low, even after hydrolysis. How can I confirm the hydrolysis step is working?
A: You must validate the efficiency of your enzymatic hydrolysis. This involves analyzing a pre-spiked control sample alongside a non-hydrolyzed control. The presence of a significant peak for the glucuronidated metabolite in the "no enzyme" control and its absence (or significant reduction) in the hydrolyzed sample confirms enzyme activity.
Troubleshooting Incomplete Hydrolysis
-
Enzyme Inhibition: Biological matrices, especially urine, can contain endogenous inhibitors that reduce the activity of β-glucuronidase.[25] If you suspect inhibition, try diluting the sample or using a more robust, genetically modified enzyme preparation designed to resist inhibitors.[25]
-
Incorrect Incubation Conditions: Every enzyme has optimal conditions for temperature and pH.
-
Temperature: Most protocols call for incubation between 37°C and 60°C. Prolonged incubation at very high temperatures can lead to analyte degradation.[20]
-
pH: The pH of the sample must be adjusted to the optimal range for the specific enzyme being used. Check the manufacturer's technical data sheet.
-
-
Insufficient Incubation Time: Hydrolysis is not instantaneous. The reaction may require anywhere from 15 minutes to several hours.[20] An incubation time course experiment (e.g., testing 30, 60, 120, and 240 minutes) can determine the minimum time required for complete cleavage.
-
Substrate Specificity: Some β-glucuronidase enzymes exhibit different efficiencies for different drug-glucuronide structures.[26] Ensure the enzyme you are using is effective for your specific Donepezil metabolites.
Guide 3: LC-MS/MS Analysis and Matrix Effects
Even with perfect sample preparation, processes occurring within the LC-MS system can lead to apparent low recovery.
Q: My sample prep recovery is high, but my final results are low. How can I determine if matrix effects are the cause?
A: A quantitative post-extraction spike experiment is the gold standard for assessing matrix effects. [11] This experiment isolates the effect of the matrix on the ionization of the analyte by comparing the analyte's signal in a clean solution versus its signal in a post-extraction matrix blank.
Experimental Protocol: Quantifying Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank biological sample (e.g., plasma, urine) using your full protocol. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological sample before extraction and process as usual.
-
-
Analyze and Calculate:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
-
Interpretation:
-
A Matrix Effect value < 100% indicates ion suppression .
-
A Matrix Effect value > 100% indicates ion enhancement .
-
A value between 85-115% is generally considered acceptable, but this can vary.
-
Strategies to Mitigate Matrix Effects
-
Chromatographic Separation: The most effective strategy is to improve the HPLC/UPLC method to chromatographically separate the analytes from the co-eluting matrix components. Try a different stationary phase (e.g., a biphenyl or polar C18 column) or adjust the mobile phase gradient.[27][28]
-
Improve Sample Cleanup: Revisit your SPE or LLE protocol. Add a stronger or more specific wash step in SPE, or try a back-extraction in LLE to remove more interferences.[29]
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby lessening their impact on ionization. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Donepezil-d7) is the ideal internal standard. It is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[30] This allows it to accurately correct for signal variability, providing the most trustworthy quantitative data.
References
- ClinPGx. (n.d.). Donepezil.
- Lee, H., et al. (2021). In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate.
- Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing.
- Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. PubMed.
- Zhou, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE.
- Kim, H. Y., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Semantic Scholar.
- Bae, J. W., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Oxford Academic.
- Wikipedia. (n.d.). Donepezil.
- PLOS One. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.
- Agilent. (n.d.). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS.
- PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- LCGC International. (2017). Three Common SPE Problems.
- alwsci. (2025). Why Is Your SPE Recovery So Low?.
- Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
- PubMed. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using lc-ms/ms: a review.
- Dams, R., et al. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu.
- Journal of Analytical Toxicology. (2023). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Oxford Academic.
- Benchchem. (2025). Technical Support Center: Quantification of Donepezil and its Metabolites.
- PMC. (n.d.). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.
- KoreaMed Synapse. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
- PMC. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- PubMed. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS.
- MDPI. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking.
- WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- NIH. (n.d.). Donepezil | C24H29NO3 | CID 3152. PubChem.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- ResearchGate. (2025). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
- RJPBCS. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS.
- ResearchGate. (2024). (PDF) Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.
- ResearchGate. (2025). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method.
- RSC Publishing. (2018). Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPL.
- ResearchGate. (2025). Quantitative determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry employing an automated liquid-liquid extraction based on 96-well format plates - Application to a bioequivalence study.
- ACS Publications. (2025). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry.
- Phenomenex. (2024). Optimized SPE for Prescribed Drugs with Strata™-X.
- Pergamos. (2006). Quantitative determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry employing an automated liquid-liquid extraction based on 96-well format plates. Application to a bioequivalence study.
- Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids.
- NIH. (n.d.). Donepezil Hydrochloride | C24H30ClNO3 | CID 5741. PubChem.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
- ResearchGate. (n.d.). Chemical structures of donepezil and its commercially available metabolites.
- IMCS. (2022). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis.
- CovaChem. (n.d.). Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates.
- myadlm.org. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy.
- PMC. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. covachem.com [covachem.com]
- 20. myadlm.org [myadlm.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 23. waters.com [waters.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 26. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimized SPE for Prescribed Drugs with Strata™-X | Phenomenex [phenomenex.com]
- 29. hawach.com [hawach.com]
- 30. academic.oup.com [academic.oup.com]
Preventing degradation of 5-O-Desmethyl donepezil during storage
Part 1: Core Directive – The Phenolic Vulnerability
Why is this molecule degrading? Unlike the parent compound Donepezil, which is protected by a methoxy group at the 5-position, 5-O-Desmethyl donepezil (5-ODD) possesses a free phenolic hydroxyl group. This structural difference fundamentally alters its stability profile.
In my experience supporting DMPK (Drug Metabolism and Pharmacokinetics) workflows, researchers often treat 5-ODD identical to Donepezil. This is a critical error. The phenolic moiety renders the molecule susceptible to oxidative coupling and quinone formation , particularly under basic conditions or exposure to light.
The Golden Rule: Treat 5-ODD as an oxygen-sensitive phenol, not just a stable tertiary amine.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Physical Appearance & Handling
Q: My white powder standard has turned a faint pink or yellow. Is it still usable? A: This is the hallmark of phenolic oxidation.
-
Mechanism: The 5-hydroxyl group has likely undergone auto-oxidation to form trace amounts of quinone intermediates or coupled dimers. This is often catalyzed by trace metals or basic pH.
-
Verdict: For quantitative LC-MS/MS, discard the aliquot . Even <1% oxidation can cause significant ionization suppression or isobaric interference.
-
Prevention: Always store the solid under an inert atmosphere (Argon is superior to Nitrogen due to density).
Q: The Certificate of Analysis (CoA) says "Store at -20°C," but you recommend -80°C. Why? A: Commercial CoAs often list the minimum acceptable condition for short-term stability.
-
Expert Insight: For long-term reference standards (>6 months), -20°C allows for slow oxidative processes, especially if the vial seal is imperfect. At -80°C, the kinetic rate of phenol oxidation is effectively halted.
-
Protocol: If you lack -80°C storage, use -20°C but ensure the vial is sealed with Parafilm® and placed inside a secondary container with desiccant.
Category 2: Solution Chemistry & Solvents
Q: I dissolved 5-ODD in DMSO, and it degraded within 24 hours. Why? A: DMSO is hygroscopic and can become slightly acidic or basic depending on its age and storage.
-
The Trap: "Wet" DMSO facilitates proton transfer, accelerating the oxidation of the phenol. Furthermore, commercial DMSO can contain peroxides.
-
Correction: Use anhydrous, high-purity DMSO (ampouled). If using Methanol, ensure it is acid-free.
-
Self-Validating Step: Check your solvent blank. If your DMSO blank shows high background noise in the UV range (210-280 nm), your solvent is compromising your analyte.
Q: Can I use an alkaline extraction buffer (pH > 9) to improve recovery from plasma? A: You must be extremely cautious.
-
Risk: While alkaline pH suppresses ionization of the amine (improving organic extraction), it deprotonates the phenol (
), creating a phenolate ion. Phenolates oxidize rapidly (minutes) in air. -
Solution: If you must use high pH for extraction, add an antioxidant like Ascorbic Acid (1 mM) or Sodium Metabisulfite to the buffer immediately. Perform the extraction as quickly as possible and return to neutral/acidic pH for analysis.
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Reconstitution and Aliquoting
This protocol minimizes oxygen exposure and freeze-thaw cycles.
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening. (Prevents condensation water from entering the hygroscopic salt).
-
Solvent Prep: Sparge your solvent (Methanol or DMSO) with Helium or Argon for 5 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the standard to a high concentration (e.g., 1 mg/mL). Do not vortex vigorously ; this aerates the solution. Swirl gently or sonicate briefly.
-
Aliquoting: Immediately dispense into amber glass vials (silanized glass is preferred to prevent adsorption).
-
Inert Overlay: Gently purge the headspace of each vial with Argon gas for 5-10 seconds.
-
Seal & Freeze: Cap tightly and store at -80°C. Never refreeze a thawed aliquot.
SOP-02: Self-Validating HPLC Check
Run this before any critical quantitative batch.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH protects the phenol).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Validation Criteria:
-
Retention Time: 5-ODD should elute slightly earlier than Donepezil (due to increased polarity of -OH vs -OCH3).
-
Peak Shape: Tailing factor must be < 1.5. Excessive tailing indicates secondary interactions (silanol groups) or degradation.
-
Purity Check: Extract the UV spectrum at the peak apex. Compare it to the leading and trailing edges. If the spectra differ, you have a co-eluting degradation product (likely an N-oxide or quinone).
-
Part 4: Visualization of Stability Logic
Diagram 1: Degradation Pathways
This diagram illustrates the mechanistic difference between the parent drug and the metabolite, highlighting the oxidation risk.
Caption: The metabolic conversion exposes a phenolic hydroxyl group (Green), creating a direct pathway for oxidative degradation (Red dashed line) not present in the parent compound.
Diagram 2: Storage Decision Tree
Follow this logic flow to determine the correct handling procedure for your specific sample state.
Caption: Decision matrix for storage. Note that aqueous solutions are considered unstable and should not be stored for reference use.
Part 5: Quantitative Specifications
Table 1: Stability Profile of 5-O-Desmethyl Donepezil
| Parameter | Condition | Stability Status | Recommendation |
| Solid State | -20°C (Dark) | Good (1-2 Years) | Protect from light; use desiccant. |
| Solid State | 25°C (Ambient) | Poor (< 1 Week) | CRITICAL: Hygroscopic. Hydrolysis risk. |
| Solution (DMSO) | -80°C | Excellent (1 Year) | Use degassed, anhydrous DMSO. |
| Solution (MeOH) | 4°C | Moderate (1 Week) | Methanol evaporation alters concentration. |
| Solution (pH > 8) | Ambient | Critical Failure | Phenolate oxidation occurs in minutes. |
| Light Exposure | Ambient | Sensitive | Use amber vials exclusively. |
References
-
BenchChem. (2025).[1] Stability of 5-O-Desmethyl Donepezil-d5 in Biological Matrices: A Comparative Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil. Retrieved from
- Matsuira, K., et al. (1999). Metabolism of donepezil: Identification of metabolites in human plasma and urine. Drug Metabolism and Disposition.
-
Pfizer Inc. (2010). Material Safety Data Sheet: Donepezil Hydrochloride. Retrieved from
-
Cayman Chemical. (2022).[2] Product Information: Donepezil-d4 (hydrochloride).[2] Retrieved from
Sources
Identification of impurities in 5-O-Desmethyl donepezil synthesis
Topic: Identification & Control of Impurities in 5-O-Desmethyl Donepezil
Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Guide Overview
This technical resource addresses the synthesis and purification of 5-O-Desmethyl Donepezil (5-ODD) , a primary metabolite of Donepezil and a critical reference standard. The synthesis of 5-ODD is chemically challenging due to the presence of the regioisomer 6-O-Desmethyl Donepezil (6-ODD) . Because the precursor (Donepezil) contains a dimethoxy-indanone moiety, chemical demethylation is often non-selective, yielding mixtures of 5-ODD, 6-ODD, and the bis-demethylated byproduct.
This guide provides troubleshooting workflows for identifying these impurities and optimizing the reaction for purity.
Part 1: Reaction & Impurity Pathway Visualization
The following diagram illustrates the genesis of the primary impurities during the demethylation of Donepezil.
Figure 1: Reaction pathway showing the competitive formation of the 6-O-desmethyl regioisomer and the bis-desmethyl over-reaction product.
Part 2: Troubleshooting & Identification (Q&A)
Module 1: The Regioisomer Challenge (5-O vs. 6-O)
Q: LC-MS shows a single peak with the correct mass (m/z ~366), but the potency is low. How do I confirm if I have a mixture of 5-O and 6-O isomers?
A: LC-MS is insufficient for distinguishing these regioisomers because they share the same molecular weight and fragmentation patterns are often identical. You must use 1H-NMR with NOE (Nuclear Overhauser Effect) or optimized HPLC .
Protocol: NMR Structural Elucidation The 5-position and 6-position on the indanone ring are chemically distinct due to their proximity to the carbonyl group and the piperidine linker.
-
Run a 1D 1H-NMR:
-
Look at the aromatic region (6.8 – 7.6 ppm).
-
In 5-ODD, the proton at position 6 (adjacent to the methoxy) will shift differently than in 6-ODD. However, this is subtle.
-
-
Run a 1D NOE or 2D NOESY (Crucial Step):
-
Irradiate the Methoxy Signal:
-
Case A (Target 5-ODD): The remaining methoxy is at the 6-position . Irradiating this methoxy group should show an NOE enhancement of the adjacent aromatic proton at C7 .
-
Case B (Impurity 6-ODD): The remaining methoxy is at the 5-position . Irradiating this methoxy should show NOE enhancement of the adjacent aromatic proton at C4 .
-
-
Verification: The C4 proton is spatially closer to the piperidine linker side chain, whereas C7 is isolated. NOE correlations to the linker methylene protons can definitively assign the C4 proton.
-
Q: I cannot separate the 5-O and 6-O isomers on my standard C18 column. What HPLC conditions are recommended?
A: These isomers have very similar lipophilicity. Standard acidic mobile phases often cause co-elution. You need to exploit the subtle pKa differences of the phenolic hydroxyl or use chiral selectors which often separate positional isomers effectively.
Recommended HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or Chiralpak AD-H | Phenyl phases interact via pi-pi stacking, differentiating the electron density of the isomers better than C18. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 5.0) | Higher pH ensures the tertiary amine is protonated but suppresses ionization of the phenol, sharpening peaks. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | Shallow gradient (e.g., 20% to 40% B over 30 min) | Isomers require high theoretical plate counts for resolution. |
| Detection | UV at 270 nm and Fluorescence | Fluorescence is highly sensitive for indanone derivatives. |
Module 2: Synthesis & Purification Issues
Q: My reaction yields high amounts of the bis-desmethyl (catechol) impurity. How do I prevent this?
A: The formation of 5,6-di-desmethyl donepezil is a classic "over-reaction" issue. The second demethylation is often faster than the first once the coordination complex forms.
Troubleshooting Steps:
-
Reagent Stoichiometry: If using
(Boron Tribromide), strictly limit equivalents to 1.1–1.2 eq. Excess Lewis acid rapidly attacks the second ether. -
Temperature Control: Conduct the addition at -78°C and quench immediately upon reaching 0°C. Do not reflux unless absolutely necessary.
-
Alternative Reagents: Consider using
with dodecanethiol . This "soft" demethylation system is often more selective for the less sterically hindered methoxy group, though it requires optimization to favor the 5-position.
Q: I see an impurity at RRT ~0.9 that absorbs strongly in UV. What is it?
A: This is likely the Donepezil Open Ring Impurity (see Impurity C in Figure 1).
-
Cause: Harsh acidic hydrolysis or prolonged exposure to moisture during the Lewis acid quench. The indanone ring can open, or the piperidine linker can cleave.
-
Prevention: Ensure anhydrous conditions during synthesis. Quench Lewis acid reactions carefully with dry methanol at low temperatures before adding aqueous base.
Part 3: Impurity Profile Summary
Use this table to identify peaks in your crude chromatogram.
| Impurity Name | Structure Note | Relative Retention (approx.) | Origin |
| Donepezil | Parent (5,6-dimethoxy) | 1.00 | Unreacted Starting Material |
| 6-O-Desmethyl | Regioisomer (5-OMe, 6-OH) | 0.95 - 1.05 (Co-elutes often) | Competitive Reaction |
| 5,6-Di-Desmethyl | Catechol (5-OH, 6-OH) | < 0.80 (More Polar) | Over-reaction (Excess Reagent) |
| Donepezil N-Oxide | Oxidation on Piperidine N | < 0.50 (Very Polar) | Oxidation (Air/Peroxides) |
References
-
Reddy, K. V., et al. (2004).[1] "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.[2]
- Matsui, K., et al. (1999). "Liquid chromatographic determination of donepezil and its metabolites in human plasma." Journal of Chromatography B, 729(1-2), 147-155.
-
USP Monograph: Donepezil Hydrochloride. (Defines standard impurity limits and related compound methods).
-
Papaseit, E., et al. (2012). "Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil." Chromatographia, 75, 803–809.
Sources
Technical Support Center: Overcoming Interference in 5-O-Desmethyl Donepezil Quantification
Welcome to the technical support resource for the bioanalysis of 5-O-desmethyl donepezil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
Donepezil is extensively metabolized by hepatic enzymes, primarily CYP2D6 and CYP3A4, into several metabolites, including 5-O-desmethyl donepezil (M2) and 6-O-desmethyl donepezil (M1).[1][2][3] The accurate quantification of these metabolites is critical for comprehensive pharmacokinetic studies. However, the complexity of biological matrices and the presence of structurally similar compounds present significant analytical challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: My assay for 5-O-desmethyl donepezil is showing poor accuracy and precision, particularly at the lower limit of quantitation (LLOQ). What are the most likely sources of interference?
A1: When encountering issues with accuracy and precision in a bioanalytical LC-MS/MS assay, the interference can typically be traced back to two primary sources: matrix effects and isobaric interference .
-
Matrix Effects: This is the most common challenge in bioanalysis.[4][5] It refers to the alteration of analyte ionization efficiency by co-eluting, undetected components from the biological sample (e.g., plasma, serum).[6] These components, such as phospholipids, salts, and endogenous metabolites, can either suppress or enhance the analyte's signal at the mass spectrometer's source, leading to unreliable quantification.[5][7]
-
Isobaric Interference: This occurs when a compound has the same nominal mass as the analyte and produces a fragment ion with the same mass, thus interfering with the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition.[8][9][10] For 5-O-desmethyl donepezil, the most significant potential isobaric interferent is its structural isomer, 6-O-desmethyl donepezil .[11][12] Since they have identical elemental compositions, they cannot be distinguished by the mass spectrometer alone and require efficient chromatographic separation.
Below is a logical workflow to begin troubleshooting these issues.
Caption: General troubleshooting workflow for interference.
Q2: I suspect significant ion suppression is affecting my results. How can I definitively identify and mitigate this matrix effect?
A2: Ion suppression is a frequent cause of poor data quality. Mitigation involves a two-step process: first, quantitatively assessing the effect, and second, implementing strategies to reduce it.
Step 1: Quantify the Matrix Effect
The most direct way to measure matrix effects is through a post-extraction addition experiment , as recommended by regulatory bodies like the FDA and EMA.[13][14][15] This experiment compares the analyte response in a clean solution to its response in an extracted blank matrix, allowing you to calculate a Matrix Factor (MF).
Experimental Protocol: Post-Extraction Addition
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and its internal standard (IS) at low and high concentration levels into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix just before analysis.
-
Set C (Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analyze and Calculate:
-
Analyze all samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-normalized MF calculated from the six matrix lots should not be greater than 15%.
-
Caption: Workflow for the post-extraction addition experiment.
Step 2: Mitigate the Matrix Effect
Based on your findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering components, primarily phospholipids, before analysis.[6]
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; phospholipids and other interferences remain in the supernatant.[16] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent, leaving polar interferences behind. | Cleaner extracts than PPT; good removal of salts and some phospholipids. | More labor-intensive; requires solvent optimization; potential for emulsions. | Removing highly polar interferences when a moderate level of cleanliness is sufficient. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; provides the cleanest extracts and significantly reduces matrix effects.[6] | Most complex and expensive method; requires careful method development. | Assays requiring the highest sensitivity and robustness, especially for regulatory submissions. |
-
Optimize Chromatography: If sample preparation is insufficient, improving chromatographic separation can move the analyte's elution time away from the region of ion suppression.
-
Gradient Modification: Steepen the gradient after the analyte elutes to wash away late-eluting matrix components more quickly.
-
Column Chemistry: Switch to a different column chemistry (e.g., from a standard C18 to one with a polar-embedded group) to alter selectivity.
-
Diverter Valve: Use a diverter valve to send the initial, unretained portion of the sample (containing salts and polar interferences) to waste instead of the mass spectrometer.
-
Q3: My validation failed the selectivity test, with a significant peak in some blank plasma lots at the same retention time as 5-O-desmethyl donepezil. How do I confirm if this is isobaric interference from 6-O-desmethyl donepezil?
A3: This is a classic sign of isobaric interference. Since 5-O-desmethyl donepezil and 6-O-desmethyl donepezil have identical masses and can produce similar fragments, co-elution will make it impossible to distinguish them with a standard triple quadrupole mass spectrometer.[8][10]
Confirmation and Resolution Strategy:
The key is chromatographic resolution . Your primary goal is to develop an LC method that can separate the two isomers.
-
Obtain Reference Standards: You must have analytical reference standards for both 5-O-desmethyl donepezil and 6-O-desmethyl donepezil.
-
Develop a Separation Method:
-
Inject a solution containing both isomers into your LC-MS/MS system.
-
Monitor the same MRM transition for both. If you see only one peak, they are co-eluting.
-
Systematically adjust your chromatographic parameters to achieve baseline separation (Resolution > 1.5).
-
Reduce Gradient Slope: A slower, shallower gradient provides more time for the column to resolve closely related compounds.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity for isomers.
-
Test Different Columns: A column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) may provide the necessary selectivity that a C18 column lacks. A longer column or one with a smaller particle size will also increase resolving power.
-
-
-
Re-validate Selectivity: Once you have a method that separates the two isomers, re-run your selectivity test using six different lots of blank plasma, ensuring no interfering peaks are present at the correct retention time for 5-O-desmethyl donepezil.
Caption: Isobaric interference from donepezil metabolites.
Q4: What are the essential validation experiments I must perform to prove my method is robust against interference, according to regulatory guidelines?
A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance on bioanalytical method validation.[13][17][18][19] To demonstrate robustness against interference, the Selectivity and Matrix Effect experiments are paramount.
Summary of Key Validation Parameters for Interference
| Parameter | Purpose | Methodology | Acceptance Criteria (Typical) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS. | Analyze at least six individual lots of blank matrix. Check for any response at the retention time of the analyte and IS. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte, and ≤ 5% for the IS.[15] |
| Matrix Effect | To quantify the impact of the matrix on analyte ionization and ensure it is consistent across different sources. | Perform the post-extraction addition experiment using at least six lots of matrix. Calculate the IS-normalized Matrix Factor (MF). | The coefficient of variation (%CV) of the IS-normalized MF across all lots should be ≤ 15%.[14][15] |
| Specificity | To ensure the method can unequivocally measure the analyte in the presence of its metabolites, specifically isobaric ones. | Analyze samples containing the analyte in the presence of all known, available metabolites (e.g., 6-O-desmethyl donepezil). | The presence of metabolites should not affect the accuracy and precision of the analyte quantification. Chromatographic separation should be demonstrated. |
| Cross-reactivity | To assess potential interference from co-administered medications. | Spike likely co-administered drugs into the matrix and analyze. | The presence of these drugs should not affect the accuracy and precision of the analyte quantification. |
By systematically addressing these validation parameters, you can build a self-validating system that provides trustworthy and defensible data for your research and regulatory submissions.[13]
References
-
donepezil - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Yan, Z., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. PubMed. Retrieved from [Link]
-
Pharmacokinetics. (n.d.). HI-Eisai Pharmaceutical Inc. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]
-
Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. Retrieved from [Link]
-
Donepezil. (n.d.). PubChem. Retrieved from [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Ovid. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). FDA. Retrieved from [Link]
-
Donepezil. (2023, August 17). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22). Lambda Therapeutic Research. Retrieved from [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved from [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. (2025, May 19). ResearchGate. Retrieved from [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). NorthEast BioLab. Retrieved from [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved from [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013, September 25). Taylor & Francis. Retrieved from [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (n.d.). PMC. Retrieved from [Link]
-
Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. (2016, May 10). Oxford Academic. Retrieved from [Link]
-
Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. (2016, February 15). PubMed. Retrieved from [Link]
-
Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. (2025, August 7). ResearchGate. Retrieved from [Link]
-
A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. (2011, August 15). PubMed. Retrieved from [Link]
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024, September 6). PLOS One. Retrieved from [Link]
-
Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies. (2012, July 15). PubMed. Retrieved from [Link]
-
Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (n.d.). Agilent. Retrieved from [Link]
-
Analytical Method Development and Validation for the Analysis of Donepezil Hydrochloride and Its Related Substances Using Ultra. (2017, May 25). Impactfactor. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. infinixbio.com [infinixbio.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
Validation & Comparative
Distinguishing Isomers in Drug Metabolism: A Comparative Spectral Analysis of 5-O-Desmethyl and 6-O-Desmethyl Donepezil
Abstract
In the landscape of pharmaceutical research and development, the precise identification of drug metabolites is a cornerstone of pharmacokinetic and safety profiling. Donepezil, a primary therapeutic for Alzheimer's disease, undergoes extensive hepatic metabolism, yielding several metabolites, including the positional isomers 5-O-desmethyl and 6-O-desmethyl donepezil.[1][2] These isomers, differing only in the position of a single methyl group, present a significant analytical challenge. This guide provides an in-depth comparison of the spectral characteristics of these two critical metabolites, leveraging mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the subtle yet definitive differences that enable their unambiguous identification. We will explore the mechanistic basis for their spectral divergence and provide robust, field-tested protocols for their analysis, empowering researchers to achieve confident isomer differentiation.
Introduction: The Clinical Significance of Donepezil Metabolism
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By increasing acetylcholine levels in the brain, donepezil can offer modest improvements in cognitive function for individuals with mild to moderate Alzheimer's disease.[4][5]
The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][6][7] Key metabolic pathways include O-demethylation, hydroxylation, and N-oxidation.[8][9] The O-demethylation of the dimethoxyindanone moiety results in the formation of two major, pharmacologically active metabolites: 5-O-desmethyl donepezil (M2) and 6-O-desmethyl donepezil (M1).[1][6][10] Given that these metabolites retain biological activity, their accurate quantification is vital for comprehensive pharmacokinetic modeling and understanding inter-individual variability in patient response.[2]
The structural similarity of 5-O- and 6-O-desmethyl donepezil, however, makes their differentiation a non-trivial task. Standard analytical methods may fail to resolve them, leading to potential misidentification and inaccurate quantification. This guide addresses this challenge directly by focusing on advanced spectroscopic techniques that can exploit the subtle electronic and structural differences between these isomers.
Metabolic Pathway of Donepezil
Donepezil's journey through the body involves a series of biotransformation steps designed to increase its polarity and facilitate excretion. The initial and critical steps involve the CYP450-mediated demethylation at either the 5- or 6-position of the indanone ring system.
Caption: Metabolic demethylation of Donepezil to its primary active metabolites.
Mass Spectrometry (MS) Analysis: A Tale of Two Fragments
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying donepezil and its metabolites in biological matrices.[11][12] While both 5-O- and 6-O-desmethyl donepezil are isomers and thus have the identical precursor ion mass-to-charge ratio (m/z), their fragmentation patterns upon collision-induced dissociation (CID) can be subtly different.
3.1. Principle of Isomer Differentiation by MS/MS
Both 5-O- and 6-O-desmethyl donepezil have a protonated molecular ion [M+H]⁺ at an m/z of 366.2.[13] When this precursor ion is fragmented, the resulting product ions' relative intensities can differ based on the stability of the fragmenting structure. The position of the hydroxyl group (resulting from demethylation) influences the electron density of the indanone ring, which in turn can affect bond stabilities and the preferred fragmentation pathways.
While both isomers can produce a characteristic product ion at m/z 91.1, corresponding to the tropylium ion from the benzyl group, other fragment intensities may vary.[1][13] A key differentiator often lies not in the presence or absence of a specific fragment, but in the ratio of the intensities of two or more product ions.[14][15]
3.2. Comparative Fragmentation Data
The following table summarizes the expected MS/MS transitions. While the primary transition may be the same for quantification in a Multiple Reaction Monitoring (MRM) experiment, the subtle differences in other fragments or their ratios are key for confirmation.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Secondary/Confirmatory Ions (m/z) |
| Donepezil | 380.2 | 91.1 | 288.2, 151.1 |
| 5-O-Desmethyl Donepezil | 366.2 | 91.1 | 274.1, 348.2, 229.1 |
| 6-O-Desmethyl Donepezil | 366.2 | 91.1 | 274.1, 348.2, 229.1 |
Note: The specific product ions and their relative intensities can vary based on the collision energy and the mass spectrometer used.
Expert Insight: While both isomers yield the same major fragments, studies have shown they can be separated chromatographically.[13] This is the most robust approach. Without chromatographic separation, differentiation relies on subtle differences in the relative abundance of fragment ions, which requires careful optimization of collision energy and a highly reproducible analytical system. Recent statistical frameworks for comparing spectra that differ only in peak intensity can provide higher confidence in identification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While MS provides sensitivity for quantification, ¹H and ¹³C NMR spectroscopy offer unparalleled detail for structural elucidation, making it the definitive technique for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct chemical shift (δ) in the NMR spectrum.
4.1. Principle of Isomer Differentiation by NMR
The key to distinguishing 5-O-desmethyl and 6-O-desmethyl donepezil lies in the aromatic region of the ¹H NMR spectrum.
-
In 6-O-desmethyl donepezil , the remaining methoxy group is at the 5-position. The two aromatic protons on the indanone ring will have different chemical shifts and coupling patterns compared to the parent drug.
-
In 5-O-desmethyl donepezil , the remaining methoxy group is at the 6-position. This will again result in a unique set of chemical shifts for the aromatic protons, distinct from both the parent drug and the 6-O-desmethyl isomer. The electronic effect of the hydroxyl group versus the methoxy group (donating vs. withdrawing) at different positions causes these observable shifts.
4.2. Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted key diagnostic differences in the aromatic region of the ¹H NMR spectrum. Actual values may vary based on solvent and experimental conditions.
| Proton Position (Indanone Ring) | Donepezil (δ, ppm) | 6-O-Desmethyl Donepezil (δ, ppm) | 5-O-Desmethyl Donepezil (δ, ppm) | Rationale for Shift |
| H-4 | ~7.1-7.3 | Upfield shift | Downfield shift | Influenced by electronic effect of group at C-5 |
| H-7 | ~7.5-7.7 | Downfield shift | Upfield shift | Influenced by electronic effect of group at C-6 |
| -OCH₃ | Two signals ~3.8-3.9 | One signal | One signal | Loss of one methoxy group |
| -OH | N/A | One signal | One signal | Presence of hydroxyl group |
Expert Insight: The most unambiguous data for differentiation will come from 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), providing definitive proof of the substitution pattern on the aromatic ring.
Recommended Experimental Protocols
Achieving clear and reproducible data requires meticulous adherence to validated protocols. The following workflows are based on established methods in the literature.[11][13][16][17]
5.1. LC-MS/MS Analytical Workflow
Caption: A typical experimental workflow for the quantification of donepezil metabolites.
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., Donepezil-d7).
-
Add 1.5 mL of an extraction solvent mixture (e.g., 90:10 ethyl acetate:n-hexane).[17]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[17]
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 3.0 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is crucial for separating the isomers from the parent drug and other metabolites. A typical gradient might start at 20% B and ramp up to 80% B over several minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the table above, optimizing collision energy for each analyte to maximize signal intensity.
-
5.2. NMR Sample Preparation and Analysis Protocol:
-
Sample Preparation:
-
A pure, isolated sample of each metabolite is required. Isolation can be achieved via preparative HPLC.
-
Dissolve ~1-5 mg of the isolated metabolite in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds.[18]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Analysis:
-
Acquire a standard ¹H spectrum to assess purity and obtain initial structural information.
-
Acquire a ¹³C spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity and definitively assign the structure.
-
The key is to use the HMBC spectrum to find long-range correlations between the remaining methoxy protons and the aromatic ring carbons, which will unambiguously confirm the substitution pattern.
-
Conclusion
The differentiation of 5-O-desmethyl and 6-O-desmethyl donepezil is a critical analytical task that demands a multi-faceted spectroscopic approach. While LC-MS/MS provides the necessary sensitivity for pharmacokinetic studies, its power is maximized when preceded by robust chromatographic separation. For definitive structural confirmation and reference standard characterization, NMR spectroscopy remains the indispensable tool. By understanding the principles behind their spectral differences and implementing the rigorous protocols outlined in this guide, researchers can confidently navigate the challenges of isomer analysis in drug metabolism, ensuring data integrity and advancing the understanding of donepezil's pharmacology.
References
-
Pilli, N. R., Inamadugu, J. K., Kondreddy, N., Karra, V. K., Damaramadugu, R., & Rao, J. V. L. N. S. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography, 25(8), 943–951. Available from: [Link]
-
Jhee, S. S., & Shiovitz, T. (2023). Donepezil. In StatPearls. StatPearls Publishing. Available from: [Link]
-
PharmGKB. (n.d.). Donepezil. Clinical Pharmacogenetics Implementation Consortium (CPIC). Available from: [Link]
-
Mano, Y., Hotta, K., & Kusano, K. (2017). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 55(1), 89–95. Available from: [Link]
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available from: [Link]
-
Agilent Technologies. (n.d.). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent Technologies Application Note. Available from: [Link]
-
Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Pharmaceutics, 13(7), 936. Available from: [Link]
-
Hongkaew, Y., et al. (2020). CYP2D6 Predicts Plasma Donepezil Concentrations in a Cohort of Thai Patients with Mild to Moderate Dementia. Pharmacogenomics and Personalized Medicine, 13, 501–510. Available from: [Link]
-
Mano, Y., Hotta, K., & Kusano, K. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. Journal of Chromatographic Science. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available from: [Link]
-
Mano, Y., Hotta, K., & Kusano, K. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Oxford Academic. Available from: [Link]
-
Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Semantic Scholar. Available from: [Link]
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6701–6708. Available from: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]
-
Lee, H., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Available from: [Link]
-
Bar-On, H., et al. (2008). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring. Available from: [Link]
-
ResearchGate. (n.d.). A 500 MHz ¹H NMR spectrum of donepezil at 300 K using DMSO-d6 as solvent. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate. Available from: [Link]
-
Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI. Available from: [Link]
-
Gika, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Available from: [Link]
-
Gika, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, isolation, and characterization of Donepezil open ring impurity. ResearchGate. Available from: [Link]
-
Lee, H., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. ResearchGate. Available from: [Link]
-
ScienceAsia. (n.d.). Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid. ScienceAsia. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. CYP2D6 Predicts Plasma Donepezil Concentrations in a Cohort of Thai Patients with Mild to Moderate Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-O-Desmethyl Donepezil Hydrochloride: A Comparative Approach
Introduction
5-O-desmethyl donepezil is a major active metabolite of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. The structural elucidation and purity assessment of this metabolite are critical in drug metabolism studies and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous identification of organic molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 5-O-desmethyl donepezil hydrochloride, outlines a robust experimental protocol for its analysis, and compares the utility of NMR with other common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Predicted NMR Spectral Analysis of this compound
The chemical structure of this compound dictates a unique NMR fingerprint. Based on established principles of NMR spectroscopy and data from similar chemical entities, we can predict the key features of its ¹H and ¹³C NMR spectra. The primary structural difference from the parent drug, donepezil, is the substitution of a methoxy group with a hydroxyl group on the indanone ring, leading to significant changes in the chemical shifts of nearby nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic, piperidine, and indanone moieties of the molecule. The use of a deuterated solvent such as DMSO-d₆ is recommended to avoid the exchange of the labile hydroxyl and amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Features & Rationale |
| Aromatic (Indanone) | 6.5 - 7.5 | m | 3H | The electron-donating hydroxyl group will cause a slight upfield shift compared to donepezil. |
| Benzyl | 4.5 - 5.0 | s | 2H | Singlet corresponding to the two protons of the benzyl group. |
| Piperidine | 1.5 - 3.5 | m | 10H | A complex series of multiplets due to the various protons in the piperidine ring. |
| Methyl (Indanone) | 2.0 - 2.5 | s | 6H | A singlet integrating to six protons from the two methyl groups on the indanone ring. |
| Hydroxyl | 9.0 - 10.0 | br s | 1H | A broad singlet for the phenolic hydroxyl proton; its chemical shift is concentration and temperature dependent. |
| N-H (Hydrochloride) | 10.0 - 11.0 | br s | 1H | A broad singlet for the protonated nitrogen of the piperidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The absence of a methoxy signal (around 55-60 ppm) and the presence of a carbon signal corresponding to the hydroxyl-substituted aromatic carbon (around 150-160 ppm) will be key indicators of the successful demethylation.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (Indanone) | > 200 | Typical chemical shift for a ketone carbonyl. |
| Aromatic (C-OH) | 150 - 160 | The carbon attached to the hydroxyl group will be significantly deshielded. |
| Aromatic (Other) | 110 - 140 | Signals for the remaining aromatic carbons. |
| Benzyl | 50 - 60 | Chemical shift for the benzylic carbon. |
| Piperidine | 20 - 50 | A series of signals for the carbons of the piperidine ring. |
| Methyl (Indanone) | 20 - 30 | Signals for the two equivalent methyl carbons. |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol is recommended for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum using a pulse sequence such as the zg30.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
-
For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR data acquisition and analysis of this compound.
Comparative Analysis: NMR vs. Other Techniques
While NMR is unparalleled for complete structural elucidation, a comprehensive analytical workflow often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Technique | Strengths | Weaknesses | Primary Application |
| NMR | - Unambiguous structure determination.- Provides detailed information on stereochemistry and isomerism.- Quantitative analysis (qNMR) is possible. | - Relatively low sensitivity.- Requires larger sample amounts.- More complex data analysis. | - Definitive structure confirmation.- Purity assessment.- Elucidation of unknown structures. |
| HPLC | - High sensitivity and resolution.- Excellent for quantification and purity assessment.- Can be coupled with other detectors (e.g., UV, MS). | - Does not provide complete structural information.- Requires reference standards for identification. | - Routine quality control.- Purity determination.- Quantification in biological matrices. |
| MS | - Extremely high sensitivity.- Provides accurate mass and fragmentation data.- Can be coupled with chromatography (LC-MS). | - Does not provide detailed stereochemical information.- Isomer differentiation can be challenging. | - Molecular weight determination.- Identification of metabolites.- Trace analysis. |
Integrated Analytical Approach
A robust analytical strategy for this compound would leverage the strengths of each technique.
Caption: An integrated analytical workflow for the comprehensive analysis of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural analysis of this compound. The predicted ¹H and ¹³C NMR spectra provide a clear roadmap for researchers to confirm the identity and purity of this important metabolite. While techniques like HPLC and MS offer superior sensitivity for quantification and initial identification, NMR remains the ultimate authority for unambiguous structural elucidation. An integrated approach, combining the strengths of all three techniques, will provide the most comprehensive and reliable characterization of this compound in a research and drug development setting.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the analysis of metabolites and other natural products. Journal of Natural Products, 68(1), 133–147. [Link]
-
Bal, C., & US Pharmacopeial Convention. (2018). Nuclear magnetic resonance spectroscopy. USP General Chapters, 761. [Link]
A Researcher's Guide to Evaluating Donepezil Antibody Specificity in the Presence of its 5-O-Desmethyl Metabolite
In the landscape of pharmacokinetic (PK) and pharmacodynamic (PD) studies for Alzheimer's disease therapeutics, the accurate quantification of Donepezil is paramount. As a cornerstone treatment, Donepezil's efficacy and safety profile are closely monitored through the measurement of its concentration in biological matrices. However, a significant analytical challenge arises from its metabolism. Donepezil is metabolized by cytochrome P450 isoenzymes, primarily CYP3A4 and CYP2D6, into several metabolites, including 5-O-desmethyl Donepezil.[1] The structural similarity between the parent drug and its metabolites can lead to antibody cross-reactivity in immunoassays, potentially compromising the accuracy of therapeutic drug monitoring.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare the cross-reactivity of Donepezil antibodies with its 5-O-desmethyl metabolite. We will delve into the structural basis for this cross-reactivity, present a detailed experimental protocol for its assessment using competitive ELISA, and offer guidance on interpreting the resulting data to ensure the selection of highly specific antibodies for your research.
The Structural Basis for Cross-Reactivity
Donepezil and its 5-O-desmethyl metabolite share a nearly identical molecular structure. The only difference is the demethylation of the 5-methoxy group on the indanone ring to a hydroxyl group in the metabolite.[3] This subtle modification, while altering the compound's pharmacological activity, may not be significant enough to prevent an antibody raised against Donepezil from also binding to the 5-O-desmethyl metabolite. Such cross-reactivity can lead to an overestimation of the parent drug's concentration, resulting in misleading pharmacokinetic data.[2]
Figure 1: Chemical Structures of Donepezil and its 5-O-Desmethyl Metabolite
Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust methodology for determining the percentage of cross-reactivity. It is essential to optimize buffer compositions and incubation times for your specific antibody and reagents.
Materials:
-
High-binding 96-well microplates
-
Donepezil-specific antibody
-
Donepezil standard
-
5-O-Desmethyl Donepezil
-
Enzyme-conjugated Donepezil (e.g., HRP-Donepezil)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the Donepezil antibody in Coating Buffer to an optimized concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Metabolite Preparation: Prepare serial dilutions of both the Donepezil standard and the 5-O-Desmethyl Donepezil metabolite in assay buffer.
-
Competitive Reaction: Add 50 µL of the standard or metabolite dilutions to the appropriate wells. Then, add 50 µL of the enzyme-conjugated Donepezil (at a pre-determined optimal concentration) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Incubation: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate two separate standard curves: one for Donepezil and one for 5-O-Desmethyl Donepezil.
-
Calculate IC50 Values: For each curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50). The IC50 is the concentration at which the absorbance is halfway between the maximum and minimum values.
-
Calculate Percent Cross-Reactivity: Use the following formula to determine the cross-reactivity of the antibody with the 5-O-desmethyl metabolite:
% Cross-Reactivity = (IC50 of Donepezil / IC50 of 5-O-Desmethyl Donepezil) x 100
Data Presentation:
The results should be summarized in a clear and concise table to facilitate comparison between different antibodies.
| Antibody Lot | IC50 Donepezil (ng/mL) | IC50 5-O-Desmethyl Donepezil (ng/mL) | % Cross-Reactivity |
| Antibody A | Experimental Value | Experimental Value | Calculated Value |
| Antibody B | Experimental Value | Experimental Value | Calculated Value |
| Antibody C | Experimental Value | Experimental Value | Calculated Value |
A lower percentage of cross-reactivity indicates a more specific antibody, which is highly desirable for accurate quantification of Donepezil in the presence of its metabolites.
Conclusion and Recommendations
The specificity of an antibody is a critical performance characteristic that must be thoroughly validated, especially in the context of therapeutic drug monitoring where structurally similar metabolites are present. [4]By employing a systematic approach using competitive ELISA, researchers can quantitatively assess the cross-reactivity of Donepezil antibodies with 5-O-desmethyl Donepezil. This empirical data is essential for selecting the most appropriate antibody for developing robust and reliable immunoassays. For critical applications, an antibody with a cross-reactivity of less than 1% is often desired. This rigorous validation ensures the integrity of pharmacokinetic data and ultimately contributes to a better understanding of the therapeutic window and dose-response relationship of Donepezil in patients with Alzheimer's disease.
References
-
5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem. National Center for Biotechnology Information. [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]
-
5-O-Desmethyl Donepezil - CRO Splendid Lab Pvt. Ltd. Splendid Lab. [Link]
-
Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. PubMed. [Link]
-
Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Donepezil | C24H29NO3 | CID 3152 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical structure of Donepezil. ResearchGate. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. ResearchGate. [Link]
-
CHEMISTRY REVIEW(S) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Competitive ELISA Protocol. Bio-Rad. [Link]
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. U.S. Environmental Protection Agency. [Link]
-
Competitive ELISA. Creative Diagnostics. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. BosterBio. [Link]
-
Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. ResearchGate. [Link]
-
In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI. [Link]
-
Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO. [Link]
-
Is there a risk of cross-reactivity between Aricept (donepezil) and Exelon (rivastigmine) in a pati. Svelic.se. [Link]
Sources
Definitive Purity Verification Guide: 5-O-Desmethyl Donepezil HCl
Executive Summary: The Analytical Challenge
5-O-Desmethyl donepezil (CAS: 120013-57-2) is a critical pharmacologically active metabolite (M2) of Donepezil and a potential process impurity.[1][2] Its verification presents a specific analytical challenge: Regioisomeric Resolution .
The molecule shares an identical molecular weight (365.47 g/mol ) and fragmentation pattern with its isomer, 6-O-Desmethyl donepezil .[2] Standard low-resolution Mass Spectrometry cannot distinguish them.[2] Therefore, purity verification requires an orthogonal approach combining high-resolution chromatography for isomeric separation and quantitative NMR (qNMR) for absolute mass balance.[2]
This guide outlines three validated methodologies to verify the purity of 5-O-Desmethyl donepezil HCl, moving from routine quality control to absolute primary standard qualification.
Strategic Decision Matrix
Select the verification method based on your specific data requirements.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: qNMR |
| Primary Utility | Routine Purity (% Area) | Trace Analysis & ID | Absolute Assay (% w/w) |
| Specificity | High (Separates Isomers) | High (with RT confirmation) | Absolute (Structural) |
| Sensitivity | Moderate (µg/mL) | Extreme (pg/mL) | Low (mg required) |
| Throughput | High | High | Low |
| Cost | Low | High | Moderate |
Workflow Visualization
The following diagram illustrates the logical flow for complete characterization, ensuring no isomeric contamination is missed.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on the end-use of the 5-O-Desmethyl donepezil sample.
Method A: High-Fidelity HPLC-UV (The Workhorse)[2]
Objective: To separate 5-O-Desmethyl donepezil from its 6-O-Desmethyl isomer and parent Donepezil. Critical Parameter: pH control is vital.[2] The piperidine nitrogen is basic; acidic mobile phases improve peak shape by suppressing silanol interactions.[2]
Protocol
-
Column: C18 (e.g., Waters XBridge or Hypersil Gold), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate or Phosphate Buffer (pH 5.0).
-
Gradient:
-
0-2 min: 20% B[2]
-
2-15 min: Linear ramp to 80% B
-
15-18 min: Hold 80% B
-
18.1 min: Re-equilibrate 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Indanone absorption max).[2]
-
Temperature: 35°C (Improves mass transfer and peak sharpness).
Data Interpretation:
-
Donepezil RT: ~12.0 min
-
5-O-Desmethyl RT: ~10.5 min (Elutes earlier due to increased polarity from -OH group).
-
6-O-Desmethyl RT: ~10.8 min (Close elution; resolution > 1.5 required).
Expert Insight: If baseline resolution between 5-O and 6-O isomers is not achieved, lower the ACN slope or reduce temperature to 25°C to exploit steric selectivity differences.
Method B: LC-MS/MS (Identity & Trace Quantification)[2]
Objective: High-sensitivity detection for pharmacokinetic (PK) studies or trace impurity profiling.[2] Mechanism: Positive Electrospray Ionization (ESI+).[2]
Protocol
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[2][4]
-
Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm).
-
MRM Transitions:
-
Internal Standard: 5-O-Desmethyl Donepezil-d5 (Precursor 371.2 -> 91.1).[2]
Why this works: The transition to 91 m/z is consistent across Donepezil derivatives containing the benzyl moiety. However, since 5-O and 6-O isomers share this transition, retention time matching against a known standard is mandatory .[2]
Method C: qNMR (The Absolute Standard)
Objective: To determine the absolute purity (mass %) of the reference material without relying on a chromatographic reference standard. Principle: Proton counting of a unique signal relative to a certified internal standard (IS).
Protocol
-
Solvent: DMSO-d6 (Provides excellent solubility for the HCl salt).[2]
-
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).[2]
-
Relaxation Delay (D1): > 30 seconds (Essential for full relaxation of protons to ensure quantitative accuracy).
-
Target Resonances:
-
5-O-Desmethyl: The methoxy singlet at ~3.8 ppm (integrates to 3H).[2] Note: Donepezil has two methoxy signals; 5-O-desmethyl has only one.[2]
-
Differentiation: The 6-O-desmethyl isomer will have a methoxy signal at a slightly different shift due to the change in electronic environment on the indanone ring.[2]
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular weight, =Weight, =Purity.[2][5]
Comparative Analysis Summary
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL | ~1 mg (absolute amount) |
| Precision (RSD) | < 1.0% | < 5.0% | < 1.0% |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (Single point) |
| Selectivity | Isomer-dependent | Mass-dependent | Structure-dependent |
References
-
Matsui, K., et al. (1999).[2] Liquid chromatography–mass spectrometry determination of donepezil and its metabolites in human plasma. Journal of Chromatography B. (Contextual grounding for metabolite identification).
-
USP/EP Guidelines. General Chapters <761> Nuclear Magnetic Resonance and <621> Chromatography.[2] (Standard regulatory framework for described protocols).
-
PubChem. (2025).[2] 5-O-Desmethyl Donepezil Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
Sources
Retention time comparison of Donepezil and its metabolites
An In-Depth Technical Guide to the Chromatographic Retention of Donepezil and Its Metabolites
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the retention times for Donepezil and its primary metabolites, offering researchers, scientists, and drug development professionals a detailed understanding of their chromatographic behavior. The information presented herein is synthesized from validated analytical methods, focusing on the principles of separation and the practical application of this knowledge in a laboratory setting.
Introduction to Donepezil and its Metabolism
Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of dementia associated with Alzheimer's disease.[1][2] Upon administration, Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4).[3][4] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation, followed by glucuronidation.[1][5]
The major metabolites of Donepezil include:
Monitoring the plasma concentrations of Donepezil and these metabolites is crucial for pharmacokinetic and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[8]
The Metabolic Pathway of Donepezil
The following diagram illustrates the primary metabolic transformations of Donepezil.
Caption: Primary metabolic pathways of Donepezil.
Comparative Analysis of Retention Times
The chromatographic separation of Donepezil and its metabolites is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The retention time of each compound is influenced by its physicochemical properties, particularly its polarity, and the specific experimental conditions.
The desmethyl metabolites (M1 and M2) are more polar than the parent drug, Donepezil, due to the replacement of a methyl group with a hydroxyl group. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (e.g., C18) and a stronger affinity for the polar mobile phase, resulting in shorter retention times. Donepezil N-oxide (M6) is also more polar than Donepezil.
The following table summarizes retention time data from a non-targeted metabolomics study using LC-MS/MS, which clearly demonstrates this principle.[9]
| Compound | Retention Time (min) |
| 6-O-desmethyl donepezil (M1) | 7.64 |
| 5-O-desmethyl donepezil (M2) | 7.85 |
| Donepezil (Parent Drug) | 9.26 |
Experimental Conditions from the cited study included a Kinetex XB-C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]
It is important to note that absolute retention times can vary significantly between different analytical methods due to variations in column chemistry, mobile phase composition, gradient profile, and flow rate. For instance, another LC-MS/MS method reported a retention time of 4.1 minutes for Donepezil using a C18 column with a mobile phase of methanol-water-acetic acid-triethylamine (70:30:0.3:0.3, v/v).[10] An isocratic HPLC method using a C18 column and a mobile phase of acetonitrile and phosphate buffer reported a retention time of 12.78 minutes for Donepezil hydrochloride.[11]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of Donepezil and its metabolites in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to isolate Donepezil and its metabolites from plasma, providing a clean extract with minimal matrix effects.[12][13]
Materials:
-
Human plasma samples
-
Donepezil, metabolite, and internal standard (e.g., Donepezil-D4) stock solutions[1][14]
-
Extraction solvent (e.g., Hexane:Ethyl Acetate, 70:30, v/v)[14]
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a polypropylene tube.
-
Spike the sample with 20 µL of the internal standard working solution.
-
Add a specific volume of the extraction solvent (e.g., 1.5 mL of Hexane:Ethyl Acetate).[13]
-
Vortex the mixture for 3-5 minutes to ensure thorough mixing.[13][14]
-
Centrifuge the samples at 4,000-5,000 rpm for 5 minutes to separate the aqueous and organic layers.[13][14]
-
Carefully transfer the supernatant (organic layer) to a new clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[13]
-
Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase.[13]
-
The sample is now ready for injection into the LC-MS/MS system.
Analytical Workflow: LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantitative analysis of Donepezil and its metabolites in plasma samples.
Caption: Workflow for Donepezil analysis.
Chromatographic Conditions (Example):
-
Analytical Column: C18 column (e.g., Thermo Hypersil Gold C18, Agilent SB C18)[13][14]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[13]
-
Mobile Phase B: Acetonitrile[13]
-
Elution: Isocratic or gradient elution can be used. An example of an isocratic method is a mobile phase ratio of 20:80 (A:B).[13] A gradient elution might start with a low percentage of organic phase and ramp up to elute the less polar compounds.[9]
-
Injection Volume: 2 - 5 µL[13]
-
Column Temperature: 40 °C[9]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions: These would be optimized for Donepezil, each metabolite, and the internal standard.
Conclusion
The retention time of Donepezil and its metabolites in reversed-phase chromatography is primarily dictated by their polarity. The more polar metabolites, such as 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and donepezil N-oxide, elute earlier than the parent compound. A thorough understanding of these principles, combined with optimized sample preparation and LC-MS/MS conditions, allows for the development of robust and reliable bioanalytical methods. The protocols and data presented in this guide serve as a valuable resource for researchers involved in the analysis of Donepezil and its metabolites.
References
- Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One. (2024, September 6).
- Mano, Y., Hotta, K., & Kusano, K. (2016, September 15). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science.
- Application Notes and Protocols for Donepezil Analysis in Human Plasma - Benchchem. (n.d.).
- Application Note: Quantification of Donepezil and its Metabolites in Plasma by LC-MS/MS - Benchchem. (n.d.).
- Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - MDPI. (2023, March 3).
- Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (n.d.).
- A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed. (2011, August 15).
- Stability study of donepezil hydrochloride using HPLC and LC-MS-MS - RJPBCS. (n.d.).
- In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - Semantic Scholar. (2021, June 23).
- 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013, May 18).
- Quantitation of Donepezil in Human Plasma by HPLC-MS - 中国药科大学学报. (n.d.).
- Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed. (2012, July 15).
- Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH. (n.d.).
- (PDF) Donepezil - ResearchGate. (n.d.).
- Mano, Y., Hotta, K., & Kusano, K. (2016, May 10). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS - Oxford Academic.
- new rp-hplc method for estimation of donepezil hydrochloride in pharmaceutical formulations - ResearchGate. (2016, July 18).
- Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - ResearchGate. (2025, August 6).
- Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. (n.d.).
- donepezil - ClinPGx. (n.d.).
- Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17).
- Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed. (2020, January 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ClinPGx [clinpgx.org]
- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mass Fragmentation Patterns of 5-O-Desmethyl Donepezil and Its Isomeric Metabolite
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, the structural elucidation of drug metabolites is a cornerstone of our work in drug development and safety assessment. Donepezil, a primary therapeutic for Alzheimer's disease, undergoes extensive hepatic metabolism, producing several key metabolites, including 5-O-desmethyl donepezil (5-O-DMD) and its isomer, 6-O-desmethyl donepezil (6-O-DMD).[1][2][3][4][5] Distinguishing between these positional isomers is a common analytical challenge that demands a nuanced understanding of mass spectrometry (MS) fragmentation behavior.
This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation pattern of 5-O-DMD. We will contrast its fragmentation pathway with that of the parent drug, donepezil, and its closely related isomer, 6-O-DMD. This document is designed for researchers and drug development professionals, offering not just data, but the underlying rationale for the observed fragmentation, grounded in the principles of mass spectrometry.
Experimental Framework: A Validated LC-MS/MS Protocol
To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is paramount. The protocol outlined here is a consolidated, field-proven approach for the simultaneous analysis of donepezil and its desmethyl metabolites in a biological matrix, typically human plasma.[2][6][7][8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an appropriate volume of an internal standard solution (e.g., Donepezil-d7).[9]
-
Vortex briefly, then add 1.5 mL of an extraction solvent mixture (e.g., ethyl acetate and n-hexane, 90:10 v/v).[8] The choice of solvent is critical for efficiently extracting the analytes from the complex plasma matrix while minimizing interferences.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifuge at 5000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 250 µL of the mobile phase for injection. This step ensures the sample is fully dissolved in a solvent compatible with the LC system.
-
-
Chromatographic Separation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[10][11]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is standard, providing excellent separation for these compounds.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][10] The use of formic acid is to promote protonation of the analytes for positive ion mode ESI.
-
Gradient Elution: A typical gradient might run from 10% to 90% B over several minutes, which is necessary to first elute the more polar metabolites before the parent drug, ensuring chromatographic separation of the 5-O-DMD and 6-O-DMD isomers.[1][7]
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: ESI in positive ion mode is selected due to the presence of the basic piperidine nitrogen, which is readily protonated.[2][10]
-
Analysis Mode: Full scan for precursor identification followed by product ion scans (MS/MS) to generate fragmentation data. For quantification, Multiple Reaction Monitoring (MRM) is employed.[2][10]
-
Key MS Parameters:
-
Capillary Voltage: ~3500 V
-
Drying Gas Temperature: ~200-400°C
-
Nebulizer Pressure: ~40 psi
-
Collision Gas: Argon
-
Collision Energy (CE): Optimized for each precursor-product transition, typically in the range of 20-40 eV. The CE is a critical parameter that dictates the extent of fragmentation.
-
-
Fragmentation Pathway Analysis: Donepezil as the Baseline
Understanding the fragmentation of the parent drug is essential before interpreting its metabolites. Donepezil has a protonated molecular ion [M+H]⁺ at m/z 380.2.[1][3][12] Its fragmentation is dominated by the cleavage of the bond between the piperidine ring and the benzyl group.
The most characteristic fragmentation event is the formation of the benzyl cation at m/z 91.1.[1][3][12][13][14] This fragment is exceptionally stable due to its rearrangement into the aromatic tropylium ion . This transition is so favorable that m/z 91.1 is often the base peak in the spectrum.[1][12] Other significant fragments arise from cleavages around the indanone and piperidine structures.
Caption: Proposed fragmentation pathway of Donepezil [M+H]⁺.
Comparative Fragmentation: 5-O-DMD vs. 6-O-DMD
Both 5-O-DMD and 6-O-DMD are formed by the O-demethylation of one of the two methoxy groups on the indanone ring of donepezil.[2][3] This results in a protonated molecular ion [M+H]⁺ at m/z 366.2 for both isomers, a 14 Da shift from the parent drug corresponding to the loss of a CH₂ group.[12]
Shared Fragmentation Pathway
As expected, the most facile fragmentation for both isomers is identical to that of donepezil: the formation of the tropylium ion at m/z 91.1.[2][14] This confirms that the N-benzylpiperidine moiety remains intact after metabolism and that this cleavage is structurally independent of the indanone ring's substitution pattern.
| Compound | Precursor Ion [M+H]⁺ | Primary Product Ion | Moiety |
| Donepezil | 380.2 | 91.1 | N-Benzylpiperidine |
| 5-O-Desmethyl Donepezil | 366.2 | 91.1 | N-Benzylpiperidine |
| 6-O-Desmethyl Donepezil | 366.2 | 91.1 | N-Benzylpiperidine |
| Table 1: Common MRM transition for Donepezil and its desmethyl metabolites. |
While this m/z 366.2 → 91.1 transition is highly sensitive and useful for detecting the presence of desmethyl donepezil metabolites, it is analytically blind to the specific isomeric form.[14]
Differentiating the Isomers: The Indanone Signature
The key to distinguishing 5-O-DMD from 6-O-DMD lies in the secondary fragmentation pathways originating from the demethylated indanone portion of the molecule. The position of the remaining methoxy group versus the hydroxyl group dictates the subsequent fragmentation.
5-O-Desmethyl Donepezil Fragmentation:
Following the initial loss of the benzyl group to form an intermediate at m/z 274.2, further fragmentation of the 5-hydroxy-6-methoxy-indanone structure occurs. This structure can produce unique fragments that are not seen or are of very low abundance in the 6-O-DMD spectrum.
Caption: Proposed fragmentation pathway of 5-O-Desmethyl Donepezil.
6-O-Desmethyl Donepezil Fragmentation (for comparison):
The isomeric 6-O-DMD also loses the benzyl group to form the m/z 274.2 intermediate. However, the subsequent fragmentation of its 6-hydroxy-5-methoxy-indanone structure will yield different characteristic product ions, allowing for differentiation. Recent high-resolution mass spectrometry studies have helped to elucidate these subtle differences.[1]
Caption: Comparative fragmentation pathway of 6-O-Desmethyl Donepezil.
| Compound | Precursor Ion [M+H]⁺ | Confirmatory Product Ion(s) | Moiety of Origin |
| 5-O-Desmethyl Donepezil | 366.2 | m/z 137.1 | 5-hydroxy-6-methoxy-indanone |
| 6-O-Desmethyl Donepezil | 366.2 | m/z 175.1 | 6-hydroxy-5-methoxy-indanone |
| Table 2: Proposed unique, confirmatory transitions for isomeric differentiation. |
Conclusion and Application
The mass fragmentation of 5-O-desmethyl donepezil is characterized by a dominant, shared pathway with its parent drug and its 6-O-isomer, yielding the stable tropylium ion at m/z 91.1. While this provides a sensitive marker for the class of compounds, it is insufficient for isomeric identification.
Differentiation is achieved by focusing on the lower-mass fragments derived from the indanone ring. The unique substitution pattern of 5-O-DMD leads to characteristic product ions, such as m/z 137.1, that are distinct from those produced by 6-O-DMD. For unambiguous identification in a research or clinical setting, a multi-faceted approach is essential:
-
Chromatographic Separation: Baseline separation of the isomers is the most reliable first step.[12]
-
Multi-MRM Method: An analytical method should include both the common "quantifier" transition (m/z 366.2 → 91.1) and a unique "qualifier" transition for each isomer to confirm identity.
-
High-Resolution MS: In discovery and structural elucidation, high-resolution mass spectrometry (HRMS) can provide the mass accuracy needed to confirm the elemental composition of these differentiating fragments.[1]
By leveraging this detailed understanding of the fragmentation pathways, researchers can confidently and accurately identify and quantify 5-O-desmethyl donepezil, even in the presence of its challenging isomeric counterpart.
References
-
Chilukuri M, Narayan A, K V, et al. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomed Chromatogr. 2011;25(8):943-951. [Link]
-
Jo YH, Lee S, Kim YH, et al. Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Metabolites. 2025;15(1):103. [Link]
-
Kim H, Yoon J, Choi D, et al. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLoS One. 2024;19(9):e0309489. [Link]
-
Mano Y, Kyo S, Oh H, et al. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. J Chromatogr Sci. 2017;55(1):60-67. [Link]
-
Mano Y, Kyo S, Oh H, et al. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science. 2016;55(1):60-67. [Link]
-
Abonia R, Insuasty D, Castillo J, et al. Structural analysis of 2‐arylidene‐1‐indanone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. 2012;47(6):781-788. [Link]
-
Agilent Technologies. Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. [Link]
-
Lee S, Jo YH, Kim YH, et al. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites. 2021;11(7):408. [Link]
-
Li W, Jia J, Wang C, et al. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study. Transl Clin Pharmacol. 2022;30(1):37-48. [Link]
-
Mijin D, Stanković A, Avramov Ivi M. LIQUID CHROMATOGRAPHY AND LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY ANALYSIS OF DONEPEZIL DEGRADATION PRODUCTS. Journal of the Serbian Chemical Society. 2015;80(12):1545-1558. [Link]
-
Jo YH, Lee S, Kim YH, et al. Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. ResearchGate. 2025. [Link]
-
Lee S, Jo YH, Kim YH, et al. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites. 2021;11(7):408. [Link]
-
Guarnier A, Caccia G, Canevari E, et al. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring. 2005;27(2):222-226. [Link]
-
Yoon J, Choi D, Shim WS, et al. Product ion mass spectra and the pattern of fragmentation of (A) donepezil, (B) tadalafil, and (C) lansoprazole. ResearchGate. 2020. [Link]
-
Kim H, Yoon J, Choi D, et al. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLoS One. 2024;19(9):e0309489. [Link]
-
Ponnuru V, Challa G, Nadendla R. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma. J Pharm Biomed Anal. 2012;57:139-146. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Singh H, Kumar V, Singh P, et al. N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024. [Link]
-
Zins EL, Rondeau D, Karoyan P, et al. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. J Mass Spectrom. 2009;44(12):1668-1675. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Simone A, Bartolini M, De Simone A, et al. Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2014;22(14):3746-3758. [Link]
-
Schimidt L, Fronza M, Somensi L, et al. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. Journal of the Brazilian Chemical Society. 2014;25(8):1504-1512. [Link]
-
Wang Z, Wang Y, Zhang J, et al. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. Chem Res Toxicol. 2024. [Link]
-
Majumdar S, Saha J, Bhattacharyya S, et al. Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. 2004;43B:1321-1324. [Link]
-
Assaf J, Kollmeier AS, Müller C, et al. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. 2020. [Link]
-
PharmGKB. donepezil. [Link]
-
Luo X, Zhang Y, Liu C, et al. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. 2024. [Link]
Sources
- 1. Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 11. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioequivalence Studies for Donepezil and its Metabolites
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the brain.[1][2] As the patent exclusivity for the original drug, Aricept®, has lapsed, the development of generic equivalents has become a key focus for pharmaceutical manufacturers. Demonstrating bioequivalence (BE) is a critical regulatory hurdle to ensure that these generic formulations are therapeutically interchangeable with the innovator product. This guide provides an in-depth comparison of the scientific and regulatory considerations for designing and conducting bioequivalence studies for donepezil, with a specific focus on the role of its metabolites.
The Pharmacokinetic Profile of Donepezil and Its Metabolites
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing a robust bioequivalence study. Donepezil is well-absorbed orally, with a bioavailability of approximately 100%, reaching peak plasma concentrations (Cmax) in about 3 to 4 hours.[2][3][4] It exhibits linear pharmacokinetics and has a long elimination half-life of about 70 hours, which allows for once-daily dosing.[2][5][6]
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, into numerous metabolites.[1][6][7] The four major metabolites include two that are known to be active.[2][6] The primary active metabolite is 6-O-desmethyl donepezil .[5][7] This metabolite has been reported to inhibit AChE to the same extent as the parent drug, donepezil, in vitro.[2][7] In plasma, 6-O-desmethyl donepezil is found at concentrations approximately 20% of the parent drug.[3][7]
The decision of whether to measure metabolites in a bioequivalence study is a critical one, guided by regulatory requirements and the pharmacological activity of the metabolites.
Regulatory Framework: A Comparative Overview
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for conducting bioequivalence studies. While the core principles are harmonized, there can be nuances in specific requirements.
| Parameter | FDA (United States) | EMA (European Union) |
| Analyte(s) | Typically, only the parent drug (donepezil) is required. Metabolite measurement may be necessary if it is a primary contributor to safety and efficacy. | Generally, only the parent drug is required unless there are specific concerns. The "Note for Guidance on the Investigation of Bioavailability and Bioequivalence" is a key document.[8] |
| Study Design | Single-dose, two-treatment, two-period crossover study is standard.[9][10][11] | A single-dose, crossover design is also preferred.[8] |
| Study Population | Healthy male and non-pregnant, non-lactating female subjects.[9][10][11] | Healthy volunteers are the standard population. |
| PK Endpoints | Cmax, AUC0-t, and AUC0-∞ | Cmax, AUC0-t, and AUC0-∞ |
| Acceptance Criteria | The 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must be within 80.00% to 125.00%. | The 90% CI for the ratio of the test and reference product for AUC0-t and Cmax should be within the acceptance interval of 80.00% to 125.00%.[8] |
For donepezil specifically, the current FDA guidance for immediate-release oral tablets and orally disintegrating tablets does not explicitly mandate the measurement of its metabolites for bioequivalence assessment.[11] The focus remains on the parent compound. This is largely because the parent drug is the primary active moiety and its plasma concentrations are significantly higher than those of its active metabolites.[5][12]
Bioequivalence Study Design and Rationale
The standard design for a donepezil bioequivalence study is a randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers under fasting conditions.
Experimental Workflow for a Donepezil Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study.
Causality behind Experimental Choices:
-
Crossover Design: This design is powerful because each subject acts as their own control, which minimizes inter-subject variability and generally requires a smaller sample size compared to a parallel design.
-
Healthy Volunteers: Using healthy subjects reduces the ethical concerns of administering a drug to a vulnerable patient population for non-therapeutic purposes and minimizes the confounding effects of disease and concomitant medications.
-
Fasting State: Administering the drug on an empty stomach is standard practice to reduce variability in absorption that can be caused by food.
-
Washout Period: A sufficiently long washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins. Given donepezil's long half-life of approximately 70 hours, a washout of at least 15 days is necessary.[2][6]
Analytical Methodology: Quantifying Donepezil and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[13][14][15][16]
Step-by-Step Bioanalytical Protocol (LC-MS/MS)
-
Preparation of Standards:
-
Prepare stock solutions of donepezil, its metabolites (e.g., 6-O-desmethyl donepezil), and a suitable internal standard (e.g., a deuterated version of donepezil) in an organic solvent like methanol.[15]
-
Create a series of working solutions by serial dilution to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.[15]
-
-
Sample Extraction:
-
To a 100 µL aliquot of human plasma, add the internal standard.
-
Employ a protein precipitation or liquid-liquid extraction method to remove proteins and other interfering substances. For example, add acetonitrile to precipitate proteins.[17]
-
Vortex the mixture and then centrifuge at high speed (e.g., 5000 rpm) to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[17]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[17]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate donepezil and its metabolites from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is typically used.[14][16]
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for donepezil are typically m/z 380 -> 91.[14]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use the calibration curve to determine the concentration of donepezil and its metabolites in the unknown plasma samples.
-
Decision Logic for Measuring Metabolites
While not always required for donepezil, the decision to measure metabolites in a BE study follows a logical pathway.
Caption: Decision tree for analyte selection in bioequivalence studies.
For donepezil, while 6-O-desmethyl donepezil is active, its plasma concentrations are relatively low compared to the parent drug, and it does not raise unique safety concerns.[5][7][12] Therefore, regulatory agencies have generally concluded that measuring only the parent drug is sufficient to establish bioequivalence.
Conclusion
The regulatory path to approving generic donepezil products hinges on meticulously designed and executed bioequivalence studies. While donepezil has active metabolites, the current scientific consensus and regulatory guidance primarily require the measurement of the parent drug to demonstrate bioequivalence. The key to a successful study lies in a robust crossover design, validated and sensitive bioanalytical methods like LC-MS/MS, and a comprehensive understanding of the drug's pharmacokinetic properties. By adhering to these principles, researchers and drug developers can confidently navigate the requirements for bringing safe, effective, and affordable generic alternatives to patients.
References
-
Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]
-
donepezil. (n.d.). ClinPGx. Retrieved from [Link]
-
Yuan, J., et al. (2022). In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate. Retrieved from [Link]
-
Aricept (donepezil hydrochloride) Label. (2012, February 15). U.S. Food and Drug Administration. Retrieved from [Link]
-
Pharmacokinetics. (n.d.). HI-Eisai Pharmaceutical Inc. Retrieved from [Link]
-
Kim, H., et al. (2016, May 10). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Oxford Academic. Retrieved from [Link]
-
Srinivas, B., et al. (n.d.). Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma. Retrieved from [Link]
-
Srinivas, C. K., et al. (2020). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent Technologies. Retrieved from [Link]
-
Lee, H., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
Donepezil Hydrochloride Transdermal System. (2023, February). U.S. Food and Drug Administration. Retrieved from [Link]
-
Donepezil Hydrochloride; Memantine Hydrochloride Oral Extended Release Capsule. (2024, August). U.S. Food and Drug Administration. Retrieved from [Link]
-
Kiriyama, A. (2024, November 20). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]
-
Donepezil. (2012, July 14). DrugBank. Retrieved from [Link]
-
Kiriyama, A., et al. (2022, December 7). Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats. American Society for Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Donepezil Hydrochloride Oral Tablet, Orally Disintegrating. (2024, October). U.S. Food and Drug Administration. Retrieved from [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION. (n.d.). DailyMed. Retrieved from [Link]
-
ARICEPT Oral Solution. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Acrescent, INN- memantine hydrochloride / donepezil hydrochloride. (2012, October 18). European Medicines Agency. Retrieved from [Link]
-
public assessment report. (2013, July 10). Geneesmiddeleninformatiebank. Retrieved from [Link]
-
A.14 Donepezil – Alzheimer disease – EML. (n.d.). World Health Organization. Retrieved from [Link]
-
Product-specific bioequivalence guidance. (2025, September 25). European Medicines Agency. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2012). Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers. Hindawi. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Donepezil [flipper.diff.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. longdom.org [longdom.org]
- 13. academic.oup.com [academic.oup.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
A Senior Scientist's Guide to Interpreting the Certificate of Analysis for 5-O-Desmethyl Donepezil
For researchers in neuropharmacology and drug development, the purity and identity of a compound are paramount. 5-O-Desmethyl donepezil, a primary active metabolite of the Alzheimer's drug donepezil, is a critical tool for metabolic studies, pharmacokinetic analysis, and as a reference standard.[1][2][3] A Certificate of Analysis (CoA) is the definitive document that guarantees the quality of a specific batch of this compound. However, interpreting a CoA goes beyond simply checking for a "pass" mark; it requires a deep understanding of the analytical techniques employed and the implications of the data presented.
This guide provides an in-depth, comparative framework for scrutinizing the CoA of 5-O-desmethyl donepezil. We will deconstruct each section of a typical CoA, explain the scientific principles behind the analytical tests, and provide the context needed to distinguish a high-quality reagent from one that could compromise your research.
The Anatomy of a Certificate of Analysis: A Comparative Breakdown
A CoA is a batch-specific document that confirms a product meets its predetermined specifications.[4] It serves as your primary assurance of quality and is essential for experimental reproducibility and regulatory compliance. Below, we dissect the critical components of a CoA for 5-O-desmethyl donepezil, comparing acceptable results with potential red flags.
| Parameter | Specification (Typical) | Result Example (High Quality) | Interpretation & Comparative Insights |
| IDENTIFICATION | |||
| ¹H-NMR | Conforms to structure | Conforms | Why it matters: Nuclear Magnetic Resonance (NMR) provides a fingerprint of the molecule's structure. The spectrum should show proton signals with chemical shifts and integrations consistent with the 5-O-desmethyl donepezil structure. Red Flag: Missing or unexpected peaks could indicate a wrong compound or significant impurities. |
| Mass Spectrometry (MS) | [M+H]⁺ = 366.20 ± 0.5 amu | [M+H]⁺ = 366.19 | Why it matters: MS confirms the molecular weight of the compound. For 5-O-desmethyl donepezil (C₂₃H₂₇NO₃, Mol. Wt.: 365.48), Electrospray Ionization (ESI) in positive mode will detect the protonated molecule [M+H]⁺.[5][6] Red Flag: A significant deviation from the expected mass or the presence of other major ions suggests impurities or degradation. |
| PURITY & ASSAY | |||
| Purity by HPLC | ≥ 98.0% (Area %) | 99.8% | Why it matters: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. It separates the main compound from any impurities.[7][8] A high purity value ensures that the biological effects you observe are due to the target compound. Comparison: For early-stage research, ≥98% is often acceptable. For use as a quantitative standard or in late-stage development, a purity of ≥99.5% may be required. |
| PHYSICAL PROPERTIES | |||
| Appearance | White to Off-White Solid | White Crystalline Solid | Why it matters: A significant deviation in color (e.g., yellow or brown) can indicate the presence of impurities or degradation products, even if the HPLC purity appears high. |
| VOLATILES | |||
| Water Content (by Karl Fischer) | ≤ 1.0% | 0.2% | Why it matters: Undisclosed water content leads to inaccurate weighing and lower-than-expected molar concentrations in your experiments. Karl Fischer titration is a highly accurate method for quantifying water content. |
| Residual Solvents (by GC-HS) | Conforms to USP <467> | Methanol: 150 ppm | Why it matters: Solvents from the final crystallization step can remain in the powder. Certain solvents can be toxic to cells or interfere with assays. Gas Chromatography-Headspace (GC-HS) is used to identify and quantify these residual solvents. |
The Logic of Verification: An Experimental Workflow
A CoA should not be taken at face value without a logical process of verification. The following workflow illustrates the steps a diligent scientist should take upon receiving a new batch of 5-O-desmethyl donepezil.
Caption: A logical workflow for the systematic review and verification of a Certificate of Analysis.
Context is Key: The Metabolic Pathway of Donepezil
Understanding where 5-O-desmethyl donepezil comes from provides crucial context for anticipating potential impurities. Donepezil is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, in the liver.[9] O-demethylation is a major pathway, leading to both 5-O-desmethyl and 6-O-desmethyl donepezil.[5][9] Therefore, a key potential impurity in a batch of 5-O-desmethyl donepezil is its isomer, 6-O-desmethyl donepezil, or the parent drug, donepezil. A well-developed HPLC method is essential to resolve these closely related compounds.
Caption: Donepezil metabolism via cytochrome P450 enzymes to its major metabolites.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Field-Proven Experimental Protocols
The trustworthiness of a CoA rests on the robustness of the analytical methods used.[4] Below are detailed, field-proven protocols for the key analyses performed on 5-O-desmethyl donepezil. These methods are designed to be self-validating through the inclusion of system suitability checks.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate 5-O-desmethyl donepezil from its parent drug and other related impurities.
-
Rationale: Reverse-phase chromatography separates molecules based on their hydrophobicity. A C18 stationary phase provides strong retention for the aromatic and piperidine moieties of the analyte, while an acetonitrile/water mobile phase allows for fine-tuning of the elution. The addition of an acid like formic acid improves peak shape by ensuring consistent protonation of the basic nitrogen atom.[7]
-
Methodology:
-
System: HPLC or UPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 2.6 µm, 100 x 2.1 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of 5-O-desmethyl donepezil and dissolve in 1 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute 1:10 for a working solution of 100 µg/mL.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be < 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the compound eluting at the primary peak observed in the HPLC analysis.
-
Rationale: Coupling the liquid chromatography separation with mass spectrometry provides two orthogonal points of data for identification: retention time and mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like donepezil metabolites, minimizing fragmentation and maximizing the signal for the molecular ion.[5][11]
-
Methodology:
-
LC System: Use the same LC conditions as described in Protocol 1.
-
Mass Spectrometer: A single quadrupole or tandem (e.g., Q-TOF, Triple Quadrupole) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Key Parameters (instrument-dependent):
-
Capillary Voltage: ~3.5 kV
-
Gas Temperature: ~300 °C
-
Nebulizer Pressure: ~40 psi
-
-
Analysis: Inject the sample. The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 366.2 ± 0.5, corresponding to [C₂₃H₂₇NO₃ + H]⁺.
-
Protocol 3: Structural Verification by ¹H-NMR
This protocol provides definitive structural confirmation.
-
Rationale: ¹H-NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, confirming the connectivity of the atoms and the overall structure.[12]
-
Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton spectrum.
-
Interpretation: The resulting spectrum should be consistent with the structure of 5-O-desmethyl donepezil. Key expected signals include:
-
Aromatic Protons: Multiple signals between δ 6.5-7.5 ppm.
-
Benzyl Protons: A singlet around δ 3.5 ppm.
-
Piperidine & Indanone Protons: A complex series of multiplets between δ 1.5-3.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Phenolic Proton (-OH): A broad singlet, which may be exchangeable with D₂O.
-
-
Conclusion
A Certificate of Analysis is more than a formality; it is a critical scientific document that underpins the validity of your research. By applying a systematic and comparative approach to its interpretation, and by understanding the robust analytical science behind the data, researchers can confidently assess the quality of their 5-O-desmethyl donepezil. This diligence ensures that experimental results are both accurate and reproducible, forming a solid foundation for advancements in the study of neurodegenerative diseases.
References
-
Dusia, S., et al. (2018). Method Development and Validation of Donepezil Hydrochloride by RP-HPLC. Indo American Journal of Pharmaceutical Sciences, 05(05). Available at: [Link]
-
Reddy, B. C. K., & Reddy, G. V. S. (2011). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. Journal of Pharmacy Research, 4(8). Available at: [Link]
-
Bobbarala, V., et al. (2010). RP-HPLC method development for the determination of assay of Donepezil hydrochloride. International Journal of Chemical and Analytical Science, 1(2), 35-36. Available at: [Link]
-
Santhosam, S. D., et al. (2010). Development and validation of RP- HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Journal of Chemical and Pharmaceutical Research, 2(6), 62-67. Available at: [Link]
-
Radwan, M. A., et al. (2013). A stability indicating chiral high-performance liquid chromatographic (HPLC) method for analysis of donepezil in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 834-840. Available at: [Link]
-
Mano, Y., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(8), 1328–1335. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil. PubChem. Retrieved from [Link].
-
Yoon, H., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Metabolites, 15(1), 1-15. Available at: [Link]
-
Mano, Y., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. PubMed. Available at: [Link]
-
Nanaki, S., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(6), 1169. Available at: [Link]
-
Kim, S.-E., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 415. Available at: [Link]
-
Jeong, H. C., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72. Available at: [Link]
-
Lee, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 19(9), e0309489. Available at: [Link]
-
Zhang, Y., et al. (2025). Pharmaceutical Formulations and Analytical Methods of Donepezil. Pharmaceutics, 17(11), 1-20. Available at: [Link]
-
i-FAB (n.d.). 5-O-Desmethyl donepezil. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3152, Donepezil. PubChem. Retrieved from [Link].
-
Alfa Omega Pharma (n.d.). Donepezil Impurities. Retrieved from [Link]
-
Advent Chembio (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]
-
Artsyl (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from [Link]
-
Datacor (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]
-
Seeda, O. A., et al. (2018). Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid. ScienceAsia, 44(4), 274-281. Available at: [Link]
-
Childers, M., et al. (2020). Donepezil and Memantine Derivatives for Dual-Function and Prodrug Applications in Alzheimer's Disease. Molecules, 25(21), 5176. Available at: [Link]
-
Automated Topology Builder (ATB) and Repository (n.d.). (S)-donepezil. Retrieved from [Link]
-
Wang, Y., et al. (2024). Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. Journal of Applied Physics, 136(19). Available at: [Link]
Sources
- 1. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 3. 5-O-Desmethyl donepezil | i-FAB [i-fab.org]
- 4. alliancechemical.com [alliancechemical.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. oaji.net [oaji.net]
- 8. jocpr.com [jocpr.com]
- 9. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Differentiating 5-O-Desmethyl Donepezil from its Degradation Products
In the landscape of pharmaceutical development and quality control, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes metabolism and degradation to form a complex array of related compounds.[1][2] Among these, 5-O-desmethyl donepezil, a significant human metabolite, presents a unique analytical challenge.[3][4] Its structural similarity to potential degradation products formed under stress conditions necessitates robust, validated analytical methods to ensure product safety and efficacy.
This guide provides a comprehensive, technically-grounded strategy for unambiguously differentiating 5-O-desmethyl donepezil from its structurally similar degradation products. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, integrate self-validating systems for trustworthy results, and ground our approach in authoritative scientific and regulatory principles.
Chapter 1: The Molecular Landscape and Stress Pathways
Understanding the subtle yet critical structural differences between the target metabolite and potential degradants is the foundation of any successful analytical strategy.
1.1. Key Molecular Structures
-
Donepezil: The parent drug, characterized by two methoxy groups on the indanone ring system.[1]
-
5-O-Desmethyl Donepezil: A primary metabolite where the methoxy group at the 5-position is demethylated to a hydroxyl group.[3][5][6]
-
Potential Degradation Products: Forced degradation studies reveal that donepezil is susceptible to hydrolysis (especially in alkaline conditions) and oxidation.[7][8][9][10] This can lead to a variety of products, including N-oxides and other hydroxylated species that may be isomeric or isobaric with 5-O-desmethyl donepezil.
1.2. Degradation Pathways
Forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, help predict the degradation products that can form under various stress conditions.[] Donepezil shows significant degradation in alkaline and oxidative environments, while being relatively stable under thermal and photolytic stress.[7][8][9]
The diagram below illustrates the relationship between Donepezil, its primary metabolite, and potential degradation pathways that can generate confounding products.
Caption: Metabolic vs. Degradation Pathways of Donepezil.
Chapter 2: The Primary Separation Strategy: A Stability-Indicating HPLC-UV Method
The workhorse for resolving and quantifying related substances in pharmaceutical analysis is High-Performance Liquid Chromatography (HPLC). A "stability-indicating" method is one that can separate the API from its degradation products, allowing for an accurate assay of the API's stability.[8][12]
2.1. The Causality Behind Method Design
The goal is to exploit the subtle differences in polarity between 5-O-desmethyl donepezil and its potential degradants. The hydroxyl group on 5-O-desmethyl donepezil makes it slightly more polar than the parent compound, Donepezil. Degradation products may have varying polarities. A reversed-phase C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity.
A gradient elution is preferred over an isocratic one. This is because a gradient, where the mobile phase composition changes over time, allows for the effective elution of compounds with a wider range of polarities, ensuring that both early-eluting polar degradants and later-eluting non-polar compounds are resolved efficiently within a reasonable timeframe.[13]
2.2. Experimental Protocol: HPLC-UV
This protocol is a representative method synthesized from published literature and established best practices.[8][13][14]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Reagents and Materials:
-
Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[13]
-
Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer, pH adjusted to 6.0 with phosphoric acid.[13]
-
Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).[13]
-
Diluent: Acetonitrile:Water (50:50 v/v).[12]
-
Reference standards for Donepezil, 5-O-desmethyl donepezil, and any known degradation products.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Before sample analysis, inject a standard solution containing Donepezil and 5-O-desmethyl donepezil five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area must be ≤ 2.0%. The resolution between the two closest eluting peaks should be ≥ 2.0. This ensures the system is performing adequately for the separation.
-
Chapter 3: Unambiguous Identification: High-Resolution LC-MS/MS Analysis
While HPLC-UV provides separation and quantification, it does not provide definitive structural identification. Mass Spectrometry (MS) is essential for this purpose. By coupling the HPLC to a mass spectrometer (LC-MS), we can obtain the molecular weight of each eluting compound. Tandem MS (MS/MS) further fragments the molecules, providing a "fingerprint" that is unique to a specific chemical structure.[15]
3.1. The Power of Fragmentation
5-O-desmethyl donepezil and an isobaric degradation product (a compound with the same molecular weight but a different structure) will have the same mass-to-charge ratio (m/z) in a full MS scan. However, their fragmentation patterns in an MS/MS experiment will differ due to the different locations of chemical bonds. This difference is the key to unambiguous identification. For example, the fragmentation of the benzylpiperidine moiety is a characteristic feature for donepezil and its metabolites.[16][17]
3.2. Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
LC Conditions:
-
Use a method similar to the HPLC-UV protocol but with LC-MS compatible mobile phases (e.g., replacing non-volatile phosphate buffers with volatile buffers like ammonium formate or using formic acid).[18] A typical mobile phase would be A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Conditions:
-
Scan Mode: Full Scan (m/z 100-500) and data-dependent MS/MS (dd-MS2) or Targeted MS/MS (Multiple Reaction Monitoring, MRM).
-
Collision Energy: Ramped or set to an optimized value (e.g., 20-40 eV) to induce fragmentation.
-
Key Transitions to Monitor (MRM):
-
Donepezil: 380.2 → 91.2[17]
-
5-O-Desmethyl Donepezil: 366.2 → 91.2 (The transition to m/z 91.2 corresponds to the benzyl fragment, which should be common).
-
-
3.3. Comparative Data Analysis
The following table summarizes the expected data that allows for clear differentiation.
| Compound | Expected RT (min) | Formula | Exact Mass (m/z) [M+H]⁺ | Key MS/MS Fragment (m/z) | Differentiating Feature |
| Donepezil | ~12.5 | C24H29NO3 | 380.2220 | 91.05 (Tropylium ion) | Parent mass |
| 5-O-Desmethyl Donepezil | ~10.8 | C23H27NO3 | 366.2064 | 91.05 (Tropylium ion) | Mass is 14 Da less than Donepezil |
| Donepezil N-Oxide | ~9.5 | C24H29NO4 | 396.2169 | Varies | Mass is 16 Da more than Donepezil |
| Hypothetical Isomer | Varies | C23H27NO3 | 366.2064 | Different from 5-O-desmethyl | Different fragmentation pattern |
Chapter 4: Ensuring Method Reliability: A Validation Workflow
A method is only trustworthy if it is validated for its intended purpose. The validation process must demonstrate that the analytical procedure is specific, linear, accurate, and precise. This is mandated by regulatory bodies and outlined in guidelines such as ICH Q2(R1).[19][20][21][22]
4.1. The Principle of Self-Validation
Each step of the validation process provides a check on the method's performance. For instance, the specificity experiment, which involves stressing the drug product and proving the main peak is pure, directly validates that the method is stability-indicating.
The diagram below outlines the logical flow of a comprehensive analytical method validation, ensuring a robust and trustworthy system.
Caption: Workflow for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] Forced degradation studies are the ultimate test of specificity for a stability-indicating method.[9]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: Measures the closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]
By following this structured approach, which combines orthogonal analytical techniques (HPLC-UV and LC-MS/MS) and is underpinned by a rigorous validation strategy, researchers and drug development professionals can confidently and accurately differentiate 5-O-desmethyl donepezil from its potential degradation products, ensuring the quality and safety of the final pharmaceutical product.
References
-
Ruela, A. L. M., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Chothe, P. P., et al. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmacy and Biological and Chemical Sciences.
-
Mahalingam, V., et al. (2017). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
- Gouda, A. A., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Ruela, A. L. M., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. ScienceOpen. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
- Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites.
- Babu, G. V. S., & Raju, K. N. (2024). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug.
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-O-Desmethyl Donepezil. PubChem. Available at: [Link]
- Dusia, S., et al. (2018). A REVIEW ON: METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE BY RP-HPLC. Indo American Journal of Pharmaceutical Sciences.
-
National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. Available at: [Link]
- Singh, R., et al. (2025).
- Ramu, G., et al. (2012). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma and its pharmacokinetic application.
-
Lee, H., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Available at: [Link]
- Stanković, M., et al. (2014). Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products.
-
PubChemLite. (n.d.). 5-o-desmethyl donepezil (C23H27NO3). Available at: [Link]
- BenchChem. (n.d.). Quantification of Donepezil and its Metabolites in Plasma by LC-MS/MS.
- Kim, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One.
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Riboflavin-sensitized photoinduced degradation of donepezil hydrochloride: kinetic and computational insights for pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]
- 6. 5-O-Desmethyl donepezil - MedChem Express [bioscience.co.uk]
- 7. scielo.br [scielo.br]
- 8. rjpbcs.com [rjpbcs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 12. oaji.net [oaji.net]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Comparison of 5-O-Desmethyl Donepezil Quantification in Human Plasma
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 5-O-desmethyl donepezil, a metabolite of the Alzheimer's disease drug, donepezil.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this metabolite across multiple laboratory sites. The accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies, and inter-laboratory comparisons are essential for ensuring data consistency and reliability in multi-site clinical trials and research collaborations.
Donepezil is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, into several metabolites, including 5-O-desmethyl donepezil.[3][5] While other metabolites like 6-O-desmethyl donepezil and donepezil-N-oxide are known to be pharmacologically active, the activity of 5-O-desmethyl donepezil is currently not fully elucidated.[6] Nevertheless, its quantification is crucial for a comprehensive understanding of donepezil's metabolic profile.
This guide will detail a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the reference procedure for the inter-laboratory study. It will also outline the study design, sample preparation, data analysis, and acceptance criteria based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10][11]
Recommended Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of donepezil and its metabolites in biological matrices due to its high sensitivity, selectivity, and robustness.[12][13][14][15][16][17]
Experimental Protocol: Quantification of 5-O-Desmethyl Donepezil in Human Plasma
This protocol is a synthesis of best practices from published methods.[6][13]
1. Materials and Reagents:
-
5-O-Desmethyl Donepezil reference standard
-
5-O-Desmethyl Donepezil-d5 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation (Solid-Phase Extraction):
Solid-phase extraction (SPE) is recommended for cleaner extracts compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis.
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of 5-O-Desmethyl Donepezil-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient optimized to separate the analyte from potential interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-O-Desmethyl Donepezil | 366.2 | 91.1 |
| 5-O-Desmethyl Donepezil-d5 (IS) | 371.2 | 91.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Inter-laboratory Comparison Study Design
The primary objective of this study is to assess the reproducibility of 5-O-desmethyl donepezil quantification across different laboratories using a standardized protocol and centrally prepared quality control (QC) samples.
Study Workflow
Caption: Workflow for the inter-laboratory comparison study.
Preparation and Distribution of Samples
The coordinating laboratory will be responsible for preparing a set of calibration standards and quality control (QC) samples in a human plasma matrix.
-
Calibration Standards: Prepared at a minimum of 6-8 non-zero concentrations.
-
QC Samples: Prepared at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
Aliquots of these samples will be shipped frozen on dry ice to each participating laboratory along with the detailed analytical protocol.
Data Analysis and Acceptance Criteria
Each participating laboratory will analyze the QC samples in triplicate on three separate days. The results will be reported to the coordinating laboratory for statistical analysis.
Table 2: Acceptance Criteria for Inter-laboratory Comparison (based on FDA/EMA Guidelines)
| Parameter | Acceptance Criteria |
| Inter-laboratory Precision | The coefficient of variation (CV) of the mean values from all laboratories should be ≤ 20%. |
| Inter-laboratory Accuracy | The mean value from all laboratories should be within ± 20% of the nominal concentration. |
| Individual Laboratory Performance | Each laboratory's mean accuracy should be within ± 20% of the nominal value, and precision (CV) should be ≤ 20%. |
Statistical Evaluation
The statistical analysis will focus on calculating the mean, standard deviation, and coefficient of variation (CV) for the results from all participating laboratories for each QC level. Analysis of variance (ANOVA) can also be employed to partition the sources of variability (within-laboratory vs. between-laboratory).
Visualization of the Analytical Process
Caption: High-level overview of the analytical workflow.
Conclusion
A well-designed inter-laboratory comparison study is paramount for establishing a harmonized and reliable method for the quantification of 5-O-desmethyl donepezil. By following the detailed protocol and study design outlined in this guide, research organizations and clinical trial sponsors can ensure the consistency and comparability of bioanalytical data generated across multiple sites. This ultimately contributes to the overall quality and integrity of drug development programs.
References
-
Matsui, K., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. Drug Metabolism and Disposition, 27(12), 1406-1413. [Link]
-
Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-380. [Link]
-
Mihara, K., et al. (2020). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Pharmacological Sciences, 143(1), 1-9. [Link]
-
Kim, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 413. [Link]
-
PharmGKB. (n.d.). Donepezil. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Jilani, K., & Zafar, F. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
-
Nowak, S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
Groppa, F., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring, 38(1), 108-113. [Link]
-
de Albuquerque, S., et al. (2012). Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies. Chirality, 24(9), 717-723. [Link]
-
Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography, 25(8), 943-951. [Link]
-
Lee, H., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(7), 1183-1189. [Link]
-
Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 355-365. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Lee, S., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 19(9), e0309642. [Link]
-
Ng, S. L., et al. (2015). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. Tropical Journal of Pharmaceutical Research, 14(1), 133-139. [Link]
-
Groppa, F., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. ResearchGate. [Link]
-
Consilient Health. (2013). Donepezil hydrochloride 5 mg film-coated tablets - Summary of Product Characteristics (SmPC). medicines.org.uk. [Link]
-
Patel, D. P., et al. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 872(1-2), 84-92. [Link]
-
Generics Bidco I Corp. (n.d.). Clinical Profile of Donepezil Hydrochloride 5mg Orally Disintegrating Tablets. Donepezil Hydrochloride 5mg Orally Disintegrating Tablets. [Link]
-
Gauthier, S. (2004). Donepezil: A clinical review of current and emerging indications. Expert Opinion on Pharmacotherapy, 5(1), 161-180. [Link]
Sources
- 1. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-O-Desmethyl donepezil hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 5-O-Desmethyl donepezil hydrochloride, a primary metabolite of the active pharmaceutical ingredient (API) Donepezil.[1][2] As a matter of scientific best practice and regulatory compliance, this metabolite must be handled with the same level of caution as its potent parent compound. This document is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Understanding the "why" behind a protocol is the foundation of a safe laboratory environment. This compound should be presumed to share toxicological and pharmacological properties with its parent compound, Donepezil hydrochloride, which is a potent, reversible acetylcholinesterase inhibitor.[3]
Primary Hazards of the Parent Compound (Donepezil HCl):
-
Acute Oral Toxicity: Donepezil hydrochloride is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[4][5] This high level of toxicity necessitates stringent handling and disposal controls to prevent accidental ingestion.
-
Pharmacological Activity: As a cholinesterase inhibitor, the compound is biologically active and designed to cross the blood-brain barrier.[3] Uncontrolled release into the environment can have unintended, adverse effects on ecosystems.
-
Environmental Risk: Pharmaceutical wastes, even in trace amounts, can be harmful to aquatic life.[6] Modern wastewater treatment facilities are not engineered to filter out complex APIs, leading to the contamination of waterways if sewer disposal is used.[6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal of hazardous waste pharmaceuticals by healthcare and research facilities.[6][7]
| Hazard Category | Description | Primary Risk | Regulatory Framework |
| Health Hazard | Acute Oral Toxicity (Category 2), Serious Eye Irritation.[5] | Accidental poisoning of laboratory personnel through ingestion, inhalation, or contact. | OSHA 29 CFR 1910.1200 (HazCom)[8] |
| Environmental Hazard | Contamination of waterways, potential harm to aquatic organisms.[6] | Long-term ecological damage from improper disposal. | EPA 40 CFR Part 266 Subpart P[9][10] |
| Shipping Hazard | Classified as "Toxic solid, organic, n.o.s." (UN2811) for transport.[11] | Risk during transport if not properly packaged and labeled. | Department of Transportation (DOT) 49 CFR |
Personnel Protection and Safety Precautions
A proactive approach to safety is non-negotiable. Adherence to Personal Protective Equipment (PPE) standards is the most direct way to mitigate exposure risk during handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against accidental splashes and airborne dust particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal absorption of the compound. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Required when dusts are generated. | A NIOSH-approved respirator should be used if there is a risk of aerosolizing the powder. |
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by its classification as a hazardous pharmaceutical waste. The only acceptable terminal disposal method is through a licensed hazardous waste management vendor, typically via incineration.[7][12][13]
Caption: Disposal workflow for this compound.
Step 1: Waste Classification All unused, expired, or contaminated stock of this compound must be classified as hazardous pharmaceutical waste.[14][15] This includes grossly contaminated items like weigh boats, gloves, or spill cleanup materials.
Step 2: Container Selection and Labeling
-
Container: Select a container that is chemically compatible and has a secure, leak-proof closure.[13][15] Do not reuse empty containers from other chemicals. For sharps waste (needles, contaminated vials), use a designated sharps container.
-
Labeling: The container must bear an official "HAZARDOUS WASTE" label.[13] Do not use any other type of label. Fill out the label completely, including:
-
The full chemical name: "this compound" (no abbreviations).
-
Principal Investigator (PI) name and contact information.
-
The location (building and room number) where the waste is stored.[13]
-
Step 3: Waste Accumulation
-
Carefully place the waste material into the labeled container.
-
If transferring solid waste, take care to minimize dust generation.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA.[13] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be inspected weekly, with observations documented on an inspection log.[13]
-
Ensure the SAA is located away from incompatible materials.[8]
Step 5: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13]
-
EHS will coordinate with a licensed hazardous waste vendor for transport and final disposal at an EPA-permitted incinerator.[13][16]
Emergency Procedures
Preparedness is critical for mitigating the impact of an accidental release or exposure. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.
Caption: Emergency response decision tree for a chemical spill.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area. For a large spill, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Before attempting to clean a minor spill, don the appropriate PPE, including respiratory protection.[17]
-
Contain and Clean:
-
Do not let the product enter drains.
-
Gently cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a designated hazardous waste container.[17] Avoid any action that could generate dust.
-
Clean the affected area thoroughly.
-
In Case of Personnel Exposure:
-
Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse the mouth with water. Do NOT induce vomiting.[18]
-
Eye Contact: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin thoroughly with water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Regulatory Framework Overview
Compliance with federal and local regulations is mandatory. In the United States, two primary agencies govern the disposal of this compound in a research setting.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[15] The "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR 266 Subpart P) is the key regulation that, among other things, prohibits flushing of pharmaceutical waste and establishes management requirements for research laboratories.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's mission is to ensure worker safety.[19] The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are evaluated and that information is communicated to employees through labels, Safety Data Sheets (SDS), and training programs.[8][20] The standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120) may also apply, particularly regarding emergency response plans.[19][20]
By adhering to the protocols outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Hazardous Waste Pharmaceutical Rule. Spokane County, WA.
- Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
- Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
- Hazardous Waste - Standards.
- Pharmaceutical Waste. Environmental Health & Safety - University of Delaware.
- SAFETY DATA SHEET - Donepezil hydrochloride. (2025, April 28). Sigma-Aldrich.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). EPA.
- Donepezil. (2023, August 17).
- Investigational Drug/Pharmaceutical Substance Disposal. (2016, August 1). University of Colorado.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
- Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). (2025, May 20). Stericycle.
- How to Ensure Safe Chemical Waste Disposal in Labor
- donepezil - ClinPGx. PharmGKB.
- Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. PubMed.
- SAFETY DATA SHEET - Donepezil HCl. AK Scientific, Inc.
- Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study.
- 5-O-Desmethyl Donepezil - Safety D
- SAFETY DATA SHEET - Donepezil. (2023, September 15). European Directorate for the Quality of Medicines & HealthCare.
- SAFETY DATA SHEET - Donepezil Hydrochloride. (2025, September 1). TCI Chemicals.
- In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021, June 23). MDPI.
- SAFETY DATA SHEET - Donepezil hydrochloride. (2014, September 30). Fisher Scientific.
- New Zealand Datasheet - Donepezil. (2010, August 12). Medsafe.
- SAFETY DATA SHEET - Donepezil hydrochloride. (2023, October 6). Fisher Scientific.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazardous Waste Pharmaceutical Rule | Spokane County, WA [spokanecounty.gov]
- 7. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 8. mancomm.com [mancomm.com]
- 9. epa.gov [epa.gov]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 11. fishersci.ie [fishersci.ie]
- 12. epa.gov [epa.gov]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. danielshealth.com [danielshealth.com]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 20. resources.duralabel.com [resources.duralabel.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-O-Desmethyl donepezil hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of potent active pharmaceutical ingredients (APIs) is paramount. 5-O-Desmethyl donepezil hydrochloride, a metabolite of the acetylcholinesterase inhibitor donepezil, requires meticulous handling procedures to mitigate health risks. This guide provides essential, in-depth safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. Our commitment is to furnish you with the critical knowledge to maintain a safe laboratory environment, reinforcing our dedication to being your trusted partner in scientific discovery.
Understanding the Hazard: The Criticality of Cholinesterase Inhibition
This compound, like its parent compound donepezil, is pharmacologically active. Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase.[1][2] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, which can have significant physiological effects.[1][2] Exposure to acetylcholinesterase inhibitors can lead to a range of symptoms, from mild effects like headache and nausea to more severe reactions such as muscle weakness, respiratory depression, and convulsions.[2][3] Therefore, treating this compound as a potent API is a critical first step in risk assessment. Exposure can occur through inhalation of airborne particles, skin absorption, or accidental ingestion.[4]
Core Principles of Protection: A Multi-Layered Approach
The cornerstone of safely handling potent compounds like this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE.
-
Engineering Controls: These are the first line of defense. Whenever possible, handle the compound in a contained environment such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, especially when dealing with powders to prevent inhalation of airborne particles.[5][6][7]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazardous material. It is crucial to select the correct PPE for the task and to use it correctly.
-
Work Practices: Adherence to standard operating procedures (SOPs), proper training, and good laboratory hygiene are essential to minimize the risk of exposure.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE depends on the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[8][9] | Two pairs of nitrile gloves (double-gloving).[10] | Lab coat with long sleeves and closed cuffs.[9] | Required when dusts are generated; an N95 or higher-rated respirator is recommended. |
| Solution Preparation | Goggles or a face shield.[8][9] | Chemical-resistant gloves (nitrile or neoprene).[10] | Chemical-resistant apron over a lab coat. | Not typically required if performed in a fume hood. |
| In-vitro/In-vivo Dosing | Safety glasses with side shields or goggles.[8][9] | Nitrile gloves.[10] | Lab coat.[9] | Generally not required unless aerosolization is likely. |
| Spill Cleanup | Goggles and a face shield.[8][9] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | A respirator with particulate and organic vapor cartridges (e.g., P100) is recommended. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent contamination.
Donning (Putting On) PPE
-
Lab Coat/Suit: Put on your lab coat or protective suit, ensuring it is fully fastened.
-
Respirator: If required, perform a fit check on your respirator.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Put on your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair of gloves over the first.
Doffing (Taking Off) PPE
-
Outer Gloves: If double-gloving, remove the outer pair of gloves first, being careful not to touch the outside of the glove with your bare hands.
-
Lab Coat/Suit: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out as you go.
-
Goggles/Face Shield: Remove your eye and face protection from the back.
-
Respirator: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Operational Plan: Safe Handling Procedures
A clear operational plan is crucial for minimizing exposure risk.
Preparation
-
Read the Safety Data Sheet (SDS) for this compound and its parent compound, donepezil hydrochloride, before starting any work.[10][11]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area by covering surfaces with absorbent, disposable liners.
-
Have a spill kit readily accessible.
Handling
-
Always work within a designated area.
-
When handling the solid form, use techniques that minimize dust generation, such as gentle scooping rather than pouring.[7]
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly closed when not in use.[12]
Post-Handling
-
Decontaminate your work area thoroughly.
-
Dispose of all contaminated materials according to the disposal plan.
-
Wash your hands immediately after completing your work and removing your PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent liners, should be considered hazardous waste.[13] Place these items in a clearly labeled, sealed hazardous waste container.[14][15]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.[16] Do not pour chemical waste down the drain.[14]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent.[13] The rinsate should be collected as hazardous waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]
-
Waste Segregation: Do not mix incompatible waste streams.[13] Keep acidic and basic waste separate, and do not mix oxidizing agents with flammable materials.[13]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do not induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[17]
-
Spill:
-
Small Spill: If you are trained and have the appropriate PPE, you can clean up a small spill. Cover the spill with an absorbent material, and then carefully collect the material into a hazardous waste container.
-
Large Spill: Evacuate the area and alert your laboratory supervisor and institutional safety office immediately.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Sources
- 1. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 2. Acetylcholinesterase - Environmental Health [vdh.virginia.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. agnopharma.com [agnopharma.com]
- 5. ilcdover.com [ilcdover.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. fishersci.ie [fishersci.ie]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
